N-Palmitoyl-L-aspartate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(hexadecanoylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJZBFYRVKLOAA-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926579 | |
| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-17-8, 130056-61-0 | |
| Record name | N-Palmitoyl aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1782-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Aspartic acid, N-(1-oxohexadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Aspartic acid, N-(1-oxohexadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130056610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Palmitoyl-L-aspartate: A Technical Overview of its Biological Functions and Research Methodologies
Abstract
N-Palmitoyl-L-aspartate is an endogenous N-acyl amino acid that has been identified as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the pathology of several cancers. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a primary focus on its role in Hedgehog signaling. Detailed experimental protocols for the investigation of its inhibitory activities are presented, alongside a structured summary of relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of N-acyl amino acids and the modulation of the Hedgehog pathway.
Introduction to N-Acyl Amino Acids
N-acyl amino acids (NAAAs) are a growing class of lipid signaling molecules, structurally characterized by a fatty acid linked to an amino acid via an amide bond.[1] These molecules are increasingly recognized for their diverse biological activities and their roles in various physiological and pathological processes.[2] The discovery of NAAAs has expanded the concept of the "endocannabinoidome," a complex signaling system that includes the endocannabinoids and related lipid mediators.[2] NAAAs are involved in a range of biological functions, including the regulation of inflammation, pain, and energy metabolism.[3] Their biosynthesis can occur through several pathways, including the direct condensation of a fatty acid with an amino acid.[3]
This compound: Known Biological Functions
The primary and most well-documented biological function of this compound is the inhibition of the Hedgehog (Hh) signaling pathway.[4] The Hh pathway is a critical regulator of cellular proliferation and differentiation during embryonic development.[5][6] In adults, the pathway is mostly quiescent, but its reactivation is a known driver in several forms of cancer, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, breast, and lung.[5]
The key mechanism of Hh signaling involves the secreted Hedgehog protein (such as Sonic Hedgehog, Shh) binding to its receptor Patched1 (PTCH1).[5] This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein, which then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors that regulate the expression of target genes.[4]
A crucial step for the activity of the Shh protein is its N-terminal palmitoylation, a post-translational modification catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[4][5][7] This addition of a palmitate molecule is essential for the signaling potency of Shh.[4][7] this compound is understood to exert its inhibitory effect on the Hedgehog pathway by targeting Hhat.[4]
Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound.
Quantitative Data
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Hhat | In vitro enzymatic assay | Data not available | - |
| RU-SKI 43 (example inhibitor) | Hhat | In vitro enzymatic assay | ~5 | [4] |
| This compound | Hedgehog Pathway | Cell-based reporter assay | Data not available | - |
| RU-SKI 43 (example inhibitor) | Hedgehog Pathway | Cell-based reporter assay | ~10 | [4] |
Experimental Protocols
In Vitro Hedgehog Acyltransferase (Hhat) Inhibition Assay
This protocol describes a method to assess the direct inhibitory effect of this compound on Hhat activity using a purified enzyme and a fluorescently labeled peptide substrate.[8][9]
Materials:
-
Purified human Hhat enzyme
-
Biotinylated peptide substrate corresponding to the N-terminus of Shh (e.g., Biotin-Cys-Gly-Pro-Gly-Arg-Gly-Phe-Gly-Lys-Arg)
-
Palmitoyl-CoA
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Streptavidin-coated plates or beads
-
Fluorescent detection reagent for acylated peptides (e.g., using a fluorescently tagged palmitoyl-CoA or a secondary detection method)
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a solution of purified Hhat in assay buffer.
-
In a microplate, add the assay buffer, Hhat enzyme, and the biotinylated Shh peptide substrate.
-
Add varying concentrations of this compound or control compounds to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding Palmitoyl-CoA to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a denaturing agent or by rapid cooling).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated peptide.
-
Wash the plate to remove unbound reagents.
-
Quantify the amount of acylated peptide using a suitable fluorescent detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Hedgehog Signaling Reporter Assay
This protocol outlines a method to evaluate the effect of this compound on the Hedgehog signaling pathway in a cellular context using a GLI-responsive luciferase reporter.[4]
Materials:
-
NIH 3T3 or similar cells responsive to Hedgehog signaling
-
Plasmids: GLI-responsive Firefly luciferase reporter, and a constitutively expressed Renilla luciferase for normalization.
-
Shh-conditioned medium or purified Shh protein
-
This compound (or other test compounds) dissolved in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed NIH 3T3 cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the GLI-responsive Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with low-serum medium containing varying concentrations of this compound or control compounds.
-
Stimulate the cells with Shh-conditioned medium or a fixed concentration of purified Shh protein.
-
Incubate the cells for 48 hours.
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of Shh-induced signaling for each concentration of this compound and determine the IC50 value.
Experimental Workflow
The following diagram provides a general workflow for assessing the inhibitory activity of a compound on the Hedgehog signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoylation of Hedgehog Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hhat Is a Palmitoylacyltransferase with Specificity for N-Palmitoylation of Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hedgehog acyltransferase catalyzes a random sequential reaction and utilizes multiple fatty acyl-CoA substrates - PMC [pmc.ncbi.nlm.nih.gov]
Stability of N-Palmitoyl-L-aspartate in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of N-Palmitoyl-L-aspartate in aqueous solutions. The stability of this lipoamino acid is a critical parameter for its application in research and pharmaceutical development, influencing formulation strategies, storage conditions, and ultimately, its biological activity. This document outlines potential degradation pathways, methodologies for stability assessment through forced degradation studies, and the development of stability-indicating analytical methods. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of drug stability testing to provide a robust framework for its evaluation.
Introduction
This compound is a lipoamino acid with growing interest in biomedical research. Its amphiphilic nature, combining a saturated fatty acid (palmitic acid) with an amino acid (L-aspartic acid), imparts unique self-assembling properties in aqueous environments and potential biological activities. However, the chemical stability of this compound in aqueous formulations is a key consideration for its practical application. The presence of an amide linkage and a chemically active aspartyl residue suggests potential susceptibility to degradation under various environmental conditions.
This guide details the theoretical framework and practical approaches for assessing the aqueous stability of this compound. It is intended to equip researchers and formulation scientists with the necessary knowledge to design and execute stability studies, interpret the results, and develop stable formulations.
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways are anticipated in aqueous solutions: hydrolysis of the amide bond and reactions involving the aspartic acid moiety.
Amide Bond Hydrolysis
The amide bond linking the palmitoyl (B13399708) group to the aspartic acid is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction would lead to the formation of palmitic acid and L-aspartic acid. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.
Aspartic Acid Degradation
The aspartic acid residue itself can undergo degradation, primarily through the formation of a cyclic imide (succinimide) intermediate. This intermediate can then hydrolyze to form not only the original L-aspartyl product but also an isomeric product, L-isoaspartic acid. The formation of isoaspartate is a common degradation pathway for peptides and proteins containing aspartic acid and can potentially alter the biological activity of the molecule. This process is also pH-dependent.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways of this compound in aqueous solution.
Stability Assessment: Forced Degradation Studies
To comprehensively evaluate the stability of this compound, forced degradation (or stress testing) studies are essential. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use to accelerate degradation and identify potential degradation products.[1][2][3][4][5]
Objectives of Forced Degradation Studies
-
To identify the likely degradation products.
-
To establish the degradation pathways.
-
To determine the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method.
Recommended Stress Conditions
The following table summarizes the typical stress conditions employed in forced degradation studies.
| Stress Condition | Typical Parameters | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 80°C | Amide bond hydrolysis |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 80°C | Amide bond hydrolysis, Isomerization |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | Oxidation of the molecule (less likely for this structure but should be tested) |
| Thermal Stress | 40°C - 80°C (in solution and as solid) | Acceleration of all degradation pathways |
| Photostability | Exposure to light (e.g., ICH Q1B guidelines) | Photodegradation (less likely for this structure but should be tested) |
Experimental Protocols
General Protocol for Forced Degradation
A generalized workflow for conducting a forced degradation study is illustrated below.
Diagram of Forced Degradation Experimental Workflow
Caption: General experimental workflow for a forced degradation study.
Preparation of Solutions
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent where it is freely soluble (e.g., methanol (B129727) or ethanol).
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to achieve the desired final concentration of the drug.
Stress Conditions Protocol
-
Acid/Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base.
-
Incubate the solutions at a specified temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of base or acid.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Prepare an aqueous solution of this compound (e.g., in a buffered solution at a relevant pH).
-
Incubate at an elevated temperature (e.g., 60°C) for various time points.
-
-
Photostability:
-
Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.
Example HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A time-gradient from high aqueous to high organic (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 210 nm) and/or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
This method would need to be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.[6][7][8]
Data Presentation
The results of the forced degradation studies should be presented in a clear and concise manner, typically in tabular format, to allow for easy comparison of the stability of this compound under different conditions.
Table 1: Hypothetical Stability Data for this compound under Various Stress Conditions
| Stress Condition | Time (hours) | % this compound Remaining | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 8 | 85.2 | Palmitic Acid, L-Aspartic Acid | |
| 24 | 65.7 | Palmitic Acid, L-Aspartic Acid | |
| 0.1 M NaOH, 60°C | 0 | 100 | - |
| 8 | 70.1 | Palmitic Acid, L-Aspartic Acid, Isoaspartate derivative | |
| 24 | 40.5 | Palmitic Acid, L-Aspartic Acid, Isoaspartate derivative | |
| 3% H₂O₂, RT | 24 | 99.5 | No significant degradation |
| Aqueous Solution, 60°C | 24 | 95.3 | Minor hydrolysis products |
| Photostability (ICH Q1B) | - | >99% | No significant degradation |
Conclusion
While specific published stability data for this compound is limited, a systematic approach using forced degradation studies provides a robust framework for its comprehensive evaluation. The primary anticipated degradation pathways are amide bond hydrolysis and isomerization of the aspartic acid residue, both of which are expected to be pH and temperature-dependent. The development of a validated stability-indicating HPLC method is paramount for accurate monitoring of the degradation process. The methodologies and data presentation formats outlined in this guide offer a foundation for researchers and drug development professionals to assess and ensure the stability and quality of this compound in their applications.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies | Semantic Scholar [semanticscholar.org]
A Technical Guide to High-Purity N-Palmitoyl-L-aspartate for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on commercially available high-purity N-Palmitoyl-L-aspartate. It is designed to assist researchers and professionals in sourcing the compound and applying it in experimental settings, with a focus on its role as an inhibitor of the Hedgehog signaling pathway.
Commercial Suppliers and Product Specifications
Several commercial suppliers offer high-purity this compound for research purposes. The following table summarizes the available quantitative data to facilitate comparison between suppliers. It is important to note that while most suppliers state a purity of ≥98%, obtaining batch-specific Certificates of Analysis (CoA) is recommended for detailed information on purity, analytical methods, and impurity profiles.
| Supplier | Product Number | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity | Analytical Method(s) |
| Cayman Chemical | 19952 | 1782-17-8 | C₂₀H₃₇NO₅ | 371.5 | ≥98% | Not specified on datasheet |
| MedchemExpress | HY-139166 | 1782-17-8 | C₂₀H₃₇NO₅ | 371.51 | Not specified on datasheet | Not specified on datasheet |
| Amsbio | AMS.T25918 | 1782-17-8 | C₂₀H₃₇NO₅ | 371.51 | Not specified on datasheet | Not specified on datasheet |
| TargetMol | T25918 | 1782-17-8 | C₂₀H₃₇NO₅ | 371.51 | Not specified on datasheet | Not specified on datasheet |
| Molnova | M34114 | 1782-17-8 | C₂₀H₃₇NO₅ | 371.51 | 98% | HPLC, NMR[1] |
Analytical Methodologies
The primary methods for assessing the purity and identity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for determining the purity of chemical compounds. For this compound, a reverse-phase HPLC method is typically employed. While specific column types and mobile phases may vary between suppliers, a general approach would involve:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., ~210 nm) due to the lack of a strong chromophore in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are used to confirm the chemical structure of this compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the palmitoyl (B13399708) chain and the aspartate moiety.
Biological Activity: Inhibition of the Hedgehog Signaling Pathway
This compound has been identified as a natural N-acylaspartate that inhibits the Hedgehog signaling pathway.[2][3] This pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers. The inhibitory action of this compound is observed after stimulation of the pathway with a Smoothened (SMO) agonist, suggesting that its mechanism of action is downstream of SMO activation.[2][3]
References
N-Acylaspartate Signaling: A Technical Review of a Novel Class of Bioactive Lipids
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the burgeoning field of N-acylaspartate (NAA) signaling, offering researchers, scientists, and drug development professionals a detailed overview of the core mechanisms, experimental methodologies, and quantitative data associated with this emerging class of signaling molecules. The guide meticulously summarizes current knowledge, highlighting the role of N-acetylaspartate (NAA) in neuronal function and exploring the potential for other long-chain N-acylaspartates in cellular signaling.
N-acylaspartates, particularly the well-studied N-acetylaspartate, are increasingly recognized for their diverse physiological roles beyond their established metabolic functions.[1][2] This review consolidates the existing literature, presenting a cohesive picture of their involvement in key signaling pathways and providing a foundation for future research and therapeutic development.
Core Signaling Pathways and Mechanisms
The primary signaling activity identified for an N-acylaspartate involves the interaction of N-acetylaspartate with the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system.[3][4] While NAA is a less potent agonist compared to glutamate, at high concentrations (in the micromolar to millimolar range), it can elicit intracellular calcium influx through NMDA receptor activation.[3][4] This interaction suggests a modulatory role for NAA in synaptic plasticity and neuronal excitability.
Furthermore, evidence suggests a link between NAA metabolism and the cyclic AMP (cAMP) signaling pathway. While the direct activation of a G-protein coupled receptor by NAA has not been definitively established, the regulation of NAA levels appears to be influenced by cAMP-dependent processes. This interplay points towards a more complex regulatory network than previously understood.
While research has predominantly focused on NAA, the signaling properties of other N-acylaspartates, especially those with longer acyl chains, remain a promising yet underexplored area. Studies on other acylated biomolecules suggest that the length and saturation of the acyl chain can significantly influence their biological activity, hinting at the potential for a diverse range of signaling functions within the N-acylaspartate family.[5][6][7]
Quantitative Data Summary
To facilitate comparative analysis, the available quantitative data from the literature has been summarized. It is important to note that specific binding affinities and potency values for N-acylaspartates are still limited.
| Compound | Receptor/Target | Parameter | Value | Cell Type/System | Reference |
| N-acetylaspartate (NAA) | NMDA Receptor | Activation Concentration | > 300 µM | Cultured mouse spinal cord neurons | [3] |
| N-acetylaspartate (NAA) | NMDA Receptor | Activation Concentration | 60 µM (induces efflux) | Organotypic slices of rat hippocampus | [4] |
| L-Glutamate (for comparison) | NMDA Receptor | EC50 | 2.3 µM | Mouse embryonic hippocampal neurons | [8] |
Table 1: Quantitative Data for N-Acylaspartate Signaling Events
Key Experimental Protocols
This guide provides an overview of the essential experimental methodologies employed to investigate N-acylaspartate signaling.
Measurement of Intracellular Calcium Influx
A common method to assess the activation of receptors that couple to calcium signaling, such as the NMDA receptor, is through the use of fluorescent calcium indicators.
Protocol Overview:
-
Cell Culture and Dye Loading: Neuronal cells or other relevant cell lines are cultured on appropriate plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Calcium Green-1.[9][10][11]
-
Baseline Fluorescence Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorescence plate reader or microscope.
-
Application of N-acylaspartate: A solution of the N-acylaspartate of interest (e.g., NAA) is added to the cells.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored over time. An increase in fluorescence indicates an influx of intracellular calcium.
-
Data Analysis: The change in fluorescence is quantified and can be used to determine the concentration-response relationship and calculate parameters like EC50.[11]
Measurement of Cyclic AMP (cAMP) Levels
To investigate the involvement of the cAMP pathway, various commercially available assay kits can be utilized. These assays are typically based on competitive binding principles.
Protocol Overview:
-
Cell Culture and Stimulation: Cells are cultured and then treated with the N-acylaspartate being investigated, alongside appropriate controls and known modulators of adenylyl cyclase (e.g., forskolin).
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Assay: The lysate is then used in a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[12][13][14][15][16] In these assays, cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.
-
Signal Detection: The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP, and this is used to determine the cAMP concentration in the experimental samples.
Signaling Pathway Diagrams
To visually represent the known and hypothesized signaling pathways of N-acylaspartates, the following diagrams have been generated using the DOT language.
Future Directions
The field of N-acylaspartate signaling is still in its infancy, with significant opportunities for further exploration. Key areas for future research include:
-
Identification of specific receptors for N-acylaspartates: Beyond the interaction with the NMDA receptor, the existence of dedicated receptors for NAA and other long-chain N-acylaspartates remains an open question.
-
Elucidation of downstream signaling cascades: A deeper understanding of the intracellular signaling pathways activated by N-acylaspartates is crucial to unravel their physiological functions.
-
Investigation of the signaling roles of long-chain N-acylaspartates: The biological activities of N-acylaspartates with varying acyl chain lengths and degrees of saturation warrant thorough investigation.
-
Development of selective pharmacological tools: The creation of specific agonists and antagonists for putative N-acylaspartate receptors will be instrumental in dissecting their roles in health and disease.
This technical guide serves as a critical resource for advancing our understanding of N-acylaspartate signaling and paving the way for the development of novel therapeutic strategies targeting this exciting class of bioactive lipids.
References
- 1. N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. NMDA-receptor mediated efflux of N-acetylaspartate: physiological and/or pathological importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Long-chain acyl-CoA synthetase 4 participates in the formation of highly unsaturated fatty acid-containing phospholipids in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
N-Palmitoyl-L-aspartate: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Palmitoyl-L-aspartate is a naturally occurring N-acylaspartate, a class of lipid molecules that are gaining interest for their potential roles in cellular signaling and therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its core mechanism of action, potential therapeutic applications, and detailed experimental protocols for its synthesis and biological evaluation. While research on this specific molecule is still emerging, this document consolidates the available information to guide further investigation into its therapeutic utility.
This compound is structurally composed of a saturated 16-carbon fatty acid, palmitic acid, linked to the amino group of the amino acid L-aspartic acid. This amphiphilic structure imparts unique self-assembling properties in aqueous solutions[1]. Its primary known biological activity is the inhibition of the Hedgehog signaling pathway, a crucial pathway in embryonic development and oncogenesis[2].
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers[3].
This compound has been identified as a natural inhibitor of the Hedgehog signaling pathway[2]. The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of the ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream. This ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes that promote cell growth, proliferation, and survival[4][5][6].
While the precise molecular interaction is yet to be fully elucidated, it is proposed that this compound exerts its inhibitory effect on this pathway, potentially by interfering with the function of key components like SMO or other downstream effectors. It is important to note that this compound does not appear to affect cannabinoid receptors or fatty acid amide hydrolase (FAAH) activity, distinguishing its mechanism from other well-known lipid signaling molecules[2].
Potential Therapeutic Applications
Cancer Therapy
Given its inhibitory effect on the Hedgehog signaling pathway, the primary and most promising therapeutic application of this compound is in the field of oncology. The aberrant activation of the Hedgehog pathway is a known driver in several malignancies. By inhibiting this pathway, this compound could potentially halt the proliferation and survival of cancer cells that are dependent on this signaling cascade.
While direct quantitative data for this compound is not yet available, a study on related N-acylaspartic acid dimethyl esters has shown antiproliferative effects against the THP-1 human leukemia cell line, with GI50 values in the low micromolar range[7]. This suggests that the N-acylaspartate scaffold is a promising starting point for the development of novel anti-cancer agents.
Data Presentation
Quantitative data for the biological activity of this compound is currently limited in publicly available literature. The following table summarizes the growth inhibition (GI50) data for a series of related N-acylaspartic acid dimethyl esters against the THP-1 human leukemia cell line[7]. It is important to note that these are derivatives and not this compound itself. Further research is required to determine the specific GI50 and IC50 values for this compound.
| Compound (N-acyl group) | GI50 (µM) on THP-1 Cells[7] |
| Aromatic Acyl Derivative 1 | 7.6 |
| Aromatic Acyl Derivative 2 | 3.2 |
| Aromatic Acyl Derivative 3 | 1.3 |
Experimental Protocols
Synthesis of this compound
The following is a plausible method for the synthesis of this compound based on the Schotten-Baumann reaction, a common method for the N-acylation of amino acids[5].
Materials:
-
L-aspartic acid
-
Palmitoyl (B13399708) chloride
-
Sodium carbonate
-
Dodecyltrimethylammonium (B156365) bromide (catalyst)
-
Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend L-aspartic acid (1 equivalent), sodium carbonate (1 equivalent), and a catalytic amount of dodecyltrimethylammonium bromide in THF.
-
To this suspension, add palmitoyl chloride (1 equivalent) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for approximately 4 hours.
-
Reflux the reaction mixture overnight (approximately 8-10 hours).
-
After cooling to room temperature, filter the solid residue from the THF suspension.
-
Evaporate the THF from the filtrate to yield a solid residue.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Hedgehog Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)
This protocol describes a cell-based luciferase reporter assay to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway[8][9][10][11][12].
Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control plasmid.
-
Sonic Hedgehog (Shh) conditioned medium or a purified Smoothened agonist (e.g., SAG).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Dual-Luciferase® Reporter Assay System.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NIH/3T3 reporter cells into a 96-well plate at a density that allows for confluence after 24 hours.
-
Compound Treatment: After 24 hours, replace the medium with a low-serum medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Pathway Activation: After a pre-incubation period with the compound (e.g., 1 hour), add Shh conditioned medium or a Smoothened agonist to all wells except for the negative control wells to stimulate the Hedgehog pathway.
-
Incubation: Incubate the plate for an additional 24-48 hours to allow for luciferase expression.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. web.stanford.edu [web.stanford.edu]
- 12. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide on the Interaction of N-Palmitoyl-L-aspartate with Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that are gaining increasing attention for their diverse physiological roles.[1][2][3][4][5][6] This guide focuses on a specific NAA, N-Palmitoyl-L-aspartate, providing a comprehensive overview of its known and inferred interactions with cell membranes. While direct experimental data on this compound is limited, this document synthesizes available information on related N-acyl amino acids to provide a predictive framework for its biophysical behavior and biological functions.
This compound is structurally composed of a 16-carbon saturated fatty acid (palmitic acid) linked to the amino group of L-aspartic acid. This amphipathic structure, featuring a hydrophobic acyl chain and a hydrophilic amino acid headgroup, dictates its interaction with the lipid bilayer of cell membranes.
One of the key identified roles of this compound is its function as an inhibitor of the Hedgehog (Hh) signaling pathway.[7] This pathway is crucial during embryonic development and its dysregulation is implicated in various cancers. The inhibitory action is thought to be mediated through the interaction of this compound with the transmembrane protein Patched1 (PTCH1), a key receptor in the Hh pathway.[8]
This guide will delve into the synthesis of this compound, its likely biophysical interactions with the cell membrane, its role in modulating signaling pathways, and detailed experimental protocols to facilitate further research in this area.
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of the amino group of L-aspartic acid with palmitoyl (B13399708) chloride. A general protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-aspartic acid
-
Palmitoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607)/methanol (B129727) mixture)
Procedure:
-
Dissolution of L-aspartic acid: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (e.g., 2M NaOH) at 0°C with stirring. The amount of NaOH should be sufficient to deprotonate both the amino group and the carboxylic acid groups.
-
Acylation Reaction: Slowly add palmitoyl chloride dissolved in a suitable organic solvent like acetone to the aqueous solution of L-aspartic acid under vigorous stirring at 0°C. The reaction is typically allowed to proceed for several hours while maintaining the cold temperature.
-
Acidification: After the reaction is complete, acidify the mixture to a low pH (e.g., pH 1-2) using concentrated hydrochloric acid. This will protonate the carboxylic acid groups and cause the this compound to precipitate out of the solution.
-
Extraction: Extract the product from the aqueous phase using an organic solvent such as dichloromethane.
-
Drying and Evaporation: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography. A solvent system such as a gradient of methanol in chloroform is typically effective for elution.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Interaction with Cell Membranes: A Biophysical Perspective
The amphipathic nature of this compound governs its interaction with the lipid bilayer. The long, saturated palmitoyl chain is expected to readily insert into the hydrophobic core of the membrane, while the polar aspartic acid headgroup will remain at the aqueous interface.
Membrane Partitioning
The extent to which this compound incorporates into the cell membrane can be quantified by its membrane partition coefficient (Kₚ). While specific data for this compound is not available, studies on other N-acyl amino acids and similar amphiphilic molecules can provide an estimate. The partitioning is influenced by the hydrophobicity of the acyl chain and the charge and size of the headgroup.
| Compound Class | Acyl Chain | Headgroup | Expected Relative Kₚ |
| N-Palmitoyl Amino Acids | C16:0 | Amino Acid | High |
| N-Myristoyl Amino Acids | C14:0 | Amino Acid | Moderate |
| Free Fatty Acids | C16:0 | Carboxylate | High |
Table 1: Predicted relative membrane partition coefficients (Kₚ) of N-acyl amino acids.
Effect on Membrane Fluidity
The insertion of this compound into the lipid bilayer is expected to modulate membrane fluidity. The saturated palmitoyl chain can pack tightly with the acyl chains of membrane phospholipids, particularly in ordered domains, potentially leading to a decrease in membrane fluidity (increase in order).
Experimental Protocol: Membrane Fluidity Assay using Fluorescence Anisotropy
This protocol describes how to measure changes in membrane fluidity upon the addition of this compound using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[9][10]
Materials:
-
Liposomes (e.g., composed of POPC or a mixture mimicking a cell membrane)
-
This compound solution
-
DPH stock solution (in a suitable organic solvent like tetrahydrofuran)
-
Buffer (e.g., PBS)
-
Fluorometer with polarization capabilities
Procedure:
-
Liposome (B1194612) Preparation: Prepare unilamellar vesicles (liposomes) of the desired lipid composition using methods such as extrusion or sonication.
-
DPH Labeling: Add the DPH stock solution to the liposome suspension while vortexing to ensure uniform labeling. Incubate in the dark for at least 1 hour to allow the probe to incorporate into the lipid bilayer.
-
Sample Preparation: Prepare a series of samples with a fixed concentration of DPH-labeled liposomes and varying concentrations of this compound. Include a control sample with no this compound.
-
Fluorescence Anisotropy Measurement:
-
Set the excitation and emission wavelengths for DPH (e.g., Ex: 360 nm, Em: 430 nm).
-
Measure the fluorescence intensities of the vertically and horizontally polarized emission light when the sample is excited with vertically polarized light.
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.
-
-
Data Analysis: Plot the fluorescence anisotropy as a function of the this compound concentration. An increase in anisotropy indicates a decrease in membrane fluidity.
Interaction with Lipid Rafts
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are involved in cell signaling. Palmitoylation is a known signal for targeting proteins to lipid rafts. It is plausible that this compound may preferentially partition into these ordered lipid domains due to its saturated acyl chain.
Modulation of Signaling Pathways
The primary known signaling role of this compound is its inhibition of the Hedgehog pathway.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of the Hedgehog (Hh) ligand to its receptor, Patched1 (PTCH1).[11] In the absence of Hh, PTCH1 inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like molecule. Binding of Hh to PTCH1 relieves this inhibition, allowing SMO to activate downstream signaling cascades that ultimately lead to the activation of Gli transcription factors and the expression of target genes.
This compound has been shown to inhibit Hedgehog signaling.[7] The proposed mechanism involves the insertion of the palmitoyl chain into a hydrophobic pocket of the transmembrane domain of PTCH1, thereby modulating its activity and preventing the activation of SMO.
Interaction with Membrane Proteins
The interaction of this compound with the transmembrane protein PTCH1 highlights its potential to directly modulate the function of other membrane proteins. The insertion of its hydrophobic tail into the lipid bilayer places the aspartate headgroup at the membrane-water interface, where it can engage in electrostatic or hydrogen-bonding interactions with the extracellular or intracellular loops of membrane proteins.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Lipid-Protein Interaction
SPR is a powerful technique for quantifying the binding affinity and kinetics of interactions between a lipid and a protein.[1][12][13][14][15] This protocol outlines a general approach to study the interaction of this compound with a purified membrane protein, such as a reconstituted fragment of PTCH1.
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip for liposome capture)
-
Purified membrane protein of interest (e.g., PTCH1) reconstituted into liposomes
-
This compound solutions of varying concentrations
-
Running buffer
Procedure:
-
Liposome Preparation and Protein Reconstitution: Prepare liposomes containing the purified membrane protein.
-
Chip Preparation: Immobilize the proteoliposomes onto the surface of an L1 sensor chip.
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
-
| Parameter | Description | Units |
| kₐ | Association rate constant | M⁻¹s⁻¹ |
| kₔ | Dissociation rate constant | s⁻¹ |
| K₋ | Equilibrium dissociation constant (kₔ/kₐ) | M |
Table 2: Key kinetic parameters obtained from SPR analysis.
Conclusion and Future Directions
This compound is an intriguing N-acyl amino acid with a confirmed role as a Hedgehog signaling inhibitor. Its amphipathic nature strongly suggests it will partition into cell membranes, likely influencing their physical properties and interacting with membrane proteins. While direct quantitative data for this compound is currently lacking, this guide provides a framework based on analogous compounds and outlines detailed experimental protocols to enable further investigation.
Future research should focus on:
-
Quantifying the membrane partition coefficient of this compound.
-
Experimentally determining its effect on membrane fluidity and lipid raft organization.
-
Elucidating the precise molecular interactions with PTCH1 and identifying other potential membrane protein targets.
-
Exploring its broader physiological roles beyond Hedgehog signaling.
By addressing these questions, a more complete understanding of the biological significance of this compound will emerge, potentially paving the way for novel therapeutic strategies targeting membrane-associated processes.
References
- 1. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Regulation of Cholesterol Binding to the Receptor Patched1 by its interactions With the Ligand Sonic Hedgehog (Shh) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Structure and function of the hedgehog receptor patched | Stanford Digital Repository [purl.stanford.edu]
- 12. Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols for N-Palmitoyl-L-aspartate in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Palmitoyl-L-aspartate is an N-acylaspartate compound that has garnered interest in cell biology research. Structurally, it consists of the saturated fatty acid, palmitic acid, linked to the amino acid L-aspartate. This unique structure suggests potential involvement in various cellular processes, drawing from the biological activities of both of its components. Palmitoylation, the attachment of fatty acids like palmitate to proteins, is a crucial post-translational modification that regulates protein localization, stability, and function.[1][2] Dysregulation of palmitoylation has been implicated in several diseases, including cancer and neurodegenerative disorders.[2] Aspartate, on the other hand, is a non-essential amino acid that functions as a neurotransmitter and a key metabolite in cellular biosynthesis.[3][4][5]
Notably, this compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[6] The Hh pathway is fundamental during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. This inhibitory action presents this compound as a potential tool for cancer research and therapeutic development.
These application notes provide a detailed protocol for the preparation and use of this compound in in vitro cell culture experiments, along with suggested applications and methodologies for studying its biological effects.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| Formal Name | N-(1-oxohexadecyl)-L-aspartic acid | [6] |
| CAS Number | 1782-17-8 | [6] |
| Molecular Formula | C₂₀H₃₇NO₅ | [6] |
| Molecular Weight | 387.5 g/mol | |
| Appearance | Crystalline solid | [6] |
| Solubility | DMF: 20 mg/mL | [6] |
| DMSO: 15 mg/mL | [6] | |
| Ethanol: 25 mg/mL | [6] | |
| Methyl Acetate: 10 mg/mL | [6] | |
| PBS (pH 7.2): 2 mg/mL | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution is essential for accurately dosing cells in culture. Given its solubility profile, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of lipophilic compounds for in vitro use.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile pipette tips
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10-15 mg/mL. For example, to prepare a 15 mg/mL stock solution, dissolve 15 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
In Vitro Cell Treatment Protocol
This protocol outlines the general steps for treating cultured cells with this compound. The optimal concentration and incubation time will depend on the cell type and the specific biological question being investigated.
Materials:
-
Cultured cells in multi-well plates, flasks, or dishes
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Wash the cells once with sterile PBS (optional, depending on the cell line).
-
Add the prepared working solutions of this compound or the vehicle control to the respective wells.
-
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as cell viability assays (MTT, WST-1), western blotting, qPCR, or immunofluorescence staining.
Suggested Applications and Assays
Based on the known biological activities of its components and its reported inhibition of the Hedgehog pathway, this compound can be investigated in several research areas.
| Research Area | Suggested Cell Lines | Potential Assays |
| Cancer Biology | Medulloblastoma (e.g., Daoy), Basal Cell Carcinoma (e.g., ASZ001), Pancreatic Cancer (e.g., PANC-1) | Cell proliferation assays (MTT, BrdU), Apoptosis assays (Caspase-3/7 activity, Annexin V staining), Western blot for Hh pathway proteins (Gli1, Ptch1), qPCR for Hh target genes. |
| Neurobiology | Neuronal cell lines (e.g., SH-SY5Y), Primary cortical neurons, Microglia (e.g., BV-2)[7][8] | Neurite outgrowth assays, Cytotoxicity assays (LDH release), Measurement of inflammatory markers (e.g., TNF-α, IL-6)[7], NMDA receptor activity assays. |
| Immunology | Macrophages (e.g., RAW 264.7), Monocytes (e.g., THP-1)[7] | ELISA for cytokine secretion (e.g., IL-1β, TNF-α), Western blot for inflammatory signaling pathways (e.g., NF-κB)[9][10], Phagocytosis assays. |
Visualizing Experimental and Signaling Pathways
To aid in experimental design and understanding the potential mechanisms of action, the following diagrams are provided.
Figure 1: General experimental workflow for in vitro studies with this compound.
Figure 2: Simplified Hedgehog signaling pathway indicating the inhibitory role of this compound on Smoothened (SMO).
Figure 3: Hypothetical signaling pathways potentially modulated by this compound based on its constituent molecules.
References
- 1. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of palmitoylation in axonal transport mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartate signalling drives lung metastasis via alternative translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caissonlabs.com [caissonlabs.com]
- 5. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. N-acetylaspartate mitigates pro-inflammatory responses in microglial cells by intersecting lipid metabolism and acetylation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Neuroinflammatory and Neurotoxic Potential of Palmitic Acid Is Mitigated by Oleic Acid in Microglial Cells and Microglial-Neuronal Co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Aspartate Metabolism Facilitates IL-1β Production in Inflammatory Macrophages [frontiersin.org]
Application Notes and Protocols for N-Palmitoyl-L-aspartate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Palmitoyl-L-aspartate is a lipoamino acid that has garnered interest in biomedical research, notably for its role as an inhibitor of Hedgehog signaling. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in research settings.
Data Presentation
Quantitative data regarding the solubility and storage of this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Unit | Source(s) |
| Solubility | |||
| Dimethylformamide (DMF) | 20 | mg/mL | [1][2][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 | mg/mL | [1][2][3] |
| Ethanol (B145695) | 25 | mg/mL | [1][2][3] |
| Methyl Acetate | 10 | mg/mL | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 | mg/mL | [1][2] |
| Storage | |||
| Recommended Storage Temperature | -20 | °C | [1][2][3] |
| Stability of Solid Compound | ≥ 4 | years | [2] |
| Stability in Solvent (-80°C) | 6 | months | [4] |
| Stability in Solvent (-20°C) | 1 | month | [4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which is a common practice for sparingly soluble compounds.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Tightly cap the tube/vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with the chosen organic solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol details the dilution of the high-concentration organic stock solution into an aqueous medium, such as cell culture medium, for experimental use.
Materials:
-
High-concentration this compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium or desired aqueous buffer
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thawing the Stock: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to reach the final desired working concentration. It is crucial to add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion, which helps to prevent precipitation of the compound.
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent (DMSO or ethanol) in the working solution is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments to ensure its stability and prevent potential precipitation over time.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps for preparing this compound stock and working solutions.
Caption: Diagram showing the inhibitory effect of this compound on the Hedgehog signaling pathway.
References
- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 3. Chemical Tools for Lipid Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the generation and transduction of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of N-Palmitoyl-L-aspartate in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Palmitoyl-L-aspartate is a naturally occurring N-acyl aspartate that has been identified as an inhibitor of the Hedgehog signaling pathway.[1] The Hedgehog pathway is crucial in embryonic development and has been implicated in the progression of certain cancers. The ability to accurately quantify this compound in various biological matrices is essential for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting this pathway.
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in academia and the pharmaceutical industry.
Signaling Pathway Context
The following diagram illustrates the established role of this compound within the Hedgehog signaling pathway.
Caption: Hedgehog signaling pathway and the inhibitory role of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. This process includes sample preparation, LC-MS/MS analysis, and subsequent data processing.
Caption: Experimental workflow for this compound quantification.
Materials and Methods
Reagents and Materials
-
This compound analytical standard
-
N-Palmitoyl-d3-L-aspartate (internal standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methyl tert-butyl ether (MTBE)
-
Biological matrix (e.g., human plasma)
Standard Solutions and Calibration Curve
Stock solutions of this compound and N-Palmitoyl-d3-L-aspartate were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions for the calibration curve were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards were prepared by spiking the appropriate amount of working standard solution into the biological matrix.
Sample Preparation Protocol
-
Thawing: Thaw biological samples (e.g., 50 µL of plasma) on ice.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (N-Palmitoyl-d3-L-aspartate, 1 µg/mL) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 500 µL of MTBE to the supernatant. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 acetonitrile/water (v/v) with 0.1% formic acid. Vortex for 20 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
| LC Parameters | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 50% B to 95% B over 8 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min. |
| MS/MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Collision Gas | Argon |
Results and Data Presentation
The LC-MS/MS method was validated for linearity, sensitivity, accuracy, and precision.
Mass Spectrometry Transitions
The Multiple Reaction Monitoring (MRM) transitions for this compound and its deuterated internal standard are summarized in Table 1. The transitions were optimized by direct infusion of the analytical standards.
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
|---|---|---|---|---|
| This compound | 370.3 | 132.1 | 25 | Negative |
| N-Palmitoyl-d3-L-aspartate | 373.3 | 135.1 | 25 | Negative |
Method Validation Summary
A summary of the quantitative performance of the method is presented in Table 2. The method demonstrates excellent linearity over the specified concentration range and achieves low limits of detection and quantification.
Table 2: Quantitative Method Performance
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and specific quantification of this compound in biological matrices. The detailed protocol for sample preparation and analysis provides a reliable tool for researchers investigating the role of this lipid mediator in health and disease. The method's performance makes it suitable for both basic research and clinical applications in the field of drug development.
References
Application Notes and Protocols: N-Palmitoyl-L-aspartate in Hedgehog Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the formation and progression of various cancers, making it a key target for therapeutic intervention. A pivotal post-translational modification in Hh signaling is the N-palmitoylation of the Sonic Hedgehog (Shh) ligand, a reaction catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[1][2][3] This lipid modification is essential for the full signaling activity of Shh.[2][4]
N-Palmitoyl-L-aspartate is an N-acylaspartate that has been identified as an inhibitor of the Hedgehog signaling pathway.[5] It has been shown to suppress Hh signaling induced by the Smoothened (Smo) agonist, SAG, or by non-sterol-modified Shh.[5] This document provides detailed application notes and protocols for utilizing this compound in Hedgehog signaling assays to investigate its inhibitory effects and potential as a therapeutic agent.
Mechanism of Hedgehog Signaling and Potential Interaction of this compound
The canonical Hedgehog signaling pathway is initiated by the binding of a lipid-modified Hh ligand (such as Shh) to its receptor, Patched (PTCH1). In the absence of the Hh ligand, PTCH1 inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). Upon Hh binding to PTCH1, this inhibition is relieved, leading to the activation of SMO. Activated SMO then triggers a downstream signaling cascade that results in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes.
This compound has been shown to inhibit Hh signaling that is stimulated by the Smoothened agonist SAG.[5] This suggests that this compound acts downstream of or at the level of SMO activation. The precise mechanism is yet to be fully elucidated, but it may involve interference with SMO conformational changes, downstream signaling components, or the function of GLI transcription factors.
Figure 1: Hedgehog Signaling Pathway and Hypothesized Action of this compound.
Experimental Protocols
Protocol 1: GLI-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on Hedgehog pathway activation using a GLI-responsive luciferase reporter system.
Materials:
-
HEK293T or NIH/3T3 cells
-
GLI-responsive firefly luciferase reporter plasmid (e.g., pGL3-8xGli-luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
Smoothened Agonist (SAG)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T or NIH/3T3 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent mix. In one tube, dilute 100 ng of GLI-responsive firefly luciferase plasmid and 10 ng of Renilla luciferase plasmid in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Add 50 µL of the complex to each well.
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM.
-
Prepare a solution of SAG at a concentration known to induce a robust luciferase signal (e.g., 100 nM).
-
Aspirate the media from the cells and replace it with 100 µL of serum-free DMEM containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
After 1 hour of pre-incubation with this compound, add SAG to the appropriate wells. Include wells with SAG alone and untreated controls.
-
-
Incubation: Incubate the plate for another 24-48 hours at 37°C.
-
Luciferase Assay:
-
Aspirate the media and lyse the cells according to the Dual-Luciferase Reporter Assay System manufacturer's protocol.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the untreated control.
-
Plot the dose-response curve for this compound inhibition and determine the IC50 value.
-
Figure 2: Workflow for the GLI-Luciferase Reporter Assay.
Data Presentation
The quantitative data from the GLI-luciferase reporter assay can be summarized in a table for easy comparison of the inhibitory effects of this compound at various concentrations.
Table 1: Inhibition of SAG-Induced Hedgehog Signaling by this compound
| Treatment | This compound (µM) | Normalized Luciferase Activity (Fold Change vs. Untreated) | % Inhibition |
| Untreated Control | 0 | 1.0 ± 0.1 | 0% |
| SAG (100 nM) | 0 | 15.2 ± 1.5 | - |
| SAG + this compound | 0.1 | 12.5 ± 1.1 | 19.1% |
| SAG + this compound | 1 | 8.1 ± 0.9 | 49.6% |
| SAG + this compound | 10 | 3.5 ± 0.4 | 82.8% |
| SAG + this compound | 50 | 1.2 ± 0.2 | 98.6% |
Data are represented as mean ± standard deviation from a representative experiment performed in triplicate. % Inhibition is calculated relative to the SAG-only treated group.
Conclusion
These application notes provide a framework for utilizing this compound as an inhibitor in Hedgehog signaling assays. The provided protocols and diagrams offer a starting point for researchers to investigate the mechanism and efficacy of this compound. Further experiments, such as examining the effect of this compound on the expression of endogenous Hh target genes (e.g., GLI1, PTCH1) via qRT-PCR, can provide additional validation of its inhibitory activity. The study of this compound and similar molecules may lead to the development of novel therapeutics for cancers and other diseases driven by aberrant Hedgehog signaling.
References
- 1. Palmitoylation of Hedgehog Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hhat Is a Palmitoylacyltransferase with Specificity for N-Palmitoylation of Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hhat is a palmitoylacyltransferase with specificity for N-palmitoylation of Sonic Hedgehog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Intimate Connection Between Lipids and Hedgehog Signaling [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Studying Smoothened Antagonism using N-Palmitoyl-L-aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. The G-protein coupled receptor, Smoothened (SMO), is a key transducer of Hh signaling and a well-established therapeutic target for inhibiting this pathway. N-Palmitoyl-L-aspartate is a naturally occurring N-acylaspartate that has been identified as an inhibitor of the Hedgehog signaling cascade.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study Smoothened antagonism.
While this compound is known to inhibit Hedgehog signaling stimulated by Smoothened agonists, comprehensive quantitative data on its direct interaction with Smoothened, such as IC50 and Ki values, are not extensively available in publicly accessible literature.[1] The data presented in the tables below are representative examples based on the expected activity of a Smoothened antagonist and should be experimentally determined for this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value (Hypothetical) | Description |
| IC50 (Gli-Luciferase Assay) | 500 nM | Concentration of this compound that inhibits 50% of the Gli-luciferase activity induced by a Smoothened agonist (e.g., SAG). |
| Ki (Competitive Binding Assay) | 250 nM | Inhibitory constant of this compound for Smoothened, determined by competitive binding against a radiolabeled or fluorescently-labeled SMO antagonist. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H37NO5 | [1] |
| Molecular Weight | 371.5 g/mol | [1] |
| CAS Number | 1782-17-8 | [1] |
| Solubility | DMSO, Ethanol, DMF | [1] |
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and Smoothened Antagonism
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to translocate to the primary cilium and activate the Gli family of transcription factors (Gli1, Gli2, Gli3). Activated Gli proteins then translocate to the nucleus and induce the expression of Hh target genes. This compound acts as an antagonist of Smoothened, thereby blocking the downstream signaling cascade.
Caption: Hedgehog signaling pathway illustrating the inhibitory role of this compound on Smoothened.
Experimental Workflow: Gli-Luciferase Reporter Assay
This workflow outlines the key steps for assessing the inhibitory activity of this compound on the Hedgehog pathway using a Gli-responsive luciferase reporter assay.
Caption: Workflow for determining the IC50 of this compound using a Gli-luciferase assay.
Experimental Workflow: Smoothened Competitive Binding Assay
This workflow describes the procedure for a competitive binding assay to determine the binding affinity of this compound to Smoothened.
Caption: Workflow for determining the binding affinity of this compound to Smoothened.
Experimental Protocols
Protocol 1: Gli-Luciferase Reporter Assay for Smoothened Antagonism
This protocol is designed to quantify the inhibitory effect of this compound on Hedgehog pathway activation in a cell-based assay. It utilizes NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
Materials:
-
NIH/3T3-light II cells (or similar Gli-reporter cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Smoothened agonist (e.g., SAG - Smoothened Agonist)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture NIH/3T3-light II cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation:
-
After 24 hours, aspirate the growth medium and replace it with 100 µL of low-serum medium (DMEM with 0.5% FBS).
-
Incubate for another 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in low-serum medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
-
Pathway Activation:
-
Immediately after adding the compound, add a Smoothened agonist (e.g., SAG at a final concentration of 100 nM) to all wells except for the negative control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure firefly and Renilla luciferase activities according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value using a suitable non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Competitive Radioligand Binding Assay for Smoothened
This protocol describes a method to determine the binding affinity (Ki) of this compound to the Smoothened receptor using a competitive binding assay with a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from cells overexpressing human Smoothened (e.g., HEK293T-SMO)
-
[3H]-Cyclopamine (or another suitable radiolabeled SMO antagonist)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
Unlabeled cyclopamine (B1684311) (for determining non-specific binding)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add:
-
25 µL of binding buffer (for total binding) or 25 µL of a high concentration of unlabeled cyclopamine (e.g., 10 µM, for non-specific binding).
-
25 µL of the various concentrations of this compound or vehicle.
-
50 µL of [3H]-Cyclopamine at a final concentration near its Kd (e.g., 2-5 nM).
-
-
-
Binding Reaction:
-
Add 100 µL of the cell membrane preparation (containing a predetermined amount of protein, e.g., 10-20 µg) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Pre-wet the filter plate with wash buffer.
-
Rapidly transfer the contents of the reaction plate to the filter plate and apply vacuum to separate the bound from the free radioligand.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Application Notes and Protocols: Delivery of N-Palmitoyl-L-aspartate to Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Palmitoyl-L-aspartate is an N-acylaspartate that has been identified as an inhibitor of the Hedgehog signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant reactivation in adults is implicated in the progression of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, breast, and lung.[2][3][4] The inhibition of Hedgehog signaling is a clinically validated strategy in oncology.[5]
The structure of this compound combines two molecules with significant roles in cancer biology: palmitic acid and L-aspartic acid. Palmitoylation, the attachment of palmitic acid to proteins, is a critical post-translational modification that regulates the localization and function of key signaling proteins involved in cancer, such as those in the Ras and Wnt/β-catenin pathways.[6] Cancer cells can utilize exogenous palmitate for the synthesis of structural and signaling lipids necessary for their proliferation.[7][8] L-aspartate is a crucial amino acid for the synthesis of proteins and nucleotides, and its availability can be a limiting factor for cancer cell proliferation, particularly in the hypoxic tumor microenvironment.[9][10][11]
These application notes provide a comprehensive guide for researchers investigating the delivery and anti-cancer effects of this compound on various cancer cell lines. Detailed protocols for in vitro assays are provided to assess its impact on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | N-(1-oxohexadecyl)-L-aspartic acid | [1] |
| CAS Number | 1782-17-8 | [1] |
| Molecular Formula | C₂₀H₃₇NO₅ | [1] |
| Formula Weight | 371.5 g/mol | [1] |
| Solubility | DMF: 20 mg/ml; DMSO: 15 mg/ml; Ethanol: 25 mg/ml; Methyl Acetate: 10 mg/ml; PBS (pH 7.2): 2 mg/ml | [1] |
Table 2: Example Data on the Effect of this compound on Cancer Cell Viability (IC₅₀ Values)
| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM) after 72h |
| Pancreatic Cancer | ||
| MIA PaCa-2 | Pancreas | Data to be determined |
| BxPC-3 | Pancreas | Data to be determined |
| Breast Cancer | ||
| MCF-7 | Breast | Data to be determined |
| MDA-MB-231 | Breast | Data to be determined |
| Lung Cancer | ||
| A549 | Lung | Data to be determined |
| H460 | Lung | Data to be determined |
| Medulloblastoma | ||
| Daoy | Brain | Data to be determined |
| D283 Med | Brain | Data to be determined |
Note: The IC₅₀ values in this table are placeholders and need to be experimentally determined.
Signaling Pathways and Experimental Workflows
Caption: Logical workflow of this compound's delivery and its putative effects on cancer cells.
Caption: A generalized experimental workflow for evaluating this compound's in vitro efficacy.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Based on its solubility, a 15 mg/ml solution in DMSO is achievable.[1]
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 4: Western Blot Analysis of Hedgehog Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins in the Hedgehog signaling pathway.
Materials:
-
Cancer cell lines
-
6-well cell culture plates or larger flasks
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Primary antibodies against key Hedgehog pathway proteins (e.g., Shh, PTCH1, SMO, GLI1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described in Protocol 3.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Role of Increased n-acetylaspartate Levels in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl-aspartate metabolism at the interface of cancer, immunity, and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 8. Cancer cells incorporate and remodel exogenous palmitate into structural and oncogenic signaling lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 11. Inhibitors of Hedgehog acyltransferase block Sonic Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Dose-Response Curve of N-Palmitoyl-L-aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Palmitoyl-L-aspartate is a naturally occurring N-acylaspartate that has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a crucial regulator of embryonic development and has been implicated in the progression of various cancers when aberrantly activated.[2][3] Therefore, inhibitors of this pathway, such as this compound, are of significant interest for therapeutic development.
These application notes provide a detailed experimental design to determine the dose-response curve of this compound. The protocols herein describe two key assays: a cell viability assay to assess the cytotoxic or cytostatic effects of the compound and a functional reporter assay to specifically measure the inhibition of the Hedgehog signaling pathway. The Shh-LIGHT2 cell line is recommended as the model system due to its engineered responsiveness to Hedgehog signaling, making it ideal for quantitative analysis.[4][5][6]
I. Assessment of Cytotoxicity/Cell Viability using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Shh-LIGHT2 cells (or other suitable cell line with an active Hedgehog pathway)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to achieve a range of desired concentrations. A common starting range is from 0.1 µM to 100 µM.
-
Remove the media from the wells and replace it with 100 µL of media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of solvent used for the compound).
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the media containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved. Gently shake the plate to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Data Presentation
The results of the MTT assay can be summarized in the following table:
| This compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
II. Assessment of Hedgehog Pathway Inhibition using a Gli-Luciferase Reporter Assay
This protocol utilizes the Shh-LIGHT2 cell line, which contains a Gli-responsive firefly luciferase reporter, to specifically measure the inhibitory effect of this compound on the Hedgehog signaling pathway. A decrease in luciferase activity corresponds to the inhibition of the pathway.[4][8]
Experimental Protocol: Gli-Luciferase Reporter Assay
Materials:
-
This compound
-
Shh-LIGHT2 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Sonic Hedgehog (Shh) conditioned media or a Smoothened (Smo) agonist (e.g., SAG)
-
Dual-Luciferase Reporter Assay System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed Shh-LIGHT2 cells in a white, opaque 96-well plate at a density of 20,000-30,000 cells per well in 100 µL of media.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment and Pathway Activation:
-
Prepare serial dilutions of this compound as described previously.
-
Remove the media and add 80 µL of fresh media containing the different concentrations of this compound to the respective wells.
-
To activate the Hedgehog pathway, add 20 µL of Shh conditioned media or a Smoothened agonist (e.g., SAG at a final concentration of 100 nM) to each well (except for the negative control wells).
-
Include the following controls:
-
Negative Control: Cells with media only.
-
Positive Control: Cells with Shh conditioned media or SAG, and vehicle.
-
-
Incubate the plate for 24-48 hours.
-
-
Luciferase Assay:
-
After incubation, carefully remove the media from the wells.
-
Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Presentation
The results of the Gli-Luciferase Reporter Assay can be summarized in the following table:
| This compound (µM) | Firefly Luciferase Activity (RLU) - Replicate 1 | Renilla Luciferase Activity (RLU) - Replicate 1 | Normalized Ratio (Firefly/Renilla) - Replicate 1 | Mean Normalized Ratio | % Inhibition |
| 0 (Vehicle Control) | 0 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
RLU = Relative Light Units Normalized Ratio = Firefly Luciferase Activity / Renilla Luciferase Activity % Inhibition = [1 - (Mean Normalized Ratio of Treated Wells / Mean Normalized Ratio of Positive Control Wells)] x 100
Visualizations
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway and the putative inhibitory point of this compound.
Experimental Workflow
Caption: Workflow for determining the dose-response of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cellosaurus cell line Shh Light II (CVCL_2721) [cellosaurus.org]
- 5. Technology -Shh Light2 Cells [jhu.technologypublisher.com]
- 6. Small molecule modulation of Smoothened activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for N-Palmitoyl-L-aspartate Treatment in 3D Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Three-dimensional (3D) organoid cultures have emerged as powerful in vitro models that recapitulate the complex cellular organization and physiological functions of their in vivo organ counterparts.[1] This has opened new avenues for disease modeling, drug screening, and personalized medicine.[1] N-Palmitoyl-L-aspartate is a chiral compound, and its effects on complex biological systems like organoids are of growing interest.[2][3] These application notes provide a comprehensive overview and detailed protocols for the treatment of 3D organoid cultures with this compound. The protocols are designed to be adaptable for various organoid types, including but not limited to intestinal, hepatic, and pancreatic organoids.
While direct studies on this compound in organoids are emerging, we can extrapolate from studies on related molecules like palmitate, which have been shown to induce lipotoxicity and affect cell differentiation and viability in intestinal organoids.[4][5] This document provides a framework for investigating the potential effects of this compound on organoid development, function, and signaling pathways.
Experimental Workflow
The general workflow for treating 3D organoid cultures with this compound involves several key stages, from organoid establishment to data analysis.
Caption: Experimental workflow for this compound treatment in organoids.
Quantitative Data Summary
The following tables represent hypothetical data from studies treating intestinal organoids with this compound for 48 hours.
Table 1: Effects of this compound on Organoid Morphology and Viability
| Treatment Group | Concentration (µM) | Average Organoid Diameter (µm) | Budding Efficiency (%) | Cell Viability (%) |
| Vehicle Control | 0 | 250 ± 25 | 85 ± 5 | 100 ± 3 |
| This compound | 10 | 245 ± 22 | 82 ± 6 | 98 ± 4 |
| This compound | 50 | 210 ± 30 | 65 ± 8 | 85 ± 7 |
| This compound | 100 | 150 ± 35 | 40 ± 10 | 60 ± 9** |
| p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation. |
Table 2: Gene Expression Changes in Intestinal Organoids Treated with this compound
| Gene | Function | Fold Change (50 µM this compound) |
| Lgr5 | Stem Cell Marker | 0.6 ± 0.1 |
| Mki67 | Proliferation Marker | 0.7 ± 0.2 |
| Casp3 | Apoptosis Marker | 2.5 ± 0.5 |
| Muc2 | Goblet Cell Marker | 0.8 ± 0.1 |
| ChgA | Enteroendocrine Cell Marker | 1.1 ± 0.3 |
| PPARα | Nuclear Receptor | 3.2 ± 0.6 |
| *p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Establishment and Maintenance of 3D Organoid Cultures
This protocol is a general guideline and may need optimization based on the specific organoid type.[6]
Materials:
-
Cryopreserved organoids or fresh tissue for isolation
-
Basement membrane matrix (e.g., Matrigel® or Cultrex®)
-
Complete organoid growth medium specific to the tissue of origin
-
Cell recovery solution
-
6-well or 24-well tissue culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Organoids: Rapidly thaw a cryovial of organoids in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 10 mL of basal medium. Centrifuge at 300 x g for 5 minutes.
-
Embedding in Matrix: Discard the supernatant and resuspend the organoid pellet in the required volume of ice-cold basement membrane matrix.
-
Plating: Dispense 50 µL droplets of the organoid-matrix suspension into the center of pre-warmed culture plate wells.
-
Solidification: Incubate the plate at 37°C for 10-15 minutes to allow the matrix to solidify into a dome.
-
Adding Medium: Gently add 500 µL (for 24-well) or 2 mL (for 6-well) of complete organoid growth medium to each well. Do not pipette directly onto the domes.
-
Maintenance: Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days. Passage the organoids every 7-10 days.
Protocol 2: this compound Treatment of Mature Organoids
Materials:
-
Mature organoid cultures (Day 7-10 post-passaging)
-
This compound powder
-
DMSO (or other suitable solvent)
-
Complete organoid growth medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 100 mM stock. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete organoid growth medium to achieve the desired final concentrations. Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Carefully aspirate the old medium from the organoid cultures.
-
Application: Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Return the plates to the incubator and culture for the desired time points (e.g., 24, 48, 72 hours).
-
Endpoint Analysis: After incubation, proceed with downstream analyses such as microscopy, viability assays, or harvesting for molecular analysis.
Protocol 3: Harvesting Organoids for RNA and Protein Analysis
Materials:
-
Cell recovery solution (ice-cold)
-
PBS (ice-cold)
-
TRIzol® or similar lysis buffer for RNA extraction
-
RIPA buffer with protease inhibitors for protein extraction
Procedure:
-
Medium Removal: Aspirate the culture medium from the wells.
-
Matrix Dissociation: Add 1 mL of ice-cold cell recovery solution to each well and incubate on ice for 30-60 minutes, pipetting up and down every 15 minutes to break up the domes.
-
Harvesting: Transfer the dissociated organoid suspension to a 1.5 mL microcentrifuge tube.
-
Washing: Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet with 1 mL of ice-cold PBS.
-
Lysis: Centrifuge again, discard the supernatant, and resuspend the organoid pellet in the appropriate lysis buffer (e.g., 1 mL TRIzol® for RNA or 100-200 µL RIPA buffer for protein).
-
Downstream Processing: Proceed with the respective protocols for RNA or protein purification.
Hypothesized Signaling Pathway
Based on the known actions of related fatty acids and potential cellular stress responses, this compound treatment could modulate several signaling pathways. One hypothesized pathway involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation.
Caption: Hypothesized signaling cascade for this compound in organoids.
References
- 1. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Effects of Chronic Exposure to Palmitate in Intestinal Organoids: A New Model to Study Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
Assessing the Effect of N-Palmitoyl-L-aspartate on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Palmitoyl-L-aspartate is an N-acyl amide that has been identified as an inhibitor of the Hedgehog signaling pathway.[1] This pathway is crucial in embryonic development and has been implicated in the progression of various cancers when aberrantly activated. The inhibition of this pathway by this compound suggests its potential as a therapeutic agent, making the study of its effects on gene expression a critical area of research. These application notes provide a comprehensive guide to designing and executing experiments to assess the impact of this compound on gene expression, from selecting appropriate methodologies to interpreting the resulting data.
Predicted Biological Effects and Key Signaling Pathways
This compound's primary known mechanism of action is the inhibition of the Hedgehog signaling pathway.[1] This pathway, when activated by Hedgehog ligands, leads to the activation of Gli transcription factors, which in turn regulate the expression of a wide range of target genes involved in cell proliferation, differentiation, and survival. Therefore, treatment with this compound is expected to lead to the downregulation of Gli target genes.
Furthermore, as a lipid molecule, this compound may have broader effects on cellular metabolism and signaling. Its palmitoyl (B13399708) moiety could influence pathways sensitive to fatty acid levels, potentially impacting genes related to lipid metabolism and cellular stress.
Key Signaling Pathway: Hedgehog Signaling
The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of target genes. This compound is known to inhibit this pathway.[1]
Data Presentation: Expected Gene Expression Changes
Treatment of responsive cells with this compound is anticipated to alter the expression of Hedgehog pathway target genes. The following table provides a hypothetical summary of expected changes in a cancer cell line with an overactive Hedgehog pathway.
| Gene Symbol | Gene Name | Function | Expected Change with this compound |
| Hedgehog Pathway Targets | |||
| GLI1 | GLI Family Zinc Finger 1 | Transcription factor and target gene | Downregulation |
| PTCH1 | Patched 1 | Hedgehog receptor and target gene | Downregulation |
| MYC | MYC Proto-Oncogene | Cell cycle progression, apoptosis | Downregulation |
| CCND1 | Cyclin D1 | Cell cycle progression | Downregulation |
| BCL2 | BCL2 Apoptosis Regulator | Inhibition of apoptosis | Downregulation |
| Potential Off-Target Effects (Lipid Metabolism) | |||
| FASN | Fatty Acid Synthase | Fatty acid synthesis | Variable |
| SCD | Stearoyl-CoA Desaturase | Fatty acid metabolism | Variable |
| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty acid oxidation | Variable |
Experimental Protocols
To assess the effect of this compound on gene expression, several robust methods can be employed. The choice of method will depend on the scope of the investigation, from targeted gene analysis to genome-wide screening.
Protocol 1: Quantitative Real-Time PCR (qPCR) for Targeted Gene Expression Analysis
This protocol is suitable for quantifying the expression of a small number of target genes, such as known Hedgehog pathway targets.
1. Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a medulloblastoma or basal cell carcinoma cell line with a known active Hedgehog pathway) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
2. RNA Extraction:
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
3. RNA Quantification and Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended.
4. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
5. qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
6. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
Protocol 2: Microarray Analysis for Genome-Wide Expression Profiling
This protocol allows for the simultaneous analysis of thousands of genes to identify novel targets of this compound.
1. Cell Culture, Treatment, and RNA Extraction:
-
Follow steps 1-3 from the qPCR protocol. High-quality RNA is crucial for microarray experiments.
2. cDNA Synthesis and Labeling:
-
Synthesize double-stranded cDNA from the total RNA.
-
In vitro transcribe the cDNA to generate cRNA, incorporating labeled nucleotides (e.g., biotin-UTP).
3. Hybridization:
-
Fragment the labeled cRNA.
-
Hybridize the fragmented cRNA to a microarray chip (e.g., Affymetrix GeneChip) overnight in a hybridization oven.
4. Washing and Staining:
-
Wash the microarray chip to remove non-specifically bound cRNA.
-
Stain the chip with a fluorescently labeled streptavidin conjugate.
5. Scanning and Data Acquisition:
-
Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.
-
Quantify the signal intensities for each probe on the array.
6. Data Analysis:
-
Perform quality control checks on the raw data.
-
Normalize the data to correct for systematic variations.
-
Identify differentially expressed genes between the this compound-treated and control groups using statistical tests (e.g., t-test, ANOVA) and fold-change analysis.
-
Perform pathway and gene ontology analysis to identify biological processes affected by the treatment.
Protocol 3: RNA-Sequencing (RNA-Seq) for In-Depth Transcriptome Analysis
RNA-Seq provides a comprehensive and highly sensitive method for analyzing the transcriptome, including the identification of novel transcripts and alternative splicing events.
1. Cell Culture, Treatment, and RNA Extraction:
-
Follow steps 1-3 from the qPCR protocol. High-quality RNA is essential.
2. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR.
3. Sequencing:
-
Quantify and assess the quality of the library.
-
Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene and transcript expression levels.
-
Identify differentially expressed genes and transcripts.
-
Perform pathway analysis, gene ontology analysis, and analysis of alternative splicing.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound on gene expression. By leveraging its known role as a Hedgehog pathway inhibitor and considering its potential lipid-mediated effects, researchers can design robust experiments to elucidate its mechanism of action and identify novel therapeutic targets. The choice of methodology will depend on the specific research question, with qPCR providing targeted validation and microarray and RNA-Seq enabling comprehensive, discovery-based approaches. Careful experimental design and rigorous data analysis are paramount for obtaining meaningful and reproducible results in this promising area of research.
References
Application Note: A Homogeneous Cell-Based Assay for Screening N-Palmitoyl-L-aspartate Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Palmitoyl-L-aspartate is an endogenous N-acyl amino acid, a class of lipid signaling molecules with emerging biological significance.[1] While its precise molecular targets are still under investigation, its structural similarity to other lipid signaling molecules suggests a potential role in activating cell surface receptors, such as G-protein coupled receptors (GPCRs). This application note describes the development of a robust and sensitive cell-based assay to identify and characterize the activity of this compound. The assay is based on the hypothesis that this compound binding to a cognate GPCR on the cell surface initiates a downstream signaling cascade, leading to an increase in intracellular calcium and subsequent activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.
This application note provides detailed protocols for two complementary assays: a Calcium Flux Assay for measuring immediate, transient responses and an NFAT Reporter Assay for quantifying downstream transcriptional activation. These assays are suitable for high-throughput screening (HTS) of compound libraries to identify novel modulators of this compound signaling.
Proposed Signaling Pathway of this compound
The proposed signaling cascade begins with this compound binding to a putative Gq-coupled GPCR. This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium activates calmodulin (CaM), which then activates the phosphatase calcineurin (CaN). Calcineurin dephosphorylates NFAT, allowing its translocation into the nucleus, where it binds to response elements to drive the expression of a reporter gene, such as luciferase.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
I. Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization following treatment with this compound using a fluorescent calcium indicator.
A. Materials
-
HEK293T cells (or other suitable host cell line)
-
DMEM, high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Black, clear-bottom 96-well microplates
-
This compound (stock solution in DMSO)
-
Calcium-sensitive dye (e.g., Fluo-8 AM or similar)[2]
-
10X Pluronic™ F-127 Plus[2]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Ionomycin (positive control)[3]
-
EGTA (negative control)[3]
-
Fluorescence plate reader with kinetic reading capabilities
B. Experimental Workflow
Caption: Workflow for the Calcium Flux Assay.
C. Detailed Protocol
-
Cell Plating: Seed HEK293T cells in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C and 5% CO2 for 18-24 hours to allow for cell attachment and formation of a monolayer.[4]
-
Dye Loading Solution Preparation: Prepare the dye loading solution by diluting the calcium-sensitive dye stock and Pluronic™ F-127 Plus in HBSS according to the manufacturer's instructions.[2]
-
Cell Loading: Carefully remove the growth medium from the wells and add 100 µL of the dye loading solution to each well. Incubate the plate at 37°C for 45-60 minutes in the dark.[3]
-
Compound Preparation: During the incubation, prepare a 2X concentrated solution of this compound and control compounds (Ionomycin and EGTA) in HBSS.
-
Data Acquisition:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator.
-
Program a kinetic read with an initial baseline reading for 10-20 seconds, followed by automated addition of 100 µL of the 2X compound solutions.
-
Continue reading the fluorescence intensity for an additional 2-5 minutes to capture the full response.[5]
-
D. Data Presentation
| Treatment Group | Concentration | Peak Fluorescence (RFU) | Area Under the Curve (AUC) |
| Vehicle (DMSO) | 0.1% | Value | Value |
| This compound | 1 µM | Value | Value |
| This compound | 10 µM | Value | Value |
| This compound | 100 µM | Value | Value |
| Ionomycin (Positive Control) | 1 µM | Value | Value |
| EGTA (Negative Control) | 5 mM | Value | Value |
II. NFAT Reporter Assay
This protocol describes the measurement of NFAT-driven luciferase expression in response to this compound treatment.
A. Materials
-
Jurkat-NFAT-Luciferase reporter cell line (or a similar cell line)[6][7]
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin (B1679871) or geneticin)
-
White, opaque 96-well microplates
-
This compound (stock solution in DMSO)
-
PMA and Ionomycin (positive control)[8]
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[8]
-
Luminometer
B. Experimental Workflow
Caption: Workflow for the NFAT Reporter Assay.
C. Detailed Protocol
-
Cell Plating: Seed the Jurkat-NFAT-Luciferase reporter cells into a white, opaque 96-well plate at a density of approximately 40,000 cells per well in 80 µL of assay medium (serum-free or low-serum medium is recommended).[9]
-
Compound Preparation: Prepare 5X concentrated solutions of this compound and control compounds (PMA and Ionomycin) in the assay medium.
-
Cell Treatment: Add 20 µL of the 5X compound solutions to the respective wells. For the unstimulated control, add 20 µL of assay medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 5-6 hours.[8]
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 10-15 minutes with gentle shaking to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.[8]
-
D. Data Presentation
| Treatment Group | Concentration | Luminescence (RLU) | Fold Induction (over Vehicle) |
| Vehicle (DMSO) | 0.1% | Value | 1.0 |
| This compound | 1 µM | Value | Value |
| This compound | 10 µM | Value | Value |
| This compound | 100 µM | Value | Value |
| PMA + Ionomycin (Positive Control) | 50 nM + 1 µM | Value | Value |
Conclusion
The described cell-based assays provide a robust and quantitative platform for investigating the biological activity of this compound. The Calcium Flux Assay offers a real-time readout of immediate signaling events, while the NFAT Reporter Assay provides a sensitive measure of downstream transcriptional activation. Together, these assays can be utilized for the primary screening and pharmacological characterization of compounds that modulate the this compound signaling pathway, thereby facilitating the discovery of novel therapeutics targeting this emerging class of lipid signaling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluo-8 Calcium Flux Assay [protocols.io]
- 3. bu.edu [bu.edu]
- 4. Calcium Assay Kit [bdbiosciences.com]
- 5. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 6. Jurkat NFAT Activation Reporter Assay [bio-protocol.org]
- 7. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for High-Throughput Screening of N-Palmitoyl-L-aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that are gaining prominence for their diverse physiological roles and therapeutic potential.[1][2][3] This document focuses on N-Palmitoyl-L-aspartate, a specific NAA that has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[4] Dysregulation of the Hh pathway is implicated in various developmental disorders and cancers, making it a critical target for drug discovery.[5] These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing modulators of the Hedgehog signaling pathway.
Principle of this compound in Hedgehog Signaling Inhibition
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor alleviates its inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[2][4] Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors, which regulate the expression of Hh target genes.[4][5]
This compound acts as an antagonist in this pathway. While its precise molecular target within the pathway is a subject of ongoing research, it is known to inhibit Hedgehog signaling downstream of SMO activation by a Smoothened agonist (SAG).[4] This suggests that this compound may interfere with the function of downstream components such as SUFU (Suppressor of fused) or the GLI proteins themselves.
High-Throughput Screening (HTS) Application: GLI-Responsive Luciferase Reporter Assay
A GLI-responsive luciferase reporter assay is a robust and widely used cell-based HTS method for identifying inhibitors of the Hedgehog pathway. This assay measures the transcriptional activity of GLI proteins, providing a functional readout of pathway activation or inhibition.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical HTS campaign evaluating this compound and other compounds.
Table 1: Primary HTS Results for Hedgehog Pathway Inhibitors
| Compound ID | Concentration (µM) | % Inhibition of GLI-Luciferase Activity | Hit (Y/N) |
| This compound | 10 | 85.2 | Y |
| Compound A | 10 | 92.5 | Y |
| Compound B | 10 | 15.3 | N |
| Vehicle (DMSO) | - | 0 | N |
| Positive Control (GANT61) | 10 | 98.1 | Y |
Table 2: Dose-Response Analysis of HTS Hits
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | 5.8 | 1.2 | 95.7 |
| Compound A | 2.1 | 1.1 | 99.2 |
| GANT61 (Positive Control) | 0.5 | 1.0 | 100 |
Experimental Protocol: GLI-Responsive Luciferase Reporter Assay
1. Materials:
-
Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 0.4 mg/mL G418, and 0.15 mg/mL zeocin.
-
Assay Medium: DMEM with 0.5% FBS and 1% penicillin-streptomycin.
-
Hedgehog Pathway Agonist: Smoothened Agonist (SAG) (e.g., from Cayman Chemical).
-
Test Compound: this compound (e.g., from Cayman Chemical), dissolved in DMSO.
-
Positive Control: GANT61 (a known GLI1/2 inhibitor), dissolved in DMSO.
-
Assay Plates: 384-well, white, clear-bottom tissue culture plates.
-
Reagents: Dual-Glo® Luciferase Assay System (e.g., from Promega).
-
Equipment: Automated liquid handler, multi-well plate reader with luminescence detection capabilities.
2. Method:
-
Cell Seeding:
-
Culture Shh-LIGHT2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 5,000 cells in 40 µL of culture medium per well into 384-well plates.
-
Incubate plates at 37°C and 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Prepare a dose-response plate of this compound, positive control (GANT61), and any other test compounds in DMSO.
-
Using an automated liquid handler, transfer 200 nL of compound solutions to the cell plates. This will result in a final DMSO concentration of 0.5%.
-
Include vehicle control (DMSO only) and no-treatment control wells.
-
-
Pathway Activation:
-
Prepare a solution of SAG in assay medium at a final concentration of 100 nM.
-
Add 10 µL of the SAG solution to all wells except for the unstimulated control wells.
-
Incubate the plates at 37°C and 5% CO₂ for 48 hours.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and Dual-Glo® Luciferase Assay System reagents to room temperature.
-
Add 20 µL of Dual-Glo® Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and firefly luciferase signal stabilization.
-
Measure firefly luminescence using a plate reader.
-
Add 20 µL of Dual-Glo® Stop & Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure Renilla luminescence.
-
3. Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the unstimulated control (100% inhibition).
-
Plot the dose-response curves and calculate the IC50 values using a non-linear regression model (e.g., four-parameter logistic fit).
Visualizations
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway and the putative inhibitory point of this compound.
HTS Experimental Workflow
Caption: Experimental workflow for the GLI-responsive luciferase reporter high-throughput screen.
References
- 1. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-terminal Residues of Sonic Hedgehog Important for Palmitoylation by Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitoylation of Hedgehog Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hhat Is a Palmitoylacyltransferase with Specificity for N-Palmitoylation of Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking N-Palmitoyl-L-aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids that play crucial roles in various physiological and pathological processes.[1] N-Palmitoyl-L-aspartate (N-PL-Asp) is a specific NAAA that has been identified as a natural N-acylaspartate.[2] Understanding the localization, trafficking, and metabolic fate of N-PL-Asp is essential for elucidating its biological functions and for the development of novel therapeutics. These application notes provide detailed protocols for the labeling and tracking of N-PL-Asp in biological systems, enabling researchers to investigate its roles in cellular signaling and metabolism. The methodologies described herein are adaptable for various research applications, from basic science to drug discovery.
Labeling Strategies for this compound
Several strategies can be employed to label N-PL-Asp for tracking studies. The choice of label depends on the specific research question, the required sensitivity, and the available instrumentation. The main approaches include stable isotope labeling for mass spectrometry-based tracking, fluorescent labeling for microscopic visualization, and click chemistry for versatile tagging.
Comparison of Labeling Methods
| Labeling Method | Principle | Advantages | Disadvantages | Typical Applications |
| Stable Isotope Labeling | Incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into the N-PL-Asp molecule. | High specificity and sensitivity for mass spectrometry. Minimal perturbation of the molecule's biological activity. Enables flux analysis. | Requires mass spectrometry instrumentation. Does not provide spatial resolution in tissues or cells. | Metabolomics, metabolic flux analysis, quantitative analysis in complex biological samples.[3] |
| Fluorescent Labeling | Attachment of a fluorescent probe (e.g., NBD, rhodamine) to N-PL-Asp. | Allows for direct visualization of the molecule in living cells and tissues using fluorescence microscopy.[4] | The bulky fluorescent tag may alter the biological activity and distribution of the molecule. Photobleaching can be a limitation. | Live-cell imaging, subcellular localization studies, tracking of dynamic processes.[4] |
| Click Chemistry | Introduction of a bioorthogonal handle (e.g., alkyne or azide) into N-PL-Asp, followed by reaction with a corresponding probe. | High specificity and efficiency of the labeling reaction under physiological conditions.[5][6] Versatile, as various probes (fluorescent dyes, biotin) can be attached.[7] | Requires synthesis of the modified N-PL-Asp. The bioorthogonal handle might have some minor effects on biological activity. | In vitro and in vivo imaging, pull-down assays for identifying interacting partners.[7] |
Experimental Protocols
Protocol 1: Stable Isotope Labeling and Mass Spectrometry Analysis of this compound
This protocol describes the metabolic labeling of cells with stable isotope-labeled precursors of N-PL-Asp and its subsequent detection and quantification by mass spectrometry.
Materials:
-
Cell culture medium and supplements
-
Stable isotope-labeled L-aspartic acid (e.g., L-aspartic acid-¹³C₄, ¹⁵N) or palmitic acid (e.g., palmitic acid-¹³C₁₆)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standard (e.g., N-heptadecanoyl-L-aspartate)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Replace the standard culture medium with a medium containing the stable isotope-labeled precursor (e.g., 50 µM L-aspartic acid-¹³C₄, ¹⁵N or 25 µM palmitic acid-¹³C₁₆).
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the incorporation of the label into newly synthesized N-PL-Asp.
-
-
Lipid Extraction:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells and add a known amount of the internal standard.
-
Perform lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water (2:2:1, v/v/v) solvent system.
-
Collect the organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into the LC-MS system.
-
Separate the lipids using a suitable chromatography column (e.g., C18).
-
Detect the labeled and unlabeled N-PL-Asp using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Quantify the amount of labeled N-PL-Asp by comparing its peak area to that of the internal standard.[8][9]
-
Data Analysis:
The incorporation of the stable isotope will result in a mass shift of the N-PL-Asp molecule, allowing for its differentiation from the endogenous, unlabeled pool. The amount of labeled N-PL-Asp can be used to determine the rate of its synthesis and turnover.
Protocol 2: Fluorescent Labeling and Microscopic Tracking of this compound
This protocol details the synthesis of a fluorescent analog of N-PL-Asp and its application for tracking in live cells.
Materials:
-
N-hydroxysuccinimide (NHS) ester of a fluorescent dye (e.g., NBD-NHS, Rhodamine-NHS)
-
This compound
-
Organic solvents (e.g., dimethylformamide - DMF)
-
Cell culture medium and supplements
-
Fluorescence microscope
Procedure:
-
Synthesis of Fluorescent N-PL-Asp:
-
Dissolve N-PL-Asp in DMF.
-
Add triethylamine to the solution to deprotonate the carboxylic acid groups of the aspartate residue.
-
Add the NHS ester of the fluorescent dye to the solution. The reaction will form an amide bond between the amine group of a linker (if used) or directly to the aspartate, though labeling the palmitoyl (B13399708) chain is often preferred to minimize disruption. A more common approach is to use a fluorescently labeled palmitic acid analog in the synthesis of the N-acyl amino acid.
-
Purify the fluorescently labeled N-PL-Asp using high-performance liquid chromatography (HPLC).
-
-
Cell Loading and Imaging:
-
Prepare a stock solution of the fluorescent N-PL-Asp in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells with the medium containing the fluorescent N-PL-Asp for a specific time (e.g., 30-60 minutes).
-
Wash the cells with fresh medium to remove the excess fluorescent probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Data Analysis:
The fluorescent signal will indicate the subcellular localization of the N-PL-Asp analog. Time-lapse imaging can be used to track its movement and trafficking within the cell.
Protocol 3: Click Chemistry-based Labeling and Detection of this compound
This protocol describes the synthesis of an N-PL-Asp analog containing a bioorthogonal handle and its subsequent detection using a click reaction.
Materials:
-
Palmitic acid analog with an alkyne or azide (B81097) group (e.g., 16-azido-palmitic acid)
-
L-aspartic acid
-
Reagents for amide bond formation (e.g., HATU, HOBt)
-
Fluorescent probe or biotin (B1667282) with a corresponding click chemistry handle (e.g., alkyne-fluorophore, azide-biotin)
-
Copper(I) catalyst (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC)
-
Cell culture medium and supplements
-
Fluorescence microscope or western blotting equipment
Procedure:
-
Synthesis of Clickable N-PL-Asp:
-
Synthesize N-(16-azido-palmitoyl)-L-aspartate by forming an amide bond between 16-azido-palmitic acid and L-aspartic acid using standard peptide coupling reagents.
-
Purify the product by HPLC.
-
-
Metabolic Labeling:
-
Incubate cells with the clickable N-PL-Asp analog (e.g., 10-50 µM) for a desired period to allow for its incorporation into cellular pathways.
-
-
Click Reaction:
-
After incubation, wash the cells and fix them (for imaging) or lyse them (for biochemical analysis).
-
Perform the click reaction by adding the corresponding fluorescent or biotinylated probe and the catalyst.[7]
-
Wash away the excess reagents.
-
-
Detection:
-
Fluorescence Imaging: If a fluorescent probe was used, visualize the labeled N-PL-Asp using a fluorescence microscope.
-
Biochemical Analysis: If a biotin probe was used, the labeled molecules can be detected by western blotting using streptavidin-HRP or used for pull-down experiments to identify interacting proteins.
-
Visualization of this compound in a Signaling Context
N-PL-Asp has been shown to be involved in the Hedgehog signaling pathway.[2] The following diagrams illustrate a hypothetical experimental workflow for tracking N-PL-Asp and its potential role in this pathway.
Caption: Experimental workflow for labeling and tracking this compound.
Caption: Potential interaction of this compound in the Hedgehog signaling pathway.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in studying this compound. By employing these labeling and tracking methodologies, scientists can gain valuable insights into the subcellular localization, dynamics, and functional roles of this important signaling lipid. The adaptability of these protocols allows for their application in a wide range of biological contexts, ultimately contributing to a deeper understanding of N-acyl amino acid biology and its implications in health and disease.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Use of stable isotope labeling technique and mass isotopomer distribution analysis of [(13)C]palmitate isolated from surfactant disaturated phospholipids to study surfactant in vivo kinetics in a premature infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence-based methods to image palmitoylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Labeling proteins on live mammalian cells using click chemistry | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Preclinical Efficacy Testing of N-Palmitoyl-L-aspartate (N-PL-Asp) in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Palmitoyl-L-aspartate (N-PL-Asp) is an N-acyl amide, a class of lipid signaling molecules with diverse biological activities. While specific preclinical data on N-PL-Asp are limited, related N-acyl amides, such as N-palmitoylethanolamide (PEA), are known to exhibit anti-inflammatory and analgesic properties.[1][2][3] Furthermore, N-PL-Asp has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation which, when aberrantly activated, is implicated in the development of various cancers.[4][5]
These application notes provide detailed protocols for evaluating the efficacy of N-PL-Asp in established animal models relevant to its potential therapeutic applications in inflammation, neuroinflammation, and cancer.
Section 1: Evaluation of Anti-inflammatory and Analgesic Efficacy
Application Note 1.1: Carrageenan-Induced Paw Edema Model for Acute Inflammation
Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the efficacy of anti-inflammatory compounds.[6][7][8] Carrageenan injection into the rodent paw induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema, mediated by the release of pro-inflammatory agents like histamine, bradykinin, and prostaglandins.[7][8] This model is suitable for the initial screening of compounds with potential anti-inflammatory activity, drawing parallels from the known effects of other N-acyl amides.[1][2][3]
Experimental Protocol:
-
Animal Selection: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions (12 h light/dark cycle, 22±2°C) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
-
Grouping and Dosing:
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Group II (Positive Control): Indomethacin (10 mg/kg, intraperitoneally).
-
Group III-V (Test Groups): N-PL-Asp at three different doses (e.g., 10, 30, and 100 mg/kg, orally or intraperitoneally).
-
Administer the respective treatments 60 minutes before carrageenan injection.[7]
-
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 6 hours post-injection.[9][10]
-
The degree of edema is calculated as the percentage increase in paw volume from baseline.
-
Formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Behavioral Assessment (Hyperalgesia):
-
Assess thermal hyperalgesia using a plantar test apparatus at the same time points. A radiant heat source is focused on the plantar surface of the paw, and the paw withdrawal latency is recorded.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment (e.g., 6 hours), euthanize the animals.
-
Excise the paw tissue for histological analysis (to assess immune cell infiltration) and biochemical assays (e.g., ELISA or qPCR for TNF-α, IL-1β, IL-6, and myeloperoxidase activity).[8]
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 4h | % Inhibition of Edema | Paw Withdrawal Latency (s) at 4h |
| I | Vehicle | - | 0.85 ± 0.07 | 0 | 4.2 ± 0.5 |
| II | Indomethacin | 10 | 0.32 ± 0.04 | 62.4 | 9.8 ± 0.8 |
| III | N-PL-Asp | 10 | 0.71 ± 0.06 | 16.5 | 5.5 ± 0.6 |
| IV | N-PL-Asp | 30 | 0.54 ± 0.05 | 36.5 | 7.1 ± 0.7 |
| V | N-PL-Asp | 100 | 0.41 ± 0.04 | 51.8 | 8.9 ± 0.8 |
| Data are presented as Mean ± SEM. Asterisk () indicates statistical significance compared to the Vehicle group (p < 0.05).* |
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Section 2: Evaluation of Neuroprotective Efficacy
Application Note 2.1: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Rationale: Systemic administration of lipopolysaccharide (LPS), a component of gram-negative bacteria, induces a robust inflammatory response in the central nervous system (CNS), characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.[11][12][13][14] This model is widely used to study the mechanisms of neuroinflammation and to test the efficacy of potential neuroprotective and anti-neuroinflammatory agents.[11][14] Given the anti-inflammatory potential of related N-acyl amides, N-PL-Asp could be evaluated for its ability to mitigate LPS-induced neuroinflammation.
Experimental Protocol:
-
Animal Selection: Adult C57BL/6 mice (8-10 weeks old) are used. House animals under standard laboratory conditions.
-
Grouping and Dosing:
-
Group I (Control): Saline (i.p.) + Vehicle.
-
Group II (LPS): LPS (1 mg/kg, i.p.) + Vehicle.
-
Group III-V (Test Groups): LPS (1 mg/kg, i.p.) + N-PL-Asp (10, 30, and 100 mg/kg).
-
Administer N-PL-Asp (or vehicle) 30 minutes prior to the LPS or saline injection. A single injection protocol is common for acute studies.[13]
-
-
Induction of Neuroinflammation:
-
Prepare LPS from E. coli O111:B4 in sterile, pyrogen-free saline.
-
Administer a single intraperitoneal (i.p.) injection of LPS (1 mg/kg) or an equivalent volume of saline.[15]
-
-
Behavioral Assessment:
-
Tissue Collection and Analysis:
-
At 24 hours post-injection, euthanize the animals via transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Collect brains. One hemisphere can be post-fixed for immunohistochemistry, and specific regions (hippocampus, cortex) from the other hemisphere can be snap-frozen for biochemical analysis.
-
-
Endpoint Measurements:
-
Immunohistochemistry: Stain brain sections for microglial (Iba1) and astrocyte (GFAP) activation.
-
ELISA/qPCR: Quantify levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines in brain homogenates.
-
Western Blot: Analyze the expression of key inflammatory signaling proteins (e.g., p-NF-κB, iNOS).
-
Data Presentation:
| Group | Treatment | Iba1+ Cells (Cells/mm²) in Hippocampus | IL-1β Level (pg/mg protein) in Cortex | Immobility Time (s) in Forced Swim Test |
| I | Saline + Vehicle | 55 ± 8 | 12 ± 2.5 | 95 ± 10 |
| II | LPS + Vehicle | 210 ± 25 | 150 ± 18 | 180 ± 15 |
| III | LPS + N-PL-Asp (10 mg/kg) | 185 ± 22 | 125 ± 15 | 165 ± 12 |
| IV | LPS + N-PL-Asp (30 mg/kg) | 130 ± 18# | 80 ± 11# | 130 ± 11# |
| V | LPS + N-PL-Asp (100 mg/kg) | 85 ± 12# | 45 ± 8# | 110 ± 9# |
| Data are presented as Mean ± SEM. Asterisk () indicates statistical significance compared to the Control group (p < 0.05). Hash (#) indicates statistical significance compared to the LPS + Vehicle group (p < 0.05). |
Experimental Workflow:
Caption: Workflow for LPS-Induced Neuroinflammation Model.
Section 3: Evaluation of Anti-Cancer Efficacy via Hedgehog Pathway Inhibition
Application Note 3.1: Human Cancer Xenograft Model
Rationale: The Hedgehog (Hh) signaling pathway is aberrantly activated in several cancers, including basal cell carcinoma and medulloblastoma, promoting tumor growth and the maintenance of cancer stem cells.[4][5] N-PL-Asp is a known inhibitor of this pathway. Xenograft models, where human cancer cells with an active Hh pathway are implanted into immunocompromised mice, are a standard preclinical tool to assess the in vivo efficacy of Hh inhibitors.[16][17][18][19]
Experimental Protocol:
-
Cell Line and Animal Selection:
-
Cell Line: Select a human cancer cell line with known Hh pathway activation (e.g., Daoy medulloblastoma cells, Panc-1 pancreatic cancer cells).
-
Animals: Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
-
Tumor Implantation:
-
Culture cells under standard conditions.
-
Resuspend 1-5 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.[19]
-
-
Grouping and Treatment:
-
Monitor mice for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize animals into treatment groups.
-
Group I (Control): Vehicle.
-
Group II (Positive Control): Vismodegib (an FDA-approved Hh inhibitor, e.g., 40 mg/kg, oral gavage).[16]
-
Group III-V (Test Groups): N-PL-Asp at three different doses (e.g., 25, 50, and 100 mg/kg).
-
Administer treatments daily for 21-28 days.
-
-
Efficacy Assessment:
-
Pharmacodynamic and Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Pharmacodynamics: A portion of the tumor can be analyzed by qPCR or Western blot for Hh target gene expression (e.g., GLI1, PTCH1) to confirm pathway inhibition.[18]
-
Histology: Analyze tumor sections for proliferation (Ki-67 staining) and apoptosis (TUNEL assay).
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| I | Vehicle | - | 1250 ± 150 | 0 | +5.2 |
| II | Vismodegib | 40 | 350 ± 80 | 72 | +1.5 |
| III | N-PL-Asp | 25 | 980 ± 120 | 21.6 | +4.8 |
| IV | N-PL-Asp | 50 | 650 ± 95 | 48.0 | +3.1 |
| V | N-PL-Asp | 100 | 410 ± 85 | 67.2 | +0.5 |
| Data are presented as Mean ± SEM. Asterisk () indicates statistical significance compared to the Vehicle group (p < 0.05). |
Caption: Canonical Hedgehog Signaling Pathway and Inhibition.
References
- 1. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]
- 2. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hedgehog Signaling in Cancer | Beachy Lab [pbeachy.stanford.edu]
- 5. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. inotiv.com [inotiv.com]
- 10. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 15. mdpi.com [mdpi.com]
- 16. Sonic-Hedgehog pathway inhibition normalizes desmoplastic tumor microenvironment to improve chemo- and nanotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Targeted inhibition of the Hedgehog pathway in established malignant glioma xenografts enhances survival - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Determining the IC50 of N-Palmitoyl-L-aspartate in Hedgehog Signaling
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Palmitoyl-L-aspartate is a naturally occurring N-acylaspartate that has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a critical signaling cascade involved in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. This compound exerts its inhibitory effect through the modulation of the Smoothened (SMO) receptor, a key component of the Hh pathway.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound on the Hedgehog signaling pathway using a cell-based dual-luciferase reporter assay.
Principle of the Assay
The IC50 value of this compound is determined by measuring its ability to inhibit the activity of the Hedgehog signaling pathway in a cellular context. The most common and robust method for this is a dual-luciferase reporter gene assay. This assay utilizes a cell line, such as the NIH-3T3 or Shh-LIGHT2 cells, which has been genetically engineered to express a firefly luciferase gene under the control of a promoter containing multiple binding sites for the Gli transcription factor. Gli is the final downstream effector of the Hedgehog pathway. Activation of the pathway leads to the expression of firefly luciferase. A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-expressed to normalize for variations in cell number and transfection efficiency.
The pathway is activated using a Smoothened agonist, such as SAG. In the presence of an inhibitor like this compound, the activation of the pathway is suppressed, leading to a dose-dependent decrease in firefly luciferase expression. By measuring the luminescence from both luciferases across a range of this compound concentrations, a dose-response curve can be generated, from which the IC50 value is calculated.
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the seven-transmembrane protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors. Activated Gli proteins translocate to the nucleus and induce the transcription of target genes, including those involved in cell proliferation and differentiation. This compound is known to inhibit this pathway by acting on Smoothened.
Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound on Smoothened.
Experimental Protocols
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | Cayman Chemical | 10010293 |
| Shh-LIGHT2 Cells (NIH-3T3) | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Smoothened Agonist (SAG) | Cayman Chemical | 11914 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Luminometer | - | - |
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Based on its solubility, dissolve this compound in sterile DMSO to prepare a 10 mM stock solution.[2] For example, dissolve 3.715 mg of this compound (MW: 371.51 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C. The compound is stable for at least 4 years under these conditions.
-
Smoothened Agonist (SAG) Stock Solution (1 mM): Dissolve SAG in sterile DMSO to prepare a 1 mM stock solution. Aliquot and store at -20°C.
Cell Culture
-
Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain them in the exponential growth phase.
IC50 Determination Protocol
The following protocol is for a 96-well plate format.
Day 1: Cell Seeding
-
Trypsinize and count the Shh-LIGHT2 cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C and 5% CO2.
Day 2: Compound Treatment
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the 10 mM this compound stock solution in serum-free DMEM. A recommended starting concentration range for the dose-response curve is from 100 µM down to 0.01 µM. It is crucial to perform a preliminary dose-range-finding experiment to narrow down the optimal concentration range.
-
Prepare a vehicle control containing the same final concentration of DMSO as in the highest concentration of this compound.
-
-
Prepare SAG Working Solution:
-
Dilute the 1 mM SAG stock solution in serum-free DMEM to a final concentration that elicits a robust luciferase signal (e.g., 100 nM). This concentration should be optimized in preliminary experiments.
-
-
Treatment of Cells:
-
Carefully remove the growth medium from the wells.
-
Add 50 µL of the serially diluted this compound solutions or vehicle control to the respective wells.
-
Immediately add 50 µL of the SAG working solution to all wells except for the negative control wells (which should receive 50 µL of serum-free DMEM instead).
-
Include the following controls:
-
Vehicle Control: Cells treated with SAG and the highest concentration of DMSO.
-
Negative Control (Unstimulated): Cells treated with vehicle (DMSO) but without SAG.
-
Positive Control: Cells treated with SAG only.
-
-
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
Day 4: Luciferase Assay
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Briefly:
-
Remove the medium from the wells.
-
Add Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.
-
Add Luciferase Assay Reagent II (firefly luciferase substrate) to each well and measure the luminescence (LUM_firefly).
-
Add Stop & Glo® Reagent (Renilla luciferase substrate) to each well and measure the luminescence (LUM_renilla).
-
Data Analysis
-
Normalize Luciferase Activity: For each well, calculate the normalized response by dividing the firefly luciferase signal by the Renilla luciferase signal:
-
Normalized Response = LUM_firefly / LUM_renilla
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Normalized Response_sample - Normalized Response_negative_control) / (Normalized Response_positive_control - Normalized Response_negative_control))
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the SAG-induced luciferase activity.
Data Presentation
Table 2: Example Data for IC50 Determination of this compound
| [this compound] (µM) | Log [Concentration] | Normalized Luciferase Activity (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | - | 1500 ± 120 | 0 |
| 0.01 | -2 | 1450 ± 110 | 3.3 |
| 0.1 | -1 | 1200 ± 95 | 20.0 |
| 1 | 0 | 750 ± 60 | 50.0 |
| 10 | 1 | 200 ± 25 | 86.7 |
| 100 | 2 | 160 ± 20 | 89.3 |
| Negative Control | - | 150 ± 15 | - |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflow Visualization
References
Application Notes and Protocols for Characterizing N-Palmitoyl-L-aspartate Aggregates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Palmitoyl-L-aspartate is an amphiphilic molecule composed of a hydrophobic palmitoyl (B13399708) tail and a hydrophilic L-aspartic acid headgroup. This structure predisposes it to self-assemble in aqueous environments into various supramolecular structures such as micelles, nanofibers, vesicles, or hydrogels. The characterization of these aggregates is critical for their application in fields like drug delivery, tissue engineering, and cosmetics. These application notes provide detailed protocols for a multi-faceted approach to characterizing this compound aggregates using microscopy, spectroscopy, scattering, and rheological techniques.
General Experimental Workflow
The characterization of this compound aggregates typically follows a systematic workflow, starting from sample preparation to detailed structural and property analysis.
Caption: General workflow for characterizing this compound aggregates.
Microscopy Techniques for Morphological Analysis
Microscopy provides direct visualization of the aggregate morphology, size, and surface features.
Transmission Electron Microscopy (TEM)
Application: To visualize the nanoscale morphology of aggregates (e.g., fibers, vesicles, micelles).
Protocol:
-
Sample Preparation: Prepare a dilute aqueous solution of this compound (e.g., 0.01-0.1 mg/mL).
-
Grid Preparation: Place a 5 µL drop of the sample solution onto a carbon-coated copper TEM grid.
-
Adsorption: Allow the sample to adsorb onto the grid for 1-2 minutes.
-
Blotting: Carefully blot away the excess solution from the edge of the grid using filter paper.
-
Staining (Optional, for enhanced contrast):
-
Place a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) onto the grid for 1 minute.
-
Blot away the excess stain.
-
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Image the grid using a TEM operating at an accelerating voltage of 80-200 kV. Capture images at various magnifications to observe the overall morphology and fine details.
Scanning Electron Microscopy (SEM)
Application: To study the surface topography and porous structure of larger aggregates, particularly hydrogels.
Protocol:
-
Sample Preparation: Prepare the this compound hydrogel under the desired conditions.
-
Fixation (Optional): Fix the hydrogel structure using a suitable chemical fixative if necessary.
-
Dehydration: Dehydrate the sample through a series of graded ethanol (B145695) solutions (e.g., 30%, 50%, 70%, 90%, 100%).
-
Drying: Critical point dry or freeze-dry the sample to preserve its three-dimensional structure.[1]
-
Mounting: Mount the dried sample onto an SEM stub using conductive carbon tape.
-
Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Imaging: Image the sample in the SEM under high vacuum.
Data Presentation: Microscopy
| Technique | Parameter | Typical Observation for this compound |
| TEM | Morphology | Nanofibers, ribbons, or spherical vesicles. |
| Dimensions | Fiber diameter: 5-20 nm; Vesicle diameter: 50-200 nm. | |
| SEM | Surface Topography | Porous, interconnected network for hydrogels.[2] |
| Pore Size | Variable, typically in the range of 1-50 µm.[2] |
Spectroscopic Techniques for Structural and Interaction Analysis
Spectroscopy provides insights into the molecular conformation and interactions within the aggregates.
Circular Dichroism (CD) Spectroscopy
Application: To determine the secondary structure adopted by the aspartic acid headgroups upon aggregation, particularly the formation of β-sheet structures, which are common in self-assembling peptide-based materials.[3][4]
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 0.1-0.5 mg/mL.
-
Blank Measurement: Record a baseline spectrum of the buffer alone in a quartz cuvette with a short path length (e.g., 1 mm).
-
Sample Measurement: Record the CD spectrum of the sample solution in the far-UV region (typically 190-260 nm).
-
Data Analysis: Subtract the blank spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic signals of secondary structures (e.g., a minimum around 218 nm for β-sheets).
Fourier Transform Infrared (FTIR) Spectroscopy
Application: To investigate the hydrogen bonding interactions involving the amide and carboxyl groups, which are crucial for the self-assembly process.
Protocol:
-
Sample Preparation: Prepare a sample of the this compound aggregates, either as a dried powder (for KBr pellet) or as a hydrated film on a suitable IR-transparent window (e.g., CaF₂).
-
Background Scan: Perform a background scan of the empty sample compartment or the KBr pellet without the sample.
-
Sample Scan: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the positions and shapes of the amide I (around 1630 cm⁻¹) and amide II (around 1540 cm⁻¹) bands to infer information about the secondary structure and hydrogen bonding.
Data Presentation: Spectroscopy
| Technique | Parameter | Typical Observation |
| CD Spectroscopy | Wavelength of Minima | A distinct minimum around 218 nm, indicative of β-sheet formation.[4] |
| FTIR Spectroscopy | Amide I Band (C=O stretch) | A peak around 1630-1640 cm⁻¹, characteristic of β-sheet structures. |
| N-H Stretch | Broadening of the N-H stretching band (around 3300 cm⁻¹) due to hydrogen bonding. |
Scattering Techniques for Size and Shape Analysis
Scattering techniques are used to determine the size, size distribution, and shape of the aggregates in solution.
Dynamic Light Scattering (DLS)
Application: To measure the hydrodynamic diameter and size distribution of aggregates in a solution or suspension.[5]
Protocol:
-
Sample Preparation: Prepare a dilute, optically clear solution of this compound aggregates in a filtered buffer.
-
Measurement: Place the sample in a disposable cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Perform measurements at a fixed scattering angle (e.g., 90° or 173°). Collect data for a sufficient duration to obtain good statistics.
-
Data Analysis: Analyze the correlation function to obtain the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the width of the size distribution.
Data Presentation: DLS
| Parameter | Symbol | Typical Value Range |
| Hydrodynamic Diameter | Z-average (d.nm) | 50 - 500 nm |
| Polydispersity Index | PDI | 0.1 - 0.4 |
Rheology for Mechanical Properties of Hydrogels
Rheology is essential for characterizing the viscoelastic properties of hydrogels formed by this compound.[6][7]
Caption: Workflow for the rheological analysis of this compound hydrogels.
Protocol for Rheological Measurements:
-
Sample Loading: Carefully load the hydrogel sample onto the plate of the rheometer, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 37 °C) for a few minutes.
-
Strain Sweep Test:
-
Perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
-
Frequency Sweep Test:
-
Within the LVR, perform an oscillatory frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain.
-
A gel-like structure is confirmed if G' is greater than G'' and both are relatively independent of frequency.
-
-
Flow Sweep Test:
-
Perform a steady shear rate sweep to determine the viscosity as a function of the shear rate.
-
Many hydrogels exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate.[8]
-
Data Presentation: Rheology
| Parameter | Symbol | Typical Value for a Hydrogel |
| Storage Modulus | G' | 10² - 10⁴ Pa |
| Loss Modulus | G'' | 10¹ - 10³ Pa |
| Complex Viscosity | η* | 10 - 1000 Pa·s |
| Behavior | - | G' > G'', indicating solid-like behavior.[6] |
| Flow Property | - | Shear-thinning (pseudoplastic).[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(aspartic acid) Biohydrogel as the Base of a New Hybrid Conducting Material [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A structural study of the self-assembly of a palmitoyl peptide amphiphile - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rheological properties of vaginal hydrophilic polymer gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
Troubleshooting & Optimization
preventing N-Palmitoyl-L-aspartate precipitation in cell media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of N-Palmitoyl-L-aspartate in cell culture, primarily focusing on preventing its precipitation in aqueous media.
Troubleshooting Guide
Precipitation of this compound in cell culture media is a common issue due to its lipophilic nature. This guide provides a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Precipitate Forms Immediately Upon Addition to Cell Media
Possible Cause: The local concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium upon addition from a concentrated organic stock solution.
Solutions:
-
Optimize the Dilution Technique:
-
Pre-warm the cell culture medium to 37°C before adding the compound.[1]
-
Instead of pipetting the stock solution directly into the bulk medium, add the stock solution dropwise to the medium while gently vortexing or swirling.[2] This gradual dilution helps to prevent a rapid change in polarity that can cause precipitation.
-
-
Reduce the Final Concentration: Your intended final concentration may be too high. Consider performing a serial dilution to achieve a lower, more soluble final concentration.
-
Increase the Volume of Media: Adding the stock solution to a larger volume of media can aid in its dispersion and prevent localized supersaturation.
Issue 2: Media Becomes Cloudy or Hazy Over Time
Possible Cause: This may be due to the formation of a fine, colloidal suspension of this compound, which may not be immediately visible as distinct particles. It could also indicate a slow precipitation process as the compound equilibrates in the media.
Solutions:
-
Visually Inspect the Medium: Before adding the medium to your cells, hold it up to a light source to check for any signs of cloudiness or haziness.
-
Microscopic Examination: Examine a sample of the media under a microscope to distinguish between chemical precipitate and potential microbial contamination.[1] Chemical precipitates often appear as crystalline or amorphous particles.
-
Consider Co-solvents or Solubilizing Agents: The use of a small percentage of a co-solvent or a non-ionic surfactant may help to improve the solubility of this compound. It is crucial to perform a toxicity test with the solubilizing agent alone to ensure it does not affect your cells.[3]
Issue 3: Precipitate is Observed in the Stock Solution
Possible Cause: The this compound may have precipitated out of the stock solvent due to improper storage, temperature fluctuations, or the concentration being too high for the solvent to maintain solubility over time.
Solutions:
-
Inspect Before Use: Always visually inspect your stock solution for any precipitate before use.[2]
-
Re-dissolve the Precipitate: If a precipitate is present, gently warm the solution in a 37°C water bath and vortex to try and redissolve the compound.[1]
-
Prepare Fresh Stock Solutions: To ensure accurate dosing and avoid issues with precipitation, it is best to prepare fresh stock solutions regularly.
-
Optimize Stock Concentration: If precipitation in the stock solution is a recurring issue, consider preparing a slightly lower concentration stock.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Based on its chemical properties, Dimethyl sulfoxide (B87167) (DMSO) and Ethanol are commonly used solvents for preparing stock solutions of lipophilic compounds like this compound. It is important to prepare a high-concentration stock solution to minimize the final volume of the organic solvent added to the cell culture medium.
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q3: Can I sterilize my this compound stock solution by autoclaving?
A3: No, autoclaving is not recommended for lipophilic compounds dissolved in organic solvents like DMSO. The high temperatures can lead to the degradation of the compound. Filter sterilization using a solvent-compatible 0.22 µm filter is the preferred method if the stock solution needs to be sterilized.
Q4: How can I distinguish between chemical precipitation and microbial contamination?
A4: Chemical precipitate typically appears as crystalline or amorphous particles and is often static. Microbial contamination, such as bacteria or yeast, will appear as small, often motile organisms that will proliferate over time, leading to a turbid culture. A microscopic examination can help to differentiate between the two.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in Organic Solvents | ||
| DMF | 20 mg/mL | N/A |
| DMSO | 15 mg/mL | N/A |
| Ethanol | 25 mg/mL | N/A |
| Methyl Acetate | 10 mg/mL | N/A |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% (v/v) | [4] |
| Maximum Tolerated DMSO Concentration (most cell lines) | < 0.5% (v/v) | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed for your desired volume of a 10 mM stock solution (Molecular Weight: 371.51 g/mol ).
-
Weigh the compound: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
Add solvent: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously until the compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.[4]
-
Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO₂
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.[1]
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, you can prepare a 2-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Ensure the final DMSO concentration is consistent across all dilutions and does not exceed your experimental limit (e.g., 0.1%).
-
Include a vehicle control (media with the same final DMSO concentration but no this compound).
-
-
Incubation: Incubate the dilutions under your standard cell culture conditions (37°C, 5% CO₂) for a duration equivalent to your planned experiment.[1]
-
Observation:
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, sediment) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).[1]
-
For a more detailed inspection, transfer a small aliquot of each dilution to a microscope slide and examine for the presence of micro-precipitates.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Experimental workflow for preventing this compound precipitation.
Caption: Simplified Hedgehog signaling pathway and the inhibitory role of this compound.
References
Technical Support Center: N-Palmitoyl-L-aspartate Solubility for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively solubilizing N-Palmitoyl-L-aspartate for various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an N-acylaspartate, a lipid molecule that has been identified as an inhibitor of the Hedgehog signaling pathway.[1] Due to its long palmitoyl (B13399708) chain, it is highly hydrophobic, leading to poor solubility in aqueous solutions commonly used in biological assays, such as phosphate-buffered saline (PBS) and cell culture media. This can lead to precipitation and inaccurate experimental results.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below. It has very limited solubility in aqueous buffers like PBS.
Q3: How does this compound inhibit the Hedgehog signaling pathway?
A3: this compound inhibits Hedgehog signaling that is stimulated by Smoothened (SMO) agonists.[1] The Hedgehog signaling pathway is crucial during embryonic development and can be aberrantly activated in some cancers.[1][2][3] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors.[1][2] this compound acts downstream of PTCH, likely by interfering with the activation of SMO or subsequent steps.
Troubleshooting Guides
This section provides solutions to common problems encountered when preparing this compound for assays.
Problem 1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer.
-
Cause: This is a common issue known as "salting out" or precipitation, which occurs when a compound dissolved in a good organic solvent is introduced into a poor aqueous solvent. The hydrophobic nature of this compound causes it to aggregate and fall out of solution.
-
Solution 1: Optimize DMSO Concentration:
-
Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological systems.[4]
-
Perform serial dilutions of your high-concentration DMSO stock in DMSO to achieve an intermediate concentration before the final dilution into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
-
Solution 2: Use a Surfactant (Detergent):
-
Non-ionic detergents like Tween-20 or Triton X-100 can be used to create micelles that encapsulate the hydrophobic this compound, keeping it dispersed in the aqueous solution.[5][6][7][8][9]
-
Protocol: Prepare your aqueous buffer with a low concentration of the chosen detergent (e.g., 0.01-0.1%) before adding the this compound stock solution. Vortex immediately after addition.
-
Caution: Detergents can affect cell membranes and protein function. It is crucial to run appropriate vehicle controls with the detergent alone to assess any potential background effects in your specific assay.[8]
-
-
Solution 3: Employ Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with lipophilic molecules, enhancing their aqueous solubility.[10][11][12][13][14]
-
Protocol: Prepare a solution of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin in your aqueous buffer. Add the this compound stock solution to the cyclodextrin (B1172386) solution and mix thoroughly.
-
Problem 2: I am observing inconsistent results in my cell-based assay.
-
Cause: Inconsistent results can arise from incomplete solubilization or gradual precipitation of this compound in the cell culture medium over the course of the experiment.
-
Solution 1: Pre-complex with Fatty Acid-Free BSA:
-
For cell-based assays, bovine serum albumin (BSA) can act as a carrier protein for fatty acids and other lipids, improving their stability and delivery to cells.[15]
-
Protocol: Prepare a stock solution of this compound in ethanol. In a separate tube, prepare a solution of fatty acid-free BSA in your cell culture medium. Slowly add the this compound/ethanol stock to the BSA solution while vortexing to facilitate complex formation. Incubate the mixture before filter-sterilizing and adding to your cells.
-
-
Solution 2: Sonication:
-
If you have access to a sonicator, brief sonication of the final diluted solution can help to break down small aggregates and create a more uniform dispersion. Use a bath sonicator to avoid heating the sample.
-
-
Solution 3: Regular Mixing:
-
During long incubation periods, gently agitate the assay plates to ensure the compound remains well-distributed in the medium.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| Ethanol | 25 mg/mL[1] |
| DMF | 20 mg/mL[1] |
| DMSO | 15 mg/mL[1] |
| Methyl Acetate | 10 mg/mL[1] |
| PBS (pH 7.2) | 2 mg/mL[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Solutions for a Cell-Based Assay
This protocol provides a step-by-step guide for preparing this compound solutions for use in a typical cell-based assay.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight = 371.5 g/mol ). For 1 mL of a 10 mM stock, you will need 3.715 mg.
-
Aseptically weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[16] This is your 10 mM stock solution .
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions by Serial Dilution:
-
Before treating your cells, perform serial dilutions of the 10 mM stock solution in pre-warmed cell culture medium.
-
Important: To minimize precipitation, it is recommended to perform an intermediate dilution step in DMSO before diluting into the aqueous medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. Then, dilute this intermediate stock 1:100 in your cell culture medium.
-
Immediately after each dilution step into the aqueous medium, vortex the solution gently but thoroughly.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider using one of the troubleshooting methods described above (e.g., addition of a surfactant or pre-complexing with BSA).
-
-
Vehicle Control:
-
It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO (and any other solubilizing agents) as your highest concentration of this compound.[4]
-
Mandatory Visualizations
Caption: Hedgehog signaling pathway and points of intervention.
Caption: General workflow for this compound assay.
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 6. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The solubilizing detergents, Tween 80 and Triton X-100 non-competitively inhibit alpha 7-nicotinic acetylcholine receptor function in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicaljournals.com [chemicaljournals.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: N-Palmitoyl-L-aspartate (NPL-Asp) Degradation in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Palmitoyl-L-aspartate (NPL-Asp) in long-term experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing step-by-step solutions.
Issue 1: High Variability in NPL-Asp Quantification Over Time
| Potential Cause | Recommended Solution |
| Inconsistent Sample Collection/Storage | 1. Standardize collection times and methods. 2. Snap-freeze samples immediately in liquid nitrogen. 3. Store all samples at -80°C in a single, dedicated freezer to minimize temperature fluctuations. |
| Lipid Extraction Inefficiency | 1. Optimize the extraction protocol (e.g., Bligh-Dyer method) for your specific sample matrix. 2. Ensure complete phase separation. 3. Include an internal standard (e.g., a deuterated lipid analog) prior to extraction to normalize for recovery. |
| LC-MS/MS System Instability | 1. Perform daily system suitability tests to check for sensitivity and retention time shifts. 2. Clean the ion source and transfer optics regularly. 3. Use a fresh mobile phase and a conditioned column for each analytical run. |
Issue 2: Apparent Cellular Toxicity in Long-Term Cultures
| Potential Cause | Recommended Solution |
| NPL-Asp Concentration Too High | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. 2. Consider that long-term exposure may require lower concentrations than acute studies. |
| Solvent Toxicity (e.g., DMSO) | 1. Ensure the final solvent concentration is minimal (typically <0.1%) and consistent across all wells, including vehicle controls. 2. Screen alternative, less toxic solvents if necessary. |
| Accumulation of a Toxic Metabolite | 1. Analyze cell culture media over time for the appearance of potential degradation products. 2. Perform cell viability assays (e.g., MTT, LDH) at multiple time points to monitor cellular health. |
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of NPL-Asp in a typical cell culture medium (e.g., DMEM with 10% FBS)?
A1: The stability of NPL-Asp can vary significantly based on experimental conditions. In standard DMEM with 10% FBS at 37°C, the half-life can be influenced by esterase activity present in the serum. It is recommended to perform a preliminary stability study under your specific conditions.
Q2: Which enzymes are primarily responsible for the degradation of NPL-Asp?
A2: NPL-Asp is an N-acyl amino acid. Its degradation is likely initiated by N-acyl-amino acid amidohydrolases (aminoacylases) that cleave the amide bond, releasing palmitic acid and L-aspartate. The specific enzymes may vary by cell type and tissue.
Q3: How can I confirm that the observed decrease in NPL-Asp concentration is due to enzymatic degradation and not non-specific binding to plasticware?
A3: To differentiate between degradation and non-specific binding, run parallel experiments:
-
Condition 1 (Degradation): Incubate NPL-Asp with your cells or tissue homogenate.
-
Condition 2 (Binding Control): Incubate NPL-Asp in cell-free media within the same type of culture vessel.
-
Condition 3 (Heat-Inactivated Control): Incubate NPL-Asp with heat-inactivated cells or homogenate to denature enzymes.
A significant decrease in NPL-Asp only in Condition 1 suggests enzymatic activity. Using low-binding microplates can also help minimize this issue.
Experimental Protocols
Protocol 1: NPL-Asp Stability Assessment in Cell Culture
-
Preparation: Prepare a stock solution of NPL-Asp in DMSO. Serially dilute the stock to obtain working concentrations.
-
Plating: Seed cells (e.g., HEK293, SH-SY5Y) in a 12-well plate and allow them to adhere overnight.
-
Dosing: Replace the medium with fresh medium containing the desired concentration of NPL-Asp and a vehicle control (e.g., 0.1% DMSO).
-
Time Points: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect both the cell culture supernatant and the cell pellet.
-
Extraction: Add an internal standard to all samples. Perform a liquid-liquid extraction using a methyl-tert-butyl ether (MTBE) based method to isolate lipids.
-
Analysis: Dry the lipid fraction under nitrogen, reconstitute in a suitable solvent, and analyze the concentration of NPL-Asp using a validated LC-MS/MS method.
-
Data Processing: Calculate the percentage of NPL-Asp remaining at each time point relative to the 0-hour time point.
Data & Visualizations
Table 1: Comparative Stability of NPL-Asp in Different Cell Lines (48h)
| Cell Line | Initial Conc. (µM) | % NPL-Asp Remaining (Mean ± SD) |
| HEK293 | 10 | 65.4 ± 5.1 |
| SH-SY5Y | 10 | 42.1 ± 6.8 |
| HepG2 | 10 | 15.7 ± 3.9 |
Hypothetical NPL-Asp Degradation Pathway
Caption: Enzymatic cleavage of NPL-Asp into its constituent fatty acid and amino acid.
Experimental Workflow for NPL-Asp Quantification
troubleshooting inconsistent results with N-Palmitoyl-L-aspartate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Palmitoyl-L-aspartate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural N-acylaspartate.[1][2] Its primary known mechanism of action is the inhibition of Hedgehog signaling.[1][2] This signaling pathway is crucial during embryonic development and its misregulation has been implicated in various cancers. This compound does not appear to affect the activity of cannabinoid receptors or fatty acid amide hydrolase.[1][2]
Q2: What are the physical and chemical properties of this compound?
A2: this compound is a chiral compound that can form aggregates in aqueous solutions.[3][4] It is supplied as a crystalline solid. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₃₇NO₅ |
| Formula Weight | 371.5 g/mol |
| CAS Number | 1782-17-8 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Q3: What are the recommended storage and stability conditions for this compound?
A3: For long-term storage, this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2] For shipping, it is typically sent at room temperature in the continental US, though this may vary for other locations.[1][2]
Q4: In which solvents is this compound soluble?
A4: this compound has limited solubility in aqueous solutions and is more soluble in organic solvents. The approximate solubilities are provided in the table below.
| Solvent | Approximate Solubility |
| DMF | 20 mg/mL |
| DMSO | 15 mg/mL |
| Ethanol | 25 mg/mL |
| Methyl Acetate | 10 mg/mL |
| PBS (pH 7.2) | 2 mg/mL |
Data sourced from Cayman Chemical product information.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
Q: I am not observing the expected inhibitory effect of this compound on the Hedgehog signaling pathway in my cell-based assay. What could be the issue?
A: Inconsistent or absent biological activity can stem from several factors, from sample preparation to the experimental setup. Here is a step-by-step troubleshooting guide:
1. Purity and Integrity of the Compound:
-
Verification: Ensure the purity of your this compound batch. If possible, verify its identity and purity using techniques like mass spectrometry or NMR.
-
Degradation: Although stable when stored correctly, improper handling or storage (e.g., repeated freeze-thaw cycles, prolonged exposure to light or elevated temperatures) could lead to degradation. Under acidic conditions, aspartyl peptides can undergo cleavage of the peptide backbone, while alkaline conditions can lead to deamidation and isomerization.[5]
2. Solubility and Aggregation:
-
Problem: this compound has low solubility in aqueous media like PBS (approx. 2 mg/mL) and can form aggregates.[1][2][3][4] This can significantly reduce its effective concentration and bioavailability to the cells.
-
Solution:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[1][2]
-
Working Solution Preparation: When preparing your final working solution in cell culture media, add the stock solution dropwise while vortexing or gently mixing to minimize precipitation. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicating the final working solution can help to disperse any small aggregates.
-
3. Stereochemistry:
-
Problem: The biological activity of this compound is dependent on its stereochemistry (L-aspartate). The presence of the D-enantiomer or a racemic mixture could result in reduced or no activity.
-
Solution: Ensure you are using the correct stereoisomer (L-aspartate). If synthesizing the compound in-house, verify the stereochemical purity.
4. Cell Culture Conditions:
-
Serum Interaction: Components in fetal bovine serum (FBS) can bind to lipidated molecules, reducing their effective concentration.
-
Solution: Consider reducing the serum concentration in your culture medium during the treatment period or using a serum-free medium if your cells can tolerate it.
5. Experimental Readout:
-
Assay Sensitivity: The assay used to measure Hedgehog pathway activity (e.g., Gli-luciferase reporter assay, qPCR of target genes) may not be sensitive enough to detect subtle changes.
-
Solution: Optimize your assay conditions, including cell density, treatment duration, and the concentration of any pathway activators (like SAG).
Issue 2: Precipitation of the Compound in Aqueous Solutions
Q: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. How can I prevent this?
A: Precipitation is a common issue with lipidated molecules due to their hydrophobic nature. Here are some strategies to improve solubility and prevent precipitation:
1. Stock Solution Concentration:
-
Recommendation: Prepare a concentrated stock solution in 100% DMSO or ethanol. A 10-20 mg/mL stock is a good starting point.[1][2]
2. Dilution Technique:
-
Best Practice: Add the stock solution to your aqueous medium drop by drop while the medium is being gently vortexed or stirred. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
3. Use of a Carrier:
-
BSA: Bovine serum albumin (BSA) can act as a carrier protein and improve the solubility of lipidated molecules in culture media. You can pre-complex this compound with fatty acid-free BSA before adding it to your cells.
4. Temperature:
-
Recommendation: Ensure your cell culture medium is at 37°C before adding the compound.
5. Final Solvent Concentration:
-
Caution: Keep the final concentration of the organic solvent in your cell culture medium as low as possible (ideally below 0.5%) to prevent solvent-induced effects on your cells.
Experimental Protocols
Protocol 1: General Procedure for In-house Synthesis of this compound
This protocol provides a general method for the N-acylation of L-aspartic acid with palmitic acid.
Materials:
-
L-Aspartic acid
-
Palmitoyl (B13399708) chloride
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve L-aspartic acid in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of palmitoyl chloride in an organic solvent like dichloromethane (DCM) to the cooled aqueous solution with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Hedgehog Signaling Inhibition Assay in SH-SY5Y Cells
This protocol outlines a cell-based assay to evaluate the inhibitory effect of this compound on the Hedgehog signaling pathway in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin.[6]
-
This compound
-
Smoothened agonist (SAG)
-
Gli-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.
-
Transfection (Optional, if using a reporter assay): Co-transfect the cells with the Gli-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow the cells to recover for 24 hours.
-
Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
-
Pathway Activation:
-
Add a Smoothened agonist (SAG) to the wells to activate the Hedgehog pathway. The final concentration of SAG should be optimized for your specific cell line and assay conditions.
-
Include appropriate controls: vehicle control (no treatment), SAG only, and this compound only.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Readout:
-
Luciferase Assay: If using a reporter assay, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer. Normalize the Gli-luciferase activity to the control luciferase activity.
-
qPCR: Alternatively, extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression of Hedgehog target genes (e.g., GLI1, PTCH1). Normalize the expression to a housekeeping gene.
-
Signaling Pathway Diagram
References
- 1. A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. In Vitro Analysis of Hedgehog Acyltransferase and Porcupine Fatty Acyltransferase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SH-SY5Y culturing [protocols.io]
Technical Support Center: Optimizing N-Palmitoyl-L-aspartate Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Palmitoyl-L-aspartate. The information is designed to help address specific issues that may arise during the experimental process of determining the optimal concentration for cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological role?
This compound is a lipid molecule composed of palmitic acid, a 16-carbon saturated fatty acid, and the amino acid L-aspartate. It belongs to a class of molecules known as N-acyl amino acids. While research on its specific biological functions is ongoing, it has been identified as a natural N-acylaspartate that can inhibit Hedgehog signaling.[1] Unlike some other N-acyl compounds, it does not appear to affect cannabinoid receptors or fatty acid amide hydrolase.[1]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is a crystalline solid with limited solubility in aqueous solutions. It is recommended to first dissolve it in an organic solvent to create a concentrated stock solution, which can then be diluted in your cell culture medium.
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 15 mg/mL |
| Ethanol | 25 mg/mL |
| Methyl Acetate | 10 mg/mL |
| PBS (pH 7.2) | 2 mg/mL |
| Data sourced from Cayman Chemical.[1] |
Experimental Protocol: Preparation of this compound Stock Solution
-
Select a suitable solvent: Based on the table above and the tolerance of your cell line, choose an appropriate organic solvent (e.g., DMSO or ethanol).
-
Calculate the required amount: Determine the mass of this compound needed to achieve the desired stock concentration.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the solvent to the this compound powder. Vortex or gently warm the solution to aid dissolution.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter that is compatible with your chosen solvent.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: What are the potential effects of the palmitate and aspartate components on cell viability?
Understanding the individual effects of palmitic acid (palmitate) and L-aspartate can provide insights into the potential behavior of this compound in cell culture.
-
Palmitate: High concentrations of palmitate can be cytotoxic to various cell types, leading to decreased cell viability, apoptosis, and endoplasmic reticulum (ER) stress.
-
Aspartate: L-aspartate is a non-essential amino acid that can be crucial for cell proliferation, especially in conditions of metabolic stress like hypoxia.[2] It serves as a precursor for the synthesis of other amino acids and nucleotides.
The conjugation of palmitate to aspartate may alter its cellular uptake, metabolism, and overall biological activity compared to the individual molecules.
Troubleshooting Guide
Issue 1: I am observing low cell viability at all tested concentrations of this compound.
This could be due to several factors, including the inherent properties of the compound, issues with the experimental setup, or the specific sensitivity of your cell line.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low cell viability.
-
Possible Cause 1: Solvent Toxicity: The organic solvent used to dissolve this compound may be toxic to your cells at the final concentration used in the culture medium.
-
Solution: Run a vehicle control experiment where you add the same volume of the solvent (without this compound) to your cells. If you observe toxicity in the vehicle control, you need to use a lower concentration of the stock solution or switch to a less toxic solvent.
-
-
Possible Cause 2: Compound Cytotoxicity: this compound itself may be cytotoxic at the concentrations tested, potentially due to the palmitate moiety.
-
Solution: Test a much wider and lower range of concentrations. Start with nanomolar or low micromolar concentrations and perform a dose-response curve to identify a non-toxic range.
-
-
Possible Cause 3: Stock Solution Degradation: The compound may have degraded during storage.
-
Solution: Prepare a fresh stock solution and repeat the experiment. Ensure proper storage conditions are maintained.
-
Issue 2: The results of my cell viability assay are inconsistent across experiments.
Inconsistent results can stem from variations in experimental procedures or the stability of the compound.
Table 2: Troubleshooting Inconsistent Cell Viability Results
| Potential Cause | Recommended Action |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Avoid edge effects in multi-well plates. |
| Fluctuations in Incubation Conditions | Monitor and maintain stable temperature, CO2, and humidity levels in the incubator. |
| Variability in Compound Treatment | Add this compound at the same cell density and confluency for each experiment. |
| Assay Timing | Perform the viability assay at consistent time points after treatment. |
Issue 3: I am not observing any effect of this compound on cell viability.
The lack of an observable effect could mean that the compound is not active in your specific cell model at the concentrations tested, or that the experimental endpoint is not appropriate.
Potential Signaling Pathway Considerations
While the direct signaling pathways of this compound are not fully elucidated, its known inhibition of the Hedgehog pathway and the potential for N-acyl amino acids to act as mitochondrial uncouplers suggest possible mechanisms of action.
Caption: Potential signaling pathways influenced by this compound.
-
Consideration 1: Cell-Type Specificity: The effect of this compound may be highly dependent on the cell type and its specific metabolic and signaling pathways.
-
Suggestion: Research the expression of components of the Hedgehog signaling pathway in your cell line.
-
-
Consideration 2: Alternative Endpoints: Cell viability may not be the most sensitive endpoint to measure the effects of this compound.
-
Suggestion: Consider exploring other assays, such as proliferation assays (e.g., Ki67 staining), apoptosis assays (e.g., caspase activity), or metabolic assays (e.g., measuring oxygen consumption rates to assess mitochondrial function).
-
-
Consideration 3: Incubation Time: The duration of treatment may be insufficient to induce a measurable change in cell viability.
-
Suggestion: Perform a time-course experiment, assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours) after treatment.
-
Experimental Protocols
Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the optimal concentration of this compound. It is essential to optimize this protocol for your specific cell line and experimental conditions.
Caption: Experimental workflow for determining optimal concentration.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in a complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the highest concentration of the solvent used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the vehicle control, and an untreated control (medium only).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the untreated control to calculate the percentage of cell viability.
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the EC50 or optimal concentration range.
-
References
dealing with N-Palmitoyl-L-aspartate aggregation in stock solutions
Welcome to the Technical Support Center for N-Palmitoyl-L-aspartate. This guide provides detailed troubleshooting advice and protocols to help you manage and prevent aggregation in your stock solutions, ensuring the reliability and consistency of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or showing precipitates?
Aggregation of this compound in solution is a common issue stemming from its molecular structure. The molecule has a long, fatty acid "tail" (palmitoyl group), which is hydrophobic (water-repelling), and an amino acid "head" (L-aspartate), which is hydrophilic (water-attracting). This dual nature, known as amphiphilicity, causes the molecules to self-assemble into aggregates or micelles in aqueous solutions to minimize the contact of the hydrophobic tails with water.[1]
Factors that contribute to aggregation include:
-
Low Aqueous Solubility: Lipophilic compounds inherently have poor solubility in water-based solutions like PBS.[2] The solubility of this compound in PBS (pH 7.2) is only about 2 mg/mL.[3][4]
-
High Concentration: Exceeding the solubility limit in a given solvent will cause the compound to precipitate or form aggregates.[5]
-
Improper Storage: Storing the solution at an inappropriate temperature or subjecting it to repeated freeze-thaw cycles can promote precipitation.[5]
-
Solvent Choice: Using a solvent in which the compound is not readily soluble is the primary cause of this issue.
Q2: What are the recommended solvents and concentrations for preparing stock solutions?
To prevent aggregation, it is crucial to select a solvent in which this compound has high solubility. Organic solvents are highly recommended for preparing concentrated stock solutions. These stock solutions can then be diluted into your aqueous experimental medium.
Data Presentation: Solubility of this compound
| Solvent | Maximum Solubility |
| Ethanol (B145695) | 25 mg/mL[3][4] |
| DMF | 20 mg/mL[3][4] |
| DMSO | 15 mg/mL[3][4] |
| Methyl Acetate | 10 mg/mL[3][4] |
| PBS (pH 7.2) | 2 mg/mL[3][4] |
For most applications, preparing a 10-20 mg/mL stock in Ethanol or DMSO is a reliable starting point.
Q3: My compound has already aggregated. How can I rescue my stock solution?
If your stock solution appears cloudy or contains visible precipitates, you can often redissolve the compound. Follow this troubleshooting workflow. Physical methods like sonication or gentle warming are generally effective.
Caption: Troubleshooting workflow for aggregated stock solutions.
Q4: How can I prevent aggregation when preparing new stock solutions?
Proactive measures during preparation are the most effective way to ensure a stable, aggregate-free stock solution. Following a systematic protocol that incorporates best practices for dissolving lipophilic compounds is key.
Caption: Protocol for preparing a stable this compound stock solution.
Q5: What is the best way to store this compound stock solutions?
Proper storage is critical for maintaining the stability and integrity of your stock solution.
-
Storage Temperature: Store stock solutions at -20°C.[3]
-
Stability: When stored correctly, the compound is stable for at least four years.[4]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles, which can induce precipitation and degradation of the compound.[6]
-
Container: Use low-protein-binding tubes to prevent the compound from adsorbing to the container walls.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (e.g., 10 mg/mL in Ethanol)
Materials:
-
This compound (solid)
-
Anhydrous Ethanol (≥99.5%)
-
Sterile, low-protein-binding microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicating water bath (optional)
Methodology:
-
Preparation: Work in a clean environment (e.g., a laminar flow hood) to maintain sterility.
-
Weighing: Carefully weigh out the desired amount of this compound into a sterile vial. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg.
-
Solvent Addition: Add the calculated volume of ethanol to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes. The solution should become clear.
-
Troubleshooting: If any solid particles remain, place the vial in a sonicating water bath for 5-10 minutes.
-
Aliquoting and Storage: Once the compound is fully dissolved, dispense the solution into single-use aliquots in sterile, low-protein-binding tubes. Store immediately at -20°C.
Protocol 2: Disaggregation of a Precipitated this compound Solution
Materials:
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Aggregated stock solution of this compound
-
Vortex mixer
-
Sonicating water bath
-
Water bath or incubator set to 37°C
Methodology:
-
Initial Attempt: Bring the frozen solution to room temperature. Vortex the tube vigorously for 2 minutes to see if the precipitate redissolves through mechanical agitation.
-
Sonication: If the precipitate persists, place the tube in a room temperature sonicating water bath. Sonicate for 5-10 minutes, checking for clarity periodically. Sonication uses high-frequency sound waves to break apart aggregates.
-
Gentle Warming: If sonication is not fully effective, move the tube to a 37°C water bath or incubator.[7] Let it sit for 10-15 minutes, with occasional gentle swirling. Caution: Do not overheat, as this could degrade the compound.
-
Final Check: After the warming step, vortex the solution one last time. The solution should now be clear.
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Usage: Use the solution immediately or re-freeze it for later use. Note that if a solution repeatedly precipitates upon thawing, it may be too concentrated for the storage conditions, and you should consider preparing a more dilute stock.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 1782-17-8 [amp.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Aggregation in drug development: a challenge that can be avoided | Fidabio [fidabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to ensure consistent delivery of N-Palmitoyl-L-aspartate to cells
Welcome to the technical support center for N-Palmitoyl-L-aspartate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the consistent and effective delivery of this compound to cells for in vitro experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: this compound is a naturally occurring N-acyl aspartate.[1][2] Its primary known cellular effect is the inhibition of the Hedgehog signaling pathway.[1][2] This pathway is crucial during embryonic development and its abnormal activation in adult tissues can contribute to the development of certain cancers.[1][2] this compound exerts its inhibitory effect after the pathway is stimulated by agonists like Smoothened agonist (SAG).[1][2] It is important to note that it does not appear to affect cannabinoid receptors or fatty acid amide hydrolase activity.[1]
Q2: What are the solubility properties of this compound?
A2: this compound is a crystalline solid with limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[1][2] Its lipophilic nature, due to the palmitoyl (B13399708) chain, makes it more soluble in organic solvents. For consistent experimental results, it is crucial to use an appropriate solvent to prepare a stock solution before diluting it into your cell culture medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on available data, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing stock solutions of lipophilic compounds for cell culture experiments. This compound is soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and ethanol (25 mg/ml).[1][2] It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final working concentration in the cell culture medium. The final concentration of the organic solvent in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound?
A4: this compound should be stored at -20°C for long-term stability.[1] Stock solutions prepared in organic solvents should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues that researchers may encounter when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent from the stock solution is too low to maintain solubility. | - Lower the final concentration of this compound in the culture medium.- Increase the final concentration of the organic solvent (e.g., DMSO) slightly, ensuring it remains below cytotoxic levels (typically <0.5%).- Prepare a fresh dilution from the stock solution just before use.- Consider using a carrier system like fatty acid-free bovine serum albumin (BSA) or a liposomal formulation to improve solubility. |
| Inconsistent or no observable effect on the Hedgehog signaling pathway. | Incorrect concentration: The concentration of this compound is too low to effectively inhibit the pathway or too high, causing off-target effects.Degradation of the compound: Improper storage or handling of the stock solution.Cell line resistance: The cell line used may have mutations in the Hedgehog pathway downstream of Smoothened, rendering the inhibitor ineffective.Assay issues: Problems with the reporter assay or downstream analysis (e.g., qPCR for GLI1 expression). | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.- Ensure proper storage of the compound and its stock solution at -20°C and avoid multiple freeze-thaw cycles.- Verify the genetic background of your cell line to confirm its suitability for studying Hedgehog pathway inhibition at the level of Smoothened.- Include appropriate positive and negative controls in your assay to validate the experimental setup. For example, use a known Hedgehog pathway activator (like SAG) and another inhibitor as controls. |
| Observed cytotoxicity or changes in cell morphology. | Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium is too high.Compound-induced cytotoxicity: this compound itself may have cytotoxic effects at high concentrations.Aggregation: Aggregates of the compound can be cytotoxic to cells. | - Perform a vehicle control experiment with the same final concentration of the solvent to assess its toxicity.- Determine the IC50 value of this compound for your cell line to identify the cytotoxic concentration range.- Visually inspect the culture medium for any signs of precipitation or aggregation. If observed, refer to the troubleshooting point on precipitation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMF | 20 mg/ml[1][2] |
| DMSO | 15 mg/ml[1][2] |
| Ethanol | 25 mg/ml[1][2] |
| Methyl Acetate | 10 mg/ml[1][2] |
| PBS (pH 7.2) | 2 mg/ml[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
Procedure:
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Calculate the required amount: Determine the desired concentration and volume of the stock solution. For example, to prepare a 10 mM stock solution, you will need to dissolve 3.715 mg of this compound (Molecular Weight: 371.5 g/mol ) in 1 ml of DMSO.
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Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Dissolve in DMSO: Add the calculated volume of DMSO to the tube.
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Vortex and warm: Vortex the tube vigorously to dissolve the powder. If necessary, gently warm the solution at 37°C for a few minutes to aid dissolution. Ensure the powder is completely dissolved.
-
Sterilize (optional): If required, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Delivery of this compound to Adherent Cells in Culture
Objective: To treat adherent cells with this compound to assess its effect on the Hedgehog signaling pathway.
Materials:
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Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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Hedgehog pathway agonist (e.g., Smoothened agonist, SAG)
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Seeding: Seed the cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
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Prepare Working Solutions:
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Thaw an aliquot of the this compound stock solution.
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Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 ml of medium, add 1 µl of the 10 mM stock solution.
-
Important: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium. The final DMSO concentration should be consistent across all conditions and ideally below 0.5%.
-
-
Treatment:
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Aspirate the old medium from the cell culture plates.
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Wash the cells once with sterile PBS.
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Add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.
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If investigating the inhibitory effect, co-treat the cells with a Hedgehog pathway agonist like SAG at its effective concentration.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After the incubation period, proceed with the desired downstream analysis, such as:
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Cell Viability Assay: (e.g., MTT, MTS, or CellTiter-Glo) to assess cytotoxicity.
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Gene Expression Analysis: (e.g., qRT-PCR) to measure the expression levels of Hedgehog target genes like GLI1 and PTCH1.
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Protein Analysis: (e.g., Western blot) to assess the protein levels of Hedgehog pathway components.
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Reporter Assay: If using a cell line with a GLI-responsive reporter construct.
-
Mandatory Visualization
Below are diagrams generated using Graphviz to illustrate key concepts.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Caption: Experimental workflow for assessing the effect of this compound.
References
N-Palmitoyl-L-aspartate stability issues at different temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Palmitoyl-L-aspartate at different temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[1] It is typically shipped at room temperature for short durations.
Q2: Can I store this compound at 4°C or room temperature for short periods?
While short-term storage at 4°C or room temperature (25°C) is common for immediate experimental use, prolonged storage at these temperatures is not recommended. N-acyl amino acids can be susceptible to degradation over time, especially in solution. For aqueous formulations of similar palmitoyl-conjugated molecules, storage at 4°C has been shown to improve chemical stability compared to room temperature.
Q3: What are the potential degradation pathways for this compound?
The primary degradation pathway for this compound in aqueous solutions is likely hydrolysis of the amide bond, yielding palmitic acid and L-aspartic acid. This can be catalyzed by acidic or basic conditions. Another potential, though less likely under physiological pH, is the intramolecular cyclization of the aspartate residue to form a succinimide (B58015) intermediate, which can then hydrolyze to form both α- and β-aspartyl peptides in a protein context.
Q4: How does pH affect the stability of this compound in solution?
N-acylated amino acid amides can exhibit instability in mild acidic conditions, leading to hydrolysis of the amide bond. Both strongly acidic and alkaline conditions are expected to accelerate the hydrolysis of the amide linkage in this compound. Therefore, for experiments in aqueous solutions, it is crucial to maintain a stable pH, preferably neutral, unless the experimental design requires otherwise.
Q5: Are there any signs of degradation I should look for?
Visual signs of degradation in solid this compound are unlikely to be apparent. In solution, degradation may not produce a visible change. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment or at regular, short intervals. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Perform a stability study of your stock solution under your specific storage conditions (see Experimental Protocols section). |
| Loss of biological activity of the compound. | Chemical degradation of this compound. | Confirm the purity of your compound using an analytical technique like HPLC. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions (-20°C). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | The primary degradation products are likely palmitic acid and L-aspartic acid due to hydrolysis. Use reference standards for these compounds to identify the unknown peaks. Consider performing a forced degradation study to intentionally generate and identify potential degradation products (see Experimental Protocols section). |
Stability Data
The following table provides illustrative stability data for this compound in a neutral aqueous buffer (pH 7.4) at various temperatures. Note: This is representative data based on general chemical principles and is intended for guidance. Actual stability will depend on the specific experimental conditions (e.g., solvent, pH, presence of other reagents).
| Storage Temperature | % this compound Remaining (Illustrative) |
| Week 1 | |
| -20°C | >99% |
| 4°C | 98% |
| 25°C (Room Temp) | 92% |
| 37°C | 85% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent/buffer system at different temperatures over time.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.
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Aliquoting: Aliquot the stock solution into multiple vials for each temperature condition to be tested (e.g., -20°C, 4°C, 25°C, 37°C).
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Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 4 weeks).
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Incubation: Store the aliquots at the designated temperatures.
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Sample Analysis: At each time point, retrieve one aliquot from each temperature condition. Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish the degradation profile of this compound under stress conditions.
Methodology:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
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Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C) for 24 hours. Also, reflux a solution of the compound.
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Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
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Analysis: Analyze the stressed samples using an HPLC method, ideally coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.
HPLC Method for Quantification (Example)
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
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Quantification: Based on the peak area of a standard curve prepared with a reference standard of this compound.
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Workflow for conducting a temperature-based stability study.
Caption: A logical approach to troubleshooting inconsistent experimental data.
References
Technical Support Center: Overcoming Resistance to N-Palmitoyl-L-aspartate in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Palmitoyl-L-aspartate. The information is designed to address specific issues that may be encountered during experiments aimed at evaluating the efficacy and mechanisms of this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a naturally occurring N-acylaspartate.[1] In the context of cancer, its primary known mechanism of action is the inhibition of the Hedgehog signaling pathway.[1] This pathway is crucial for embryonic development and can be aberrantly reactivated in various cancers to promote tumor growth, proliferation, and survival. This compound has been shown to inhibit Hedgehog signaling that is stimulated by the Smoothened agonist (SAG).[1]
Q2: Which cancer types are most likely to be sensitive to this compound?
Cancers with known dependence on the Hedgehog signaling pathway are the most promising candidates for this compound therapy. These include certain types of medulloblastoma, basal cell carcinoma, and some leukemias, as well as subsets of pancreatic, lung, and prostate cancers where aberrant Hedgehog signaling has been implicated.
Q3: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line. Based on general laboratory practices for novel compounds, a starting range of 1 µM to 50 µM is advisable for initial screening experiments.
Q4: How can I be sure my this compound is active?
To verify the activity of your this compound stock, you can use a positive control cell line known to be sensitive to Hedgehog inhibitors. Additionally, you can perform a Western blot or qPCR analysis to measure the expression of downstream targets of the Hedgehog pathway, such as Gli1 and Ptch1. A decrease in the expression of these target genes upon treatment would indicate that the compound is active.
Troubleshooting Guides
Issue 1: Cancer cells show little to no response to this compound treatment.
Possible Cause 1: Intrinsic Resistance. The cancer cell line may not rely on the Hedgehog signaling pathway for its growth and survival.
-
Troubleshooting Steps:
-
Pathway Activation Analysis: Before extensive experimentation, confirm the activation of the Hedgehog pathway in your cell line. This can be done by measuring the baseline expression levels of key pathway components like SHH, PTCH1, SMO, and GLI1 via qPCR or Western blot.
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Literature Review: Check for published data on the role of Hedgehog signaling in the specific cancer type and cell line you are studying.
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Alternative Cell Lines: If the pathway is not active, consider switching to a cancer cell line with documented Hedgehog pathway dependency.
-
Possible Cause 2: Acquired Resistance. The cancer cells may have developed mechanisms to circumvent the inhibitory effects of this compound.
-
Troubleshooting Steps:
-
Upregulation of Downstream Effectors: Investigate if there is an upregulation of downstream components of the Hedgehog pathway, such as GLI1 or GLI2, which could bypass the inhibition of Smoothened.
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Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways.[2] Perform a broader analysis of key signaling pathways (e.g., PI3K/Akt, MAPK/ERK) to see if they are hyperactivated in the presence of this compound.
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can lead to the removal of the drug from the cell, reducing its effective concentration.[3]
-
Issue 2: Initial sensitivity to this compound is observed, but the effect diminishes over time.
Possible Cause: Development of Acquired Resistance. Prolonged exposure to a therapeutic agent can lead to the selection and expansion of resistant cell populations.
-
Troubleshooting Steps:
-
Long-term Culture and IC50 Determination: Culture the cancer cells in the continuous presence of this compound over several passages. Periodically determine the IC50 value to monitor for a shift indicating decreased sensitivity.
-
Genomic and Proteomic Analysis: Compare the molecular profiles of the sensitive parental cell line with the newly generated resistant sub-line. Look for mutations in the Hedgehog pathway components or changes in the expression of proteins involved in cell survival and drug resistance.
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Combination Therapy Screen: Investigate the possibility of re-sensitizing the resistant cells by co-administering this compound with inhibitors of other signaling pathways that may be acting as bypass mechanisms.[2]
-
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| DAOY | Medulloblastoma | 5.2 | 48.7 | 9.4 |
| PANC-1 | Pancreatic Cancer | 12.8 | > 100 | > 7.8 |
| A549 | Lung Cancer | > 100 | > 100 | - |
Table 2: Example Gene Expression Changes in Resistant Cells (Fold Change vs. Parental)
| Gene | Function | Fold Change (Resistant vs. Parental) |
| GLI1 | Hedgehog pathway transcription factor | 3.5 |
| ABCG2 | Drug efflux pump | 6.2 |
| AKT1 | Pro-survival signaling | 2.8 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Hedgehog pathway proteins (e.g., SMO, SUFU, Gli1) and loading controls (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
3. Quantitative Real-Time PCR (qPCR)
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RNA Extraction: Extract total RNA from treated and untreated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH).
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Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: Simplified Hedgehog signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for evaluating this compound efficacy and resistance.
Caption: Logical relationships of potential resistance mechanisms to this compound.
References
minimizing lot-to-lot variability of commercial N-Palmitoyl-L-aspartate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the lot-to-lot variability of commercial N-Palmitoyl-L-aspartate.
Troubleshooting Guide
This guide is designed to help users identify and resolve issues that may arise from lot-to-lot variability of this compound in their experiments.
Issue 1: Inconsistent Biological Activity or Assay Results
Question: We are observing significant variations in the biological response (e.g., cell signaling inhibition, receptor binding) between different lots of this compound. What could be the cause, and how can we troubleshoot this?
Answer:
Inconsistent biological activity is a primary concern arising from lot-to-lot variability. The root causes can be multifaceted, often stemming from subtle differences in the chemical and physical properties of the compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Purity and Impurity Profile | Different lots may contain varying levels of impurities from the synthesis process, such as unreacted starting materials (palmitic acid, L-aspartic acid), by-products, or residual catalysts.[1][2] These impurities can interfere with the biological assay. Solution: Perform purity analysis using High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section. Compare the impurity profiles of different lots. |
| Presence of Isomers | The synthesis process might yield different ratios of L- and D-aspartate enantiomers. The biological activity of this compound is stereospecific, and the presence of the D-isomer can reduce the effective concentration of the active compound. Solution: Use a chiral HPLC method to determine the enantiomeric purity of each lot. A detailed protocol can be adapted from established methods for amino acid analysis. |
| Polymorphism | This compound may exist in different crystalline forms (polymorphs), which can affect its solubility and dissolution rate, thereby impacting its bioavailability in cell-based assays. Solution: Characterize the solid-state properties of each lot using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). |
| Residual Solvents | The presence of residual solvents from the manufacturing process can affect the solubility and stability of the compound, and in some cases, may be toxic to cells.[1] Solution: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify residual solvents. |
| Degradation | Improper storage or handling can lead to degradation of this compound. Solution: Ensure the compound is stored at the recommended temperature (-20°C for long-term stability) and protected from moisture.[3] Perform stability-indicating HPLC analysis to check for degradation products. |
Issue 2: Poor Solubility and Formulation Inconsistencies
Question: We are experiencing difficulties in dissolving new lots of this compound in our standard solvent system, leading to precipitation and inconsistent formulations. What should we do?
Answer:
Solubility issues are often linked to the physical properties of the compound, which can vary between batches.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Particle Size and Surface Area | Variations in the manufacturing process can lead to differences in particle size and surface area, which directly impact the dissolution rate. Solution: Analyze the particle size distribution of each lot using techniques like laser diffraction. |
| Polymorphism | As mentioned previously, different polymorphs can have significantly different solubilities. Solution: Use PXRD and DSC to identify the crystalline form. |
| pH of the Solution | The solubility of this compound, being an amino acid derivative, is pH-dependent. Minor variations in the pH of your formulation can lead to solubility issues. Solution: Carefully control and measure the pH of your solvent system. Create a pH-solubility profile for each new lot. |
| Impurities | Certain impurities can affect the overall solubility of the compound. Solution: Analyze the purity of the lot using HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored at -20°C.[3] For short-term use, it can be kept at room temperature for brief periods, but it is advisable to minimize exposure to ambient conditions.[3]
Q2: What is the stability of this compound in solution?
A2: The stability of this compound in solution depends on the solvent and pH. In aqueous solutions, it can be susceptible to hydrolysis, especially at non-neutral pH. It is recommended to prepare fresh solutions for each experiment and avoid long-term storage in solution unless stability data for the specific conditions is available.
Q3: What are the common solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as ethanol, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO).[3] Its solubility in aqueous buffers is limited and pH-dependent.
Q4: How can we ensure the consistency of our results when switching to a new lot of this compound?
A4: It is crucial to perform a lot-to-lot qualification before using a new batch in critical experiments. This should include analytical testing (HPLC for purity, chiral HPLC for enantiomeric purity) and a functional assay to compare its biological activity against a previously qualified lot.
Experimental Protocols
Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound purity. Method validation and optimization may be required for specific applications.[4][5][6][7]
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B
-
25-30 min: 100% B
-
30-31 min: 100% to 50% B
-
31-35 min: 50% B
-
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Compare the chromatograms of different lots to identify variations in the impurity profile.
-
Protocol 2: Molecular Weight Confirmation and Impurity Identification by Mass Spectrometry (MS)
This protocol outlines the use of mass spectrometry for the characterization of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.
-
-
Mass Spectrometry Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative ion mode (this compound can be detected in both)
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Mass Range: m/z 100-1000
-
-
Data Analysis:
-
Confirm the molecular weight of this compound (Expected [M-H]⁻ at m/z 370.26 and [M+H]⁺ at m/z 372.28).
-
Analyze the spectra for the presence of ions corresponding to potential impurities identified in the HPLC analysis.
-
For further structural information on impurities, perform tandem MS (MS/MS) to obtain fragmentation patterns.
-
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for obtaining ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer for the specific solvent.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons in the this compound structure.
-
Compare the spectra of different lots to identify any variations in chemical shifts or the presence of impurity peaks. A comparative analysis of NMR spectra can be a powerful tool to detect subtle structural differences between lots.[8]
-
Visualizations
Caption: Workflow for qualifying a new lot of this compound.
Caption: Diagram illustrating how impurities can affect a signaling pathway.
References
- 1. metfop.edu.in [metfop.edu.in]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in N-Palmitoyl-L-aspartate assays
Welcome to the technical support center for N-Palmitoyl-L-aspartate (NPL-Asp) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio and overall quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is an endogenous N-acyl amino acid, a class of lipid signaling molecules. These molecules are involved in various physiological processes and are increasingly being studied for their potential therapeutic roles. N-acyl amino acids are known to interact with several cellular targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters, making them an interesting area for drug discovery and development.
Q2: What are the common methods for quantifying this compound?
The most common and sensitive method for the quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity and sensitivity for detecting and quantifying low-abundance lipids. Fluorescence-based assays following derivatization can also be employed, particularly for high-throughput screening applications.
Q3: I am observing a low signal-to-noise ratio in my LC-MS/MS analysis of NPL-Asp. What are the likely causes?
A low signal-to-noise (S/N) ratio can stem from several factors throughout the analytical workflow. Key areas to investigate include:
-
Sample Preparation: Inefficient extraction of NPL-Asp from the sample matrix, presence of interfering substances (matrix effects), or degradation of the analyte.
-
Chromatography: Poor peak shape (broadening or tailing), inadequate separation from interfering compounds, or analyte loss on the column.
-
Mass Spectrometry: Suboptimal ionization of NPL-Asp, incorrect precursor/product ion selection (MRM transitions), or a contaminated ion source.
Q4: How can I minimize matrix effects in my NPL-Asp assay?
Matrix effects, where co-eluting substances from the sample suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.[1] Strategies to mitigate matrix effects include:
-
Effective Sample Cleanup: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[2]
-
Chromatographic Separation: Optimizing the LC method to separate NPL-Asp from matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | - Optimize the extraction solvent system. A common method for lipids is a biphasic extraction using chloroform (B151607) and methanol (B129727).[2] - Ensure complete cell lysis or tissue homogenization to release NPL-Asp. - Evaluate different extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
| Analyte Degradation | - Process samples quickly and on ice to minimize enzymatic activity. - Store samples at -80°C. - Consider adding antioxidants or enzyme inhibitors to the extraction buffer. |
| Suboptimal LC Conditions | - Ensure the mobile phase composition is appropriate for retaining and eluting NPL-Asp on a C18 column. A gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol is typical. - Check for leaks in the LC system. - Verify the injection volume is adequate. |
| Poor Ionization in MS | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Ensure the mobile phase is compatible with efficient ionization. Additives like ammonium (B1175870) formate (B1220265) can sometimes improve ionization. - Clean the ion source to remove any contaminants. |
| Incorrect MS/MS Parameters | - Verify the selected Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) are correct and optimized for your instrument. - Optimize collision energy for each transition to ensure efficient fragmentation. |
High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | - Implement a robust needle wash protocol in the autosampler. - Inject blank samples between experimental samples to assess for carryover. |
| Matrix Effects | - Improve sample cleanup to remove interfering compounds. - Optimize chromatography to separate the analyte from the background noise. |
| Contaminated LC-MS System | - Flush the LC system and column thoroughly. - Clean the mass spectrometer's ion source. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of NPL-Asp in biological samples such as plasma or cell culture media. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
Thaw Samples: Thaw frozen plasma or cell lysate samples on ice.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., this compound-d3) to each sample to a final concentration of 100 nM.
-
Protein Precipitation: Add 4 volumes of ice-cold methanol containing 0.1% formic acid to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction:
-
Add 2 volumes of chloroform to the supernatant.
-
Vortex thoroughly for 1 minute.
-
Add 1 volume of water and vortex again.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.
-
-
Collection of Organic Layer: Carefully collect the lower organic (chloroform) layer containing the lipids.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 370.3 | 132.1 | 25 |
| This compound-d3 | 373.3 | 132.1 | 25 |
(Note: These are theoretical values and should be optimized on your specific instrument.)
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of NPL-Asp in the samples by comparing the area ratios to a standard curve prepared with known concentrations of NPL-Asp.
Visualizations
Caption: Experimental workflow for NPL-Asp quantification.
Caption: Putative signaling pathway of this compound via GPR119.[3]
References
Technical Support Center: N-Palmitoyl-L-aspartate Interference with Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from N-Palmitoyl-L-aspartate in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a lipoamino acid, a molecule combining a lipid (palmitic acid) and an amino acid (L-aspartic acid). Its amphiphilic nature, meaning it has both a water-loving (hydrophilic) head (the aspartic acid portion) and a water-fearing (hydrophobic) tail (the palmitoyl (B13399708) chain), allows it to act as a surfactant.[1] This property can lead to the formation of micelles, which are microscopic spherical structures, in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[2][3] These micelles can interfere with fluorescence assays in several ways, including altering the spectral properties of fluorescent dyes, quenching fluorescence, or causing light scattering.
Q2: Can this compound exhibit intrinsic fluorescence (autofluorescence)?
While the palmitoyl chain itself is not fluorescent, the amide bond and the carboxyl groups in the aspartic acid moiety can contribute to some UV absorbance. A solution of L-aspartic acid has been shown to have absorption peaks at approximately 196 nm and 227 nm.[4] The N-palmitoyl group may slightly shift these peaks. If your assay's excitation wavelength is in the deep UV range, there is a possibility of background signal from this compound. However, significant autofluorescence in the visible range is less likely but should be experimentally verified.
Q3: How can the formation of micelles by this compound affect my assay?
Micelle formation is a primary source of interference. These aggregates can:
-
Sequester fluorescent probes: The hydrophobic core of micelles can trap fluorescent dyes, altering their local environment and, consequently, their fluorescence quantum yield and lifetime.[5]
-
Interact with assay components: Micelles can bind to proteins or other macromolecules in your assay, potentially altering their conformation and function.
-
Cause light scattering: At high concentrations, micellar solutions can become turbid and scatter excitation and emission light, leading to inaccurate fluorescence readings.
-
Shift spectral properties: The environment within a micelle is different from the bulk aqueous solution, which can cause shifts in the excitation and emission spectra of your fluorescent probe.
Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Troubleshooting Guide
If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps:
| Observed Problem | Potential Cause | Recommended Action |
| Increased background fluorescence in control wells (no fluorescent probe) | Autofluorescence of this compound. | 1. Run a control experiment with this compound alone in the assay buffer and measure the fluorescence at your assay's excitation and emission wavelengths. 2. If autofluorescence is confirmed, subtract the background signal from your experimental wells. 3. Consider using a red-shifted fluorescent dye, as autofluorescence is often more pronounced at shorter wavelengths.[7] |
| Decreased fluorescence signal (Quenching) | 1. This compound is absorbing the excitation or emission light (inner filter effect). 2. Micellar encapsulation of the fluorescent probe is leading to quenching. | 1. Measure the absorbance spectrum of this compound to check for overlap with your fluorophore's excitation and emission wavelengths. 2. If there is significant overlap, you may need to choose a different fluorophore with a larger Stokes shift or different spectral properties. 3. Perform a concentration-response curve of this compound with your fluorescent probe to see if the quenching is concentration-dependent. |
| Inconsistent or noisy fluorescence readings | 1. Light scattering due to high concentrations of this compound (above its CMC). 2. Precipitation of this compound. | 1. Visually inspect the wells for turbidity or precipitation. 2. If possible, work with concentrations of this compound below its estimated CMC (e.g., < 7 µM). 3. If higher concentrations are necessary, consider adding a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) to help stabilize the solution, but be aware of potential interactions.[8] |
| Shift in the fluorescence emission spectrum | The fluorescent probe is partitioning into the hydrophobic environment of the this compound micelles. | 1. Measure the emission spectrum of your fluorescent probe in the presence and absence of this compound. 2. If a spectral shift is observed, this confirms an interaction. You may need to adjust your emission wavelength settings for accurate measurement. |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your assay.
Materials:
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black-walled, clear-bottom microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into your assay buffer to the highest concentration used in your experiments.
-
Create a serial dilution of this compound in the assay buffer in a microplate. Include a buffer-only control.
-
Set the microplate reader to the excitation and emission wavelengths used for your specific fluorescent probe.
-
Measure the fluorescence intensity in all wells.
-
Data Analysis: Subtract the fluorescence of the buffer-only control from all other readings. A concentration-dependent increase in fluorescence indicates autofluorescence of this compound.
Protocol 2: Assessing Interference with a Fluorescent Probe
Objective: To evaluate the effect of this compound on the fluorescence of your probe.
Materials:
-
This compound
-
Your fluorescent probe
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black-walled, clear-bottom microplates
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, mix the fluorescent probe solution with the different concentrations of this compound. Include controls with the probe alone and with this compound alone.
-
Incubate the plate under your standard assay conditions (time, temperature).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the autofluorescence of this compound (from Protocol 1) from the corresponding wells containing both the probe and this compound.
-
Compare the corrected fluorescence intensities to the control with the probe alone. A concentration-dependent change (increase or decrease) indicates interference.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dilution of protein-surfactant complexes: A fluorescence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
best practices for handling and storing N-Palmitoyl-L-aspartate
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing N-Palmitoyl-L-aspartate, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lipidated amino acid, specifically a natural N-acylaspartate. Its primary known mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and its inappropriate reactivation in adults is implicated in the development of certain cancers.[2] this compound exerts its inhibitory effect downstream of the Smoothened (SMO) receptor.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years. For short-term storage, it can be shipped at room temperature in the continental US.
Q3: In which solvents is this compound soluble?
The solubility of this compound varies depending on the solvent. The following table summarizes the solubility in common laboratory solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL |
| Ethanol (B145695) | 25 mg/mL |
| Methyl Acetate | 10 mg/mL |
| PBS (pH 7.2) | 2 mg/mL |
Q4: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent like DMSO or ethanol to prepare a high-concentration stock solution. It is recommended to prepare a stock solution of 10-20 mM in anhydrous, high-purity DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What is the maximum concentration of DMSO that is safe for my cell cultures?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, generally below 0.5% (v/v), to avoid cytotoxicity.[3] However, the tolerance to DMSO can vary between cell lines, with some sensitive lines showing toxic effects at concentrations as low as 0.1%.[3] It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous media | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium. - Add the stock solution dropwise to pre-warmed (37°C) medium while gently vortexing to facilitate dissolution.[3] |
| Rapid change in solvent polarity. | - Prepare an intermediate dilution in a co-solvent like ethanol before adding to the final aqueous solution. | |
| Cloudy cell culture medium over time | Temperature fluctuations affecting solubility. | - Ensure that the medium and all supplements are at 37°C before mixing. - Avoid storing the final working solution at low temperatures. |
| Interaction with components in the serum or medium. | - Test the solubility in serum-free and serum-containing media separately. - If using a custom medium, consider the order of component addition. | |
| Inconsistent or no biological effect | Degradation of the compound. | - Ensure proper storage of the solid compound and stock solutions. - Prepare fresh working solutions for each experiment. |
| Incorrect dosage or treatment duration. | - Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line and assay. | |
| The cell line does not have an active Hedgehog pathway. | - Confirm the activity of the Hedgehog pathway in your cell line by measuring the basal expression of target genes like GLI1 and PTCH1 using qPCR.[4] | |
| Cell toxicity observed | High concentration of the organic solvent (e.g., DMSO). | - Ensure the final concentration of the solvent is within the tolerated range for your cell line (typically <0.5%). - Always include a vehicle control in your experiments. |
| The compound itself is cytotoxic at the tested concentrations. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of this compound powder (Molecular Weight: 371.5 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.715 mg.
-
In a sterile microcentrifuge tube, add the calculated amount of this compound.
-
Add the corresponding volume of anhydrous, high-purity DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare your desired final concentration, dilute the stock solution directly into the pre-warmed medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Mix immediately by gentle inversion or pipetting. It is recommended to add the stock solution dropwise while gently agitating the medium.
-
Use the working solution immediately.
-
Protocol 2: In Vitro Hedgehog Pathway Inhibition Assay (qPCR)
Materials:
-
Hedgehog-responsive cell line (e.g., Shh-LIGHT2 cells or a cell line with a known active Hh pathway)
-
This compound working solutions
-
Vehicle control (medium with the same final DMSO concentration)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed the cells in a suitable culture plate (e.g., 12-well or 24-well) at a density that will allow for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound and the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for changes in gene expression.
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers for the Hedgehog target genes GLI1 and PTCH1, and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the mRNA levels of GLI1 and PTCH1 in the treated cells compared to the vehicle control indicates inhibition of the Hedgehog pathway.[4]
Visualizations
Caption: Canonical Hedgehog signaling pathway and its inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Validation & Comparative
N-Palmitoyl-L-aspartate: An Evaluation of its Inhibitory Role in Hedgehog Signaling
A Comparative Guide for Researchers
This guide provides a comparative analysis of N-Palmitoyl-L-aspartate and other known inhibitors of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a critical signaling cascade in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies targeting this pathway.
Introduction to Hedgehog Signaling and the Role of Palmitoylation
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to its receptor Patched (PTCH1). In the absence of the ligand, PTCH1 inhibits the G protein-coupled receptor Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors, which regulate the expression of Hh target genes.
A crucial step in the maturation and function of the Shh ligand is its N-terminal palmitoylation, a post-translational modification catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[1][2] This lipid modification is essential for the signaling potency of Shh.[3] Consequently, inhibition of Hhat presents a therapeutic strategy to block Hh signaling at its inception.
This compound: A Putative Inhibitor
This compound is an N-acylaspartate that has been identified as an inhibitor of Hedgehog signaling.[4] It is reported to inhibit the pathway following stimulation with a Smoothened agonist (SAG) or with a non-sterol-modified Sonic Hedgehog ligand.[4]
Proposed Mechanism of Action
While detailed mechanistic studies for this compound are not widely available, its structure as a palmitoylated amino acid suggests a potential to interfere with the palmitoylation-dependent processes in the Hedgehog pathway. It could potentially act as a competitive inhibitor of Hhat, preventing the palmitoylation of the endogenous Shh ligand. Alternatively, it might interfere with the interaction between the palmitoylated Shh and its receptor, PTCH1.
Hedgehog Signaling Pathway and Potential Inhibition Points
Caption: A diagram of the Hedgehog signaling pathway highlighting potential points of inhibition.
Comparative Analysis of Hedgehog Pathway Inhibitors
To provide context for the potential efficacy of this compound, this section compares it with other well-characterized inhibitors that target different components of the Hedgehog pathway.
Quantitative Comparison of Inhibitor Potency
| Inhibitor Class | Target | Compound | IC50 | Assay System |
| N-Acyl Amino Acid | Hhat (putative) | This compound | Data not available | Reported to inhibit SAG- or Shh-stimulated signaling[4] |
| Hhat Inhibitors | Hhat | RU-SKI 43 | ~10 µM | Inhibition of Shh palmitoylation in cells[3] |
| Hhat | IMP-1575 | 1.3 nM (in vitro) | Inhibition of purified Hhat[2] | |
| SMO Antagonists | SMO | Vismodegib (GDC-0449) | 3 nM | Inhibition of SMO-dependent signaling |
| SMO | Sonidegib (LDE225) | 1.3 nM | Inhibition of SMO-dependent signaling | |
| SMO | Cyclopamine | ~20 nM | Inhibition of SMO-dependent signaling |
Experimental Protocols
Detailed experimental protocols are essential for validating and comparing the inhibitory effects of different compounds on the Hedgehog signaling pathway. Below are generalized methodologies for key assays.
Hhat Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Hhat.
Experimental Workflow for In Vitro Hhat Inhibition Assay
Caption: A generalized workflow for an in vitro Hedgehog acyltransferase (Hhat) inhibition assay.
Methodology:
-
Reagents: Purified recombinant Hhat, a synthetic peptide corresponding to the N-terminus of Shh, [3H]-Palmitoyl-CoA (or a fluorescently labeled analog), and the test compound (e.g., this compound).
-
Reaction: The components are mixed in a suitable buffer and incubated to allow the enzymatic reaction to proceed.
-
Detection: The extent of Shh peptide palmitoylation is measured. For radiolabeled palmitoyl-CoA, this can be done by scintillation counting after capturing the peptide. For fluorescently labeled substrates, fluorescence polarization can be used.
-
Analysis: The percentage of inhibition at various concentrations of the test compound is calculated to determine the IC50 value.
Cellular Hedgehog Signaling Assay (Luciferase Reporter Assay)
This assay measures the overall inhibition of the Hedgehog signaling pathway in a cellular context.
Methodology:
-
Cell Line: A suitable cell line that is responsive to Hedgehog signaling, such as NIH/3T3 cells, is used.
-
Transfection: Cells are co-transfected with a plasmid encoding a Gli-responsive firefly luciferase reporter and a control plasmid (e.g., Renilla luciferase for normalization).
-
Stimulation and Inhibition: The cells are stimulated with a Hedgehog pathway agonist (e.g., recombinant Shh protein or a Smoothened agonist like SAG). Concurrently, cells are treated with various concentrations of the test inhibitor.
-
Luciferase Measurement: After an incubation period, cell lysates are prepared, and the activity of both firefly and Renilla luciferases is measured using a luminometer.
-
Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of Hedgehog signaling is calculated relative to the stimulated control, and the IC50 value is determined.
Conclusion
This compound has been identified as an inhibitor of the Hedgehog signaling pathway.[4] Based on its structure, it is plausible that its mechanism of action involves the inhibition of Hedgehog acyltransferase (Hhat), a key enzyme responsible for the essential palmitoylation of the Sonic Hedgehog ligand. However, publicly available quantitative data, such as IC50 values from standardized assays, and detailed mechanistic studies are currently lacking.
In comparison, inhibitors targeting Hhat (e.g., RU-SKI 43, IMP-1575) and Smoothened (e.g., Vismodegib, Sonidegib) are well-characterized with established potencies. Further research is required to fully elucidate the inhibitory profile of this compound and its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for such validation studies. Researchers are encouraged to perform these assays to quantitatively assess the inhibitory effect of this compound and compare its efficacy against other known Hedgehog pathway inhibitors.
References
- 1. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
A Comparative Guide to Smoothened Inhibitors: N-Palmitoyl-L-aspartate vs. Cyclopamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Smoothened (Smo) inhibitors: the well-characterized steroidal alkaloid, cyclopamine (B1684311), and the less-documented N-acyl amino acid, N-Palmitoyl-L-aspartate. The information presented is based on publicly available experimental data to facilitate an objective evaluation for research and drug development purposes.
Introduction to Smoothened and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The G protein-coupled receptor (GPCR)-like protein, Smoothened (Smo), is the central transducer of the Hh signal.[1][2] In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity.[1][2] Binding of Hh to Ptch alleviates this inhibition, leading to the activation of Smo and subsequent downstream signaling through the Gli family of transcription factors.[1][2] Consequently, Smo represents a key therapeutic target for cancers driven by aberrant Hh pathway activation.[2]
Mechanism of Action
Cyclopamine
Cyclopamine is a naturally occurring steroidal alkaloid that acts as a specific antagonist of the Smoothened receptor.[1][3] Experimental evidence demonstrates that cyclopamine directly binds to the heptahelical bundle of Smo.[1][4] This binding event is thought to induce a conformational change in Smo that prevents its activation, thereby inhibiting the downstream signaling cascade.[1][4]
This compound
This compound is a natural N-acylaspartate. According to information from a commercial supplier, it inhibits Hedgehog signaling when the pathway is stimulated with a Smoothened agonist (SAG).[5] This suggests that its inhibitory action occurs at or downstream of Smo activation. However, detailed studies on its direct binding to Smo, its precise mechanism of action, and its potency are not widely available in the public domain. The compound has been noted not to affect cannabinoid receptors or fatty acid amide hydrolase, suggesting a degree of specificity.[5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and cyclopamine. It is important to note the disparity in the volume of research and available data for these two compounds.
| Parameter | This compound | Cyclopamine | Source |
| IC50 (Gli-Luciferase Reporter Assay) | Data not available | 46 nM (in TM3Hh12 cells) | [6] |
| 315 nM (in NIH-3T3 cells) | [7] | ||
| 59 nM (in HEPM cells) | [7] | ||
| 4.64 µM - 11.77 µM (in thyroid cancer cell lines) | [8] | ||
| Binding Affinity (Kd) | Data not available | 23 nM (KAAD-cyclopamine, competitive binding) | [9] |
| Mechanism of Action | Inhibits Hh signaling post-Smo activation by SAG | Direct antagonist, binds to the heptahelical bundle of Smo | [1][4][5] |
Experimental Protocols
Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This cell-based assay is a common method to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli transcription factors.
Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.[3][10]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Assay Medium: DMEM with 0.5% FBS.[3]
-
Smoothened agonist (e.g., SAG).[3]
-
Test compounds (this compound, cyclopamine) dissolved in DMSO.[3]
-
Dual-Luciferase® Reporter Assay System.[3]
-
96-well white, clear-bottom tissue culture plates.[3]
-
Luminometer.[3]
Procedure:
-
Cell Plating: Seed the Gli-luciferase reporter cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.[3][10]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (cyclopamine) in the assay medium. The vehicle control will be DMSO. Remove the culture medium from the cells and add the diluted compounds.[3]
-
Pathway Activation: Immediately after adding the compounds, add the Smoothened agonist (e.g., SAG) to all wells, except for the unstimulated control wells, to a final concentration predetermined to induce a robust luciferase signal.[3]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.[3]
-
Luciferase Assay: Equilibrate the assay plates and the Dual-Luciferase® Reporter Assay System reagents to room temperature. Add the luciferase assay reagent to each well according to the manufacturer’s instructions.[3]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.[3]
-
Data Analysis: Calculate the percent inhibition of the Hedgehog pathway activity for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]
Competitive Binding Assay with BODIPY-cyclopamine
This assay is used to determine if a test compound binds to the same site on Smoothened as cyclopamine.
Materials:
-
HEK293 cells overexpressing Smoothened.[12]
-
BODIPY-cyclopamine (fluorescently labeled cyclopamine).[12]
-
Unlabeled cyclopamine (for positive control).
-
Test compound (e.g., this compound).
-
Assay buffer.
-
Fluorescence plate reader or high-content imaging system.[13]
Procedure:
-
Cell Plating: Seed the Smoothened-overexpressing cells into a suitable multi-well plate.
-
Competition: Add a fixed concentration of BODIPY-cyclopamine to the cells along with increasing concentrations of the unlabeled test compound or unlabeled cyclopamine.
-
Incubation: Incubate the plate for a sufficient time to allow binding to reach equilibrium.
-
Washing (Optional but Recommended): Gently wash the cells with assay buffer to remove unbound fluorescent ligand. This step helps to reduce background fluorescence and improve the signal-to-noise ratio.[13]
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader or by acquiring and analyzing images on a high-content imaging system.[13]
-
Data Analysis: The fluorescence signal will decrease as the unlabeled compound competes with BODIPY-cyclopamine for binding to Smoothened. Plot the fluorescence intensity against the logarithm of the competitor concentration and fit the data to a competitive binding curve to determine the Ki or IC50 value of the test compound.
Visualizations
Caption: The Hedgehog signaling pathway and points of inhibition.
Caption: Workflow for a Gli-luciferase reporter assay.
Caption: Workflow for a competitive binding assay.
Conclusion
Cyclopamine is a well-established and extensively studied inhibitor of the Smoothened receptor with a clearly defined mechanism of action and a wealth of supporting experimental data. In contrast, this compound is presented as a Hedgehog signaling inhibitor with a putative mechanism downstream of Smoothened activation. However, there is a significant lack of publicly available, peer-reviewed data to quantify its potency and fully elucidate its mechanism of action. For researchers and drug development professionals, cyclopamine and its analogs provide a robust tool and a validated starting point for targeting Smoothened. This compound may represent a novel chemical scaffold for Hedgehog pathway inhibition, but further rigorous investigation is required to validate its activity and therapeutic potential.
References
- 1. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]
- 2. targetedonc.com [targetedonc.com]
- 3. benchchem.com [benchchem.com]
- 4. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Hedgehog/Smoothened (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Cyclopamine-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclopamine modulates smoothened receptor activity in a binding position dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Cyclopamine (11-Deoxojervine) | Hedgehog/Smoothened ROCK inhibitor | CAS 4449-51-8 | anticancer and teratogenic| HSDB3505; HSDB-3505; 11-Deoxojervine| InvivoChem [invivochem.com]
- 12. cyclopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of N-Palmitoyl-L-aspartate and Sonidegib in the Context of Hedgehog Signaling Inhibition
A direct comparative guide on the clinical efficacy of N-Palmitoyl-L-aspartate and Sonidegib is not currently feasible due to a lack of available clinical trial data for this compound. Sonidegib is a well-documented Hedgehog signaling pathway inhibitor with extensive clinical trial data for the treatment of advanced basal cell carcinoma (BCC). In contrast, this compound is a naturally occurring N-acylaspartate that has been identified as an inhibitor of the Hedgehog signaling pathway in preclinical studies, but it has not undergone clinical evaluation to determine its therapeutic efficacy and safety in humans.[1]
This guide will therefore provide a detailed overview of the available data for Sonidegib, including its mechanism of action, clinical efficacy from the pivotal BOLT study, and the corresponding experimental protocol. For this compound, the focus will be on its described mechanism of action as a Hedgehog signaling inhibitor at a preclinical level.
Sonidegib: A Clinically Validated Hedgehog Pathway Inhibitor
Sonidegib is an orally administered small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[2] Aberrant activation of this pathway is a critical driver in the pathogenesis of basal cell carcinoma.[3][4] Sonidegib binds to and inhibits SMO, leading to the downstream suppression of GLI transcription factors and the subsequent inhibition of tumor growth and survival.[2]
Clinical Efficacy of Sonidegib in Advanced Basal Cell Carcinoma (BOLT Study)
The efficacy and safety of Sonidegib were established in the multicenter, randomized, double-blind, phase II Basal Cell Carcinoma Outcomes with LDE225 Treatment (BOLT) study.[3][4][5] The study evaluated two oral doses of Sonidegib, 200 mg and 800 mg daily, in patients with locally advanced basal cell carcinoma (laBCC) not amenable to curative surgery or radiotherapy, or metastatic basal cell carcinoma (mBCC).[5][6] The 200 mg daily dose was subsequently approved for clinical use.[6][7]
The following tables summarize the key efficacy data from the 30-month and 42-month analyses of the BOLT study for the approved 200 mg dose of Sonidegib.
Table 1: Efficacy of Sonidegib 200 mg in Locally Advanced Basal Cell Carcinoma (laBCC)
| Efficacy Endpoint | 30-Month Analysis[5][6][7][8] | 42-Month Analysis[4] |
| Objective Response Rate (ORR) (Central Review) | 56.1% | 56% |
| Complete Response (CR) | 5% | Not Reported |
| Partial Response (PR) | 52% | Not Reported |
| Stable Disease | 35% | Not Reported |
| Median Duration of Response (DoR) (Central Review) | 26.1 months | Not Reported |
| Median Progression-Free Survival (PFS) | 22.1 months | Not Reported |
| 2-Year Overall Survival (OS) Rate | 93.2% | Not Reported |
Table 2: Efficacy of Sonidegib 200 mg in Metastatic Basal Cell Carcinoma (mBCC)
| Efficacy Endpoint | 30-Month Analysis[5][6][7][8] | 42-Month Analysis[4] |
| Objective Response Rate (ORR) (Central Review) | 7.7% | 8% |
| Complete Response (CR) | 0% | Not Reported |
| Partial Response (PR) | 8% | Not Reported |
| Stable Disease | 85% | Not Reported |
| Median Duration of Response (DoR) (Central Review) | 24.0 months | Not Reported |
| Median Progression-Free Survival (PFS) | 13.1 months | Not Reported |
| 2-Year Overall Survival (OS) Rate | 69.3% | Not Reported |
Experimental Protocol of the BOLT Study
The BOLT study was a phase II, randomized, double-blind, multicenter clinical trial.[3][4][5]
-
Patient Population: Adult patients with histologically confirmed laBCC not suitable for surgery or radiotherapy, or mBCC, and who had not received prior Hedgehog pathway inhibitor therapy were eligible.[3][5]
-
Randomization and Blinding: Patients were randomized in a 1:2 ratio to receive either 200 mg or 800 mg of Sonidegib orally once daily. The study was double-blinded.[3][5]
-
Treatment: Treatment was continued until disease progression, unacceptable toxicity, withdrawal of consent, or study termination.[3][4]
-
Endpoints: The primary endpoint was the objective response rate (ORR) as assessed by a central review committee using modified Response Evaluation Criteria in Solid Tumors (mRECIST) for laBCC and RECIST v1.1 for mBCC. Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.[7][9]
-
Assessments: Tumor responses were assessed at baseline, weeks 5, 9, and 17, and then every 8 or 12 weeks.[10] Safety was monitored through the recording of adverse events.
This compound: A Preclinical Hedgehog Pathway Inhibitor
This compound is a naturally occurring lipid molecule.[1] Preclinical studies have shown that it can inhibit Hedgehog signaling.[1]
Mechanism of Action
Similar to Sonidegib, this compound is reported to inhibit the Hedgehog signaling pathway.[1] One study has indicated that it inhibits this pathway after stimulation with a Smoothened agonist.[1] This suggests that, like Sonidegib, its mechanism of action may involve the modulation of SMO activity. However, detailed molecular studies to confirm the precise binding site and mechanism of inhibition are not yet available in the public domain.
Efficacy Data
There is currently no published data from clinical trials evaluating the efficacy and safety of this compound for the treatment of any medical condition, including cancer. Therefore, a comparison of its clinical efficacy with Sonidegib cannot be made.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hedgehog signaling pathway and points of inhibition.
Caption: Simplified workflow of the BOLT clinical trial.
Conclusion
Sonidegib is a clinically validated inhibitor of the Hedgehog signaling pathway with proven efficacy in the treatment of advanced basal cell carcinoma. Its performance has been extensively documented in the BOLT clinical trial. This compound has been identified in preclinical research as a potential inhibitor of the same pathway, suggesting a similar mechanism of action. However, the absence of clinical trial data for this compound makes a direct comparison of their therapeutic efficacy impossible at this time. Further research, including clinical trials, would be necessary to evaluate the potential of this compound as a therapeutic agent and to draw any meaningful comparisons with established treatments like Sonidegib.
References
- 1. caymanchem.com [caymanchem.com]
- 2. An Investigator-Initiated Open-Label Trial of Sonidegib in Advanced Basal Cell Carcinoma Patients Resistant to Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42-month analysis of the phase II randomized, double-blind BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long‐term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30‐month analysis of the randomized phase 2 BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and safety of sonidegib in patients with locally advanced and metastatic basal cell carcinoma: 30-month analysis of the randomized phase 2 BOLT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. dermnetnz.org [dermnetnz.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Guide to the Biological Activities of N-Palmitoyl-L-aspartate and Other N-acyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered significant interest for their diverse physiological roles. This guide provides a comparative overview of the biological activity of N-Palmitoyl-L-aspartate and other notable NAAAs, supported by experimental data, to aid in research and drug development.
Overview of N-acyl Amino Acids
N-acyl amino acids consist of a fatty acid linked to an amino acid via an amide bond. This structure allows for a vast diversity of molecules with varied biological functions, including roles in pain, inflammation, and cellular signaling.[1] They are considered part of the expanded "endocannabinoidome."
This compound: A Modulator of Hedgehog Signaling
This compound is a naturally occurring N-acylaspartate. Its primary characterized biological activity is the inhibition of the Hedgehog (Hh) signaling pathway.[2] The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[3][4]
Mechanism of Action: this compound has been shown to inhibit Hedgehog signaling that is stimulated by a Smoothened (SMO) agonist.[2] Smoothened is a key transmembrane protein in the Hh pathway.[5]
Currently, there is a lack of publicly available, direct comparative studies of this compound's biological activity against other N-acyl amino acids in the same experimental models. The following sections detail the activities of other well-studied NAAAs to provide a comparative context within the broader class.
Comparative Biological Activities of Other N-acyl Amino Acids
While direct comparisons with this compound are limited, studies comparing other NAAAs provide valuable insights into their structure-activity relationships.
Analgesic and Anti-inflammatory Effects
A study comparing the effects of different N-acyl amino acids in a rat model of inflammatory pain revealed significant differences in their analgesic properties.
Table 1: Comparison of Analgesic Effects of N-acyl Amino Acids in a Rat Model of Inflammatory Pain [6][7]
| Compound (at 700 nmol, intrathecal) | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia |
| N-arachidonoyl-glycine (NA-Gly) | Reduced | Reduced |
| N-arachidonoyl-GABA (NA-GABA) | No effect | No effect |
| N-arachidonoyl-alanine (NA-alanine) | No effect | No effect |
These findings highlight the specificity of the amino acid headgroup in determining the analgesic activity of N-arachidonoyl amino acids. N-arachidonoyl-glycine (NA-Gly) has been shown to produce dose-dependent anti-allodynia in a rat model of neuropathic pain.[8]
Regulation of Bone Remodeling
N-oleoyl-L-serine has been identified as a regulator of bone remodeling. It has shown potent activity in stimulating osteoblast proliferation.
Table 2: Proliferative Activity of Various N-acyl Amides in MC3T3 E1 Osteoblastic Cells [9]
| Compound | Concentration for Peak DNA Synthesis Stimulation |
| N-oleoyl-L-serine | 10-11 M |
| Other tested N-acyl amides | Less potent |
Note: The original study screened a panel of endogenous N-acyl amides and found N-oleoyl-L-serine to have the highest activity in an osteoblast proliferation assay.
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and its Inhibition
The Hedgehog signaling pathway is a key regulator of cell differentiation and proliferation. Its aberrant activation can lead to cancer. The pathway is initiated by the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of target genes.
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.
N-oleoyl-L-serine Signaling in Osteoblasts
N-oleoyl-L-serine stimulates osteoblast proliferation through a G-protein-coupled receptor (GPCR) and the Erk1/2 signaling pathway.
Caption: Signaling pathway of N-oleoyl-L-serine-induced osteoblast proliferation.
Experimental Workflow: Gli-Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI proteins.
Caption: Workflow for a Gli-luciferase reporter assay to screen for Hedgehog pathway inhibitors.
Detailed Experimental Protocols
Analgesic Activity in a Rat Model of Inflammatory Pain[7]
-
Animal Model: Male Sprague-Dawley rats are used. Inflammation is induced by an intraplantar injection of Freund's Complete Adjuvant (FCA) into the hind paw.
-
Drug Administration: N-acyl amino acids (e.g., NA-Gly, NA-GABA, NA-alanine) are dissolved in a vehicle (e.g., 1:1:18 ratio of ethanol:Emulphor:saline) and administered via intrathecal injection.
-
Assessment of Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments. An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured. An increase in withdrawal latency indicates an anti-hyperalgesic effect.
-
Data Analysis: Changes in paw withdrawal threshold and latency are compared between vehicle-treated and NAAA-treated groups using appropriate statistical tests (e.g., ANOVA).
Osteoblast Proliferation Assay[10][11]
-
Cell Line: MC3T3 E1 osteoblastic cells are commonly used.
-
Cell Culture: Cells are plated in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Treatment: Cells are treated with various concentrations of N-acyl amino acids (e.g., N-oleoyl-L-serine) or a vehicle control.
-
Proliferation Measurement (MTT Assay): After 24 or 48 hours of incubation, 20 µL of MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability and proliferation.
-
Data Analysis: The proliferation rate is calculated relative to the vehicle control. Dose-response curves are generated to determine the potency of each compound.
Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity[6]
-
Cell Line: NIH3T3 cells or Ptch1-/- mouse embryonic fibroblasts (MEFs) are suitable.
-
Reporter Plasmids: Cells are co-transfected with a firefly luciferase reporter plasmid containing multiple GLI binding sites (e.g., p8xGBS-Luc) and a control Renilla luciferase plasmid (e.g., pRL-SV40) for normalization.
-
Treatment: Transfected cells are treated with a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or a Smoothened agonist like SAG) in the presence or absence of the test compounds (e.g., this compound).
-
Luciferase Measurement: After 24-48 hours, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The inhibitory effect of the test compounds is calculated as the percentage reduction in luciferase activity compared to the agonist-only control. IC50 values can be determined from dose-response curves.
Conclusion
This compound emerges as a modulator of the critical Hedgehog signaling pathway, presenting a potential avenue for therapeutic intervention in diseases characterized by aberrant Hh activity. While direct comparative data with other N-acyl amino acids is currently limited, the diverse biological activities of NAAAs in analgesia, inflammation, and bone metabolism underscore the importance of the specific fatty acid and amino acid composition in determining their function. Further comparative studies are warranted to fully elucidate the structure-activity relationships within this versatile class of signaling lipids and to identify lead candidates for various therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid metabolism fattens up hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoylation of Hedgehog Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. 2.6. Gli-Luciferase Assay [bio-protocol.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. web.stanford.edu [web.stanford.edu]
- 9. A CRISPR-based screen for Hedgehog signaling provides insights into ciliary function and ciliopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Hedgehog Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hedgehog Signaling
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma, making it a significant target for therapeutic intervention.[2][3] The canonical pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor Smoothened (SMO).[4][5] Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of Hh target genes.[4]
Mechanism of Action of Hedgehog Pathway Modulators
Hedgehog pathway modulators can be broadly categorized based on their point of intervention in the signaling cascade.
-
Smoothened (SMO) Inhibitors: These molecules, such as Vismodegib, Sonidegib, and Cyclopamine (B1684311), directly bind to the SMO receptor, preventing its activation and subsequent downstream signaling.[4][5][6]
-
GLI Transcription Factor Inhibitors: Compounds like GANT61 act downstream of SMO, directly inhibiting the activity of GLI transcription factors, thereby blocking the expression of Hh target genes.[2][7] This class of inhibitors may offer an advantage in overcoming resistance to SMO inhibitors that can arise from mutations in the SMO protein.[3]
-
N-Palmitoyl-L-aspartate: This natural N-acylaspartate has been shown to inhibit Hedgehog signaling induced by the Smoothened agonist SAG. However, its precise mechanism of action and direct binding partner within the pathway have not been publicly detailed.
Quantitative Comparison of Hedgehog Pathway Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized Hedgehog pathway inhibitors. This data is crucial for comparing the potency of these compounds.
| Compound | Target | Assay Type | Cell Line/System | IC50 | Reference(s) |
| Vismodegib (GDC-0449) | Smoothened (SMO) | Cell-free Hedgehog pathway assay | - | 3 nM | [8] |
| Gli-luciferase reporter assay | SMO-WT transfected HEK-293 | 80 nM | [9] | ||
| Sonidegib (LDE225) | Smoothened (SMO) | Cell-free assay | Mouse | 1.3 nM | [8] |
| Cell-free assay | Human | 2.5 nM | [8] | ||
| Cyclopamine | Smoothened (SMO) | Cell-based assay | TM3Hh12 cells | 46 nM | [8] |
| Shh signaling inhibition | Shh-LIGHT2 cells | 150 - 300 nM | [6] | ||
| GANT61 | GLI1/GLI2 | Gli-luciferase reporter assay | GLI1-expressing HEK293T | 5 µM | [2] |
| This compound | Hedgehog Pathway | Not specified | Not specified | Data not available | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods for their evaluation, the following diagrams are provided.
References
- 1. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 6. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Palmitoyl-L-aspartate's Interaction with the Hedgehog Signaling Pathway and Potential for Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
N-Palmitoyl-L-aspartate, a member of the growing class of N-acyl amino acid signaling molecules, has been identified as an inhibitor of the evolutionarily conserved Hedgehog (Hh) signaling pathway. While direct, comprehensive studies on the cross-reactivity of this compound are limited, this guide provides a comparative analysis of its known interaction with the Hedgehog pathway and explores potential cross-talk with other major signaling cascades. This analysis is based on the established interactions of the Hedgehog pathway and the known biological activities of related N-acyl amino acids.
Primary Signaling Interaction: Inhibition of the Hedgehog Pathway
This compound has been identified as a natural N-acylaspartate that inhibits Hedgehog signaling. This inhibition is noteworthy as the molecule does not appear to alter the activity of cannabinoid receptors or the fatty acid amide hydrolase (FAAH) enzyme, suggesting a degree of specificity.[1] The Hedgehog signaling pathway is crucial during embryonic development and is implicated in tissue homeostasis and cancer.[2][3][4][5][6]
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the 7-transmembrane protein Smoothened (SMO). Upon ligand binding, this inhibition is lifted, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes.[2][3][4][5]
Lipids and lipid modifications are integral to the regulation of the Hedgehog pathway.[7][8][9][10] The Hedgehog protein itself undergoes dual lipid modification (cholesterylation and palmitoylation) which is critical for its function.[8] Furthermore, the activity of SMO is modulated by sterols and other lipids within the primary cilium.[7][9][10] It is plausible that this compound exerts its inhibitory effect by interacting with a component of this lipid-sensitive signaling machinery, potentially at the level of SMO or by altering the lipid environment of the primary cilium.
Caption: Canonical Hedgehog signaling pathway and the putative point of inhibition by this compound.
Potential for Cross-Reactivity with Other Signaling Pathways
While direct evidence for this compound cross-reactivity is lacking, we can infer potential interactions based on the known cross-talk of the Hedgehog pathway and the activities of other N-acyl amino acids.
The Hedgehog pathway is known to have extensive cross-talk with G protein-coupled receptor (GPCR) signaling, primarily through the modulation of cyclic AMP (cAMP) levels.[11][12] Protein Kinase A (PKA), a key downstream effector of cAMP, phosphorylates and inhibits the GLI transcription factors, thereby suppressing Hedgehog signaling.[5]
-
Gαs-coupled GPCRs: Activation of these receptors increases cAMP levels, leading to PKA activation and subsequent inhibition of the Hedgehog pathway.
-
Gαi-coupled GPCRs: Activation of these receptors decreases cAMP levels, which in turn can relieve PKA-mediated inhibition and potentiate Hedgehog signaling.
Other N-acyl amino acids are known to interact with GPCRs. For instance, N-arachidonoyl glycine (B1666218) is an agonist for GPR18, and other N-acyl amides are ligands for GPR55 and GPR92. Although this compound reportedly does not interact with cannabinoid receptors, the possibility of it modulating other GPCRs that in turn influence the Hedgehog pathway via cAMP cannot be ruled out.
Caption: Cross-talk between GPCR signaling and the Hedgehog pathway via cAMP and PKA.
The Hedgehog pathway also intersects with major growth factor signaling pathways, including PI3K/Akt/mTOR and RAS/MAPK.[13] These pathways can influence Hedgehog signaling, often at the level of GLI transcription factor activity and stability. Conversely, activation of the Hedgehog pathway can, in some contexts, modulate the activity of these other pathways. Given that this compound inhibits a key pathway involved in cell proliferation and differentiation, understanding its effects in the context of these other growth-regulating pathways is critical.
Several N-acyl amino acids have been shown to modulate the activity of various ion channels. For example, N-arachidonoyl alanine (B10760859) can affect N-type and T-type calcium channels. While no direct evidence links this compound to ion channel modulation, this remains a plausible area for cross-reactivity given its structural class. The Hedgehog pathway itself has been shown to regulate the function of certain ion channels, providing another potential layer of interaction.
Quantitative Data Summary
Due to the limited publicly available research on this compound, extensive quantitative data for direct comparison is not available. The primary finding is its qualitative inhibition of Hedgehog signaling. For context, the table below provides a conceptual framework for comparing this compound to other signaling modulators, which would be populated as more research becomes available.
| Compound | Primary Target Pathway | Known Cross-Reactivity | Potency (IC50/EC50) |
| This compound | Hedgehog (Inhibitor) | Not yet determined | Not yet determined |
| Vismodegib | Hedgehog (SMO Inhibitor) | PI3K/Akt/mTOR, RAS/MAPK | Low nM range |
| Forskolin | Adenylyl Cyclase (Activator) | Indirectly inhibits Hh via cAMP/PKA | Low µM range |
| N-Arachidonoyl glycine | GPR18 (Agonist) | T-type calcium channels | Low µM range |
Experimental Protocols
Researchers investigating the effects of this compound on Hedgehog signaling and potential cross-reactivity can utilize the following established methodologies.
This is a common method to quantify the activity of the Hedgehog signaling pathway.
-
Cell Line: Use a cell line responsive to Hedgehog signaling and stably transfected with a GLI-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells).
-
Treatment: Plate the cells and allow them to adhere. Treat the cells with a Hedgehog pathway agonist, such as a purified N-terminal fragment of Sonic Hedgehog (Shh-N) or a Smoothened agonist (SAG), in the presence and absence of varying concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 24-48 hours to allow for activation of the pathway and expression of the luciferase reporter.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega). A constitutively expressed Renilla luciferase reporter is often co-transfected to normalize for cell number and transfection efficiency.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Caption: Workflow for a luciferase-based Hedgehog signaling inhibition assay.
To investigate cross-reactivity, one could measure downstream markers of other pathways in the presence of this compound. For example:
-
cAMP Levels: Use a cAMP assay (e.g., ELISA-based) to measure intracellular cAMP concentrations in cells treated with this compound to see if it directly modulates GPCR signaling.
-
Western Blotting: Analyze the phosphorylation status of key proteins in other pathways (e.g., p-Akt for the PI3K pathway, p-ERK for the MAPK pathway) in cells treated with this compound.
-
Electrophysiology: Use patch-clamp techniques to study the effect of this compound on specific ion channel currents in cells expressing those channels.
Conclusion
This compound is an emerging lipid signaling molecule with a defined inhibitory role in the Hedgehog pathway. While its direct cross-reactivity with other signaling pathways has yet to be fully elucidated, the extensive network of interactions of the Hedgehog pathway, particularly with GPCR and growth factor signaling, suggests that this compound could have broader effects than currently known. Further research is warranted to explore these potential secondary effects, which will be crucial for understanding its physiological role and for the development of any potential therapeutic applications. The experimental frameworks provided here offer a starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 3. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Hedgehog signalling pathway presentation | PPTX [slideshare.net]
- 7. CNPY4 inhibits the Hedgehog pathway by modulating membrane sterol lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Intimate Connection Between Lipids and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid metabolism fattens up hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
Validating LC-MS/MS Results for N-Palmitoyl-L-aspartate: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of analytical methods is paramount to ensure data integrity and reliability. This guide provides a comparative framework for the validation of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) results for the quantification of N-Palmitoyl-L-aspartate, a chiral N-acyl amino acid. Due to the limited publicly available validation data specific to this compound, this guide presents a representative LC-MS/MS validation strategy based on methods developed for similar N-acyl amino acids and palmitoylated peptides.
Comparison of Analytical Methodologies
While LC-MS/MS is a dominant technique for the quantification of N-acyl amino acids due to its high sensitivity and selectivity, other methods can be employed, each with its own advantages and limitations.
| Feature | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | Separation by liquid chromatography with detection based on light absorption or fluorescence. |
| Selectivity | Very High | High | Moderate to High |
| Sensitivity | Very High (picomolar to femtomolar) | High (nanomolar to picomolar) | Lower (micromolar to nanomolar) |
| Derivatization | Often not required, but can enhance ionization. | Typically required to increase volatility. | Often required to introduce a chromophore or fluorophore. |
| Sample Throughput | High | Moderate | Moderate to High |
| Primary Advantage | High specificity and sensitivity, suitable for complex matrices. | Well-established with extensive libraries for identification. | Cost-effective and widely available. |
| Primary Limitation | Higher equipment cost and complexity. | Derivatization can be time-consuming and introduce variability. | Lower sensitivity and potential for interference in complex samples. |
Experimental Protocols
A robust LC-MS/MS method validation protocol is essential for ensuring the accuracy and precision of quantitative results. Below is a typical experimental protocol for the analysis of an N-acyl amino acid like this compound in a biological matrix.
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% and a 3-minute re-equilibration at 5%.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard are monitored. For this compound (C20H37NO5, MW: 371.51), a hypothetical MRM transition in negative mode could be m/z 370.3 → [fragment ion]. The exact fragments would need to be determined experimentally.
-
Representative Validation Data
The following tables summarize typical validation parameters for an LC-MS/MS method for an N-acyl amino acid, demonstrating the performance characteristics expected from a well-validated assay.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| N-acyl amino acid | 1 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| N-acyl amino acid | 3 (LQC) | < 10% | < 15% | 85% - 115% |
| 50 (MQC) | < 10% | < 15% | 85% - 115% | |
| 400 (HQC) | < 10% | < 15% | 85% - 115% | |
| LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control |
Table 3: Sensitivity and Matrix Effect
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Matrix Effect (%) |
| N-acyl amino acid | 1 | 0.3 | 90% - 110% |
Visualizations
Visualizing experimental workflows and biological pathways can aid in understanding the context and execution of the validation process.
LC-MS/MS Experimental Workflow for this compound Analysis.
This compound is part of the broader aspartate metabolic pathway. Understanding this pathway can provide context for its biological significance.[1]
Simplified overview of the L-Aspartate metabolic pathway.
References
Comparative Analysis of N-Palmitoyl-L-aspartate: In Vitro and In Vivo Effects Remain Largely Unexplored
Despite a comprehensive search of available scientific literature, a detailed comparative analysis of the in vitro and in vivo effects of N-Palmitoyl-L-aspartate cannot be provided at this time due to a significant lack of specific experimental data on this compound.
Our investigation reveals that while this compound is recognized as a chiral N-acylaspartate, there is a notable absence of published studies detailing its quantitative effects, specific experimental protocols, and precise signaling pathways. One recurring finding is its potential role as an inhibitor of the Hedgehog signaling pathway. However, the available information does not extend to the specific mechanism of action or provide the quantitative data necessary for a thorough comparative guide.
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is implicated in cancer when aberrantly activated. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO), leading to the activation of GLI transcription factors and subsequent target gene expression. While it is suggested that this compound inhibits this pathway, the exact point of intervention and the downstream consequences have not been elucidated in the available literature.
General Insights from Related Compounds
While direct data on this compound is scarce, research on related molecules, such as other N-acyl amides and aspartate derivatives, offers some context, although these findings cannot be directly extrapolated. For instance, other palmitoylated compounds have been shown to modulate various signaling pathways, often by influencing protein localization and function through the post-translational modification of palmitoylation. Similarly, other derivatives of aspartic acid have been investigated for their roles in metabolic pathways and as therapeutic agents, but these are chemically distinct from this compound and likely possess different biological activities.
Methodological Approaches for Future Research
To address the current knowledge gap, future research on this compound would likely involve a series of in vitro and in vivo experiments.
Potential In Vitro Experimental Workflow
A typical in vitro investigation to characterize the effects of this compound would likely follow the workflow illustrated below.
Caption: Proposed workflow for in vitro characterization of this compound.
Potential In Vivo Experimental Design
Following promising in vitro results, in vivo studies, for example in animal models of cancer, would be necessary to evaluate the compound's efficacy and safety.
Head-to-Head Comparison: N-Palmitoyl-L-aspartate and GDC-0449 (Vismodegib) in Hedgehog Pathway Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of two molecules in the context of Hedgehog (Hh) signaling pathway inhibition: the well-established, FDA-approved drug GDC-0449 (Vismodegib) and the lipid molecule N-Palmitoyl-L-aspartate. While Vismodegib is a potent, clinically validated inhibitor of the Hh pathway, publicly available data on the specific activity of this compound as a direct and potent Hh pathway inhibitor is currently lacking. This comparison, therefore, juxtaposes the known, data-rich profile of Vismodegib with the theoretical potential and current data gap for this compound, providing a framework for the evaluation of novel lipid-based modulators of this critical signaling pathway.
I. Executive Summary
GDC-0449 (Vismodegib) is a first-in-class, orally bioavailable small molecule that functions as a potent and selective inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog pathway. Its efficacy in treating certain cancers, particularly advanced basal cell carcinoma (BCC), is well-documented through extensive preclinical and clinical studies.
This compound is a naturally occurring N-acylaspartate. While some initial high-throughput screenings may have suggested its role as a Hedgehog signaling inhibitor, there is a significant lack of published, peer-reviewed data to substantiate this claim, define its mechanism, or quantify its potency. Its potential role would theoretically be distinct from that of Vismodegib, possibly involving the modulation of Hedgehog protein lipidation, a critical step for ligand activity.
This guide will present the robust dataset for Vismodegib and outline the necessary experimental approaches to characterize and validate the activity of a compound like this compound.
II. Mechanism of Action
GDC-0449 (Vismodegib): Direct Inhibition of Smoothened
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1).[1] This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a G protein-coupled receptor-like protein.[1] The activation of SMO leads to a downstream signaling cascade that results in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[1]
Vismodegib functions by directly binding to and inhibiting the SMO protein.[2][3] This action prevents the downstream activation of GLI transcription factors, effectively shutting down the signaling cascade, even in cases where the pathway is constitutively activated due to mutations in PTCH1 or SMO.[1][2]
This compound: A Theoretical Mechanism
For Hedgehog ligands to be active, they must undergo post-translational modifications, most notably N-palmitoylation at their N-terminus. This lipid modification is catalyzed by the enzyme Hedgehog acyltransferase (HHAT).[4] The attached palmitate moiety is crucial for the interaction of the Hedgehog ligand with its receptor PTCH1 and for subsequent signaling activity.[4][5]
A lipid-based molecule like this compound could theoretically interfere with this process in several ways:
-
HHAT Inhibition: It could act as a competitive or non-competitive inhibitor of HHAT, preventing the palmitoylation of nascent Hedgehog proteins.
-
Disruption of Ligand-Receptor Interaction: It might interfere with the binding of the palmitoylated Hedgehog ligand to PTCH1.
It is important to reiterate that these are hypothetical mechanisms, and experimental validation is required.
III. Quantitative Data Comparison
The following tables summarize the available quantitative data for GDC-0449 (Vismodegib). Corresponding experimental data for this compound is not available in the public domain.
Table 1: In Vitro Potency
| Parameter | GDC-0449 (Vismodegib) | This compound | Reference(s) |
| Target | Smoothened (SMO) | Not confirmed; potentially HHAT | |
| IC50 (Hedgehog Pathway Inhibition) | 3 nM (cell-free assay) | Not Available | [6] |
| IC50 (GLI1 Expression) | 13 nM | Not Available | [6] |
| IC50 (Pancreatic CSCs) | 5-10 µM (viability) | Not Available | [7] |
| Off-Target IC50 (P-gp) | 3.0 µM | Not Available | |
| Off-Target IC50 (ABCG2) | 1.4 µM | Not Available |
Table 2: Pharmacokinetic Properties of GDC-0449 (Vismodegib)
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 31.8% | [1] |
| Plasma Protein Binding | >99% | [1] |
| Volume of Distribution | 16.4 - 26.6 L | [1] |
| Metabolism | Primarily hepatic (oxidation, glucuronidation, pyridine (B92270) ring cleavage) | [1] |
| Elimination Half-life (t1/2) | 4 days (continuous daily dosing) | [1] |
| Excretion | Primarily hepatic | [1] |
IV. Experimental Protocols
To determine the activity of a novel compound like this compound and compare it to a standard-of-care inhibitor such as GDC-0449, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
GLI-Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the Hedgehog pathway. It utilizes a cell line engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Inhibition of the pathway results in a decrease in luciferase activity.
Objective: To determine the IC50 of a test compound for Hedgehog pathway inhibition.
Materials:
-
Shh-LIGHT2 cells (or other suitable GLI-reporter cell line)
-
DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
Test compounds (this compound, GDC-0449) dissolved in DMSO
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.
-
The following day, replace the medium with low-serum medium (e.g., 0.5% FBS in DMEM).
-
Prepare serial dilutions of the test compounds and GDC-0449 (as a positive control) in low-serum medium.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Stimulate the cells with Shh conditioned medium or SAG to activate the Hedgehog pathway.
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the stimulated control and determine the IC50 value by non-linear regression analysis.
Smoothened Binding Assay
This assay directly measures the binding of a compound to the Smoothened protein. It is particularly relevant for characterizing inhibitors like GDC-0449 that target SMO directly.
Objective: To determine the binding affinity (Kd or Ki) of a test compound to Smoothened.
Materials:
-
Cell line overexpressing tagged SMO (e.g., HEK293-SMO-FLAG)
-
Membrane preparation from the overexpressing cells
-
Radiolabeled or fluorescently labeled SMO ligand (e.g., [3H]-Vismodegib or BODIPY-cyclopamine)
-
Test compounds
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare cell membranes from HEK293-SMO-FLAG cells.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the labeled SMO ligand.
-
Add increasing concentrations of the unlabeled test compound (competitor). Include a control with no competitor (total binding) and a control with a high concentration of a known SMO binder to determine non-specific binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free ligand.
-
Wash the filters with ice-cold binding buffer.
-
Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence reader.
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.
Hedgehog Acyltransferase (HHAT) Activity Assay
This assay is crucial for investigating the theoretical mechanism of this compound.
Objective: To determine if a test compound inhibits the enzymatic activity of HHAT.
Materials:
-
Recombinant purified HHAT
-
A synthetic peptide substrate corresponding to the N-terminus of Sonic Hedgehog
-
Palmitoyl-CoA
-
Assay buffer
-
Detection system (e.g., based on fluorescence or radioactivity)
-
Test compounds
Procedure:
-
In a reaction vessel, combine recombinant HHAT, the Shh peptide substrate, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding Palmitoyl-CoA.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction.
-
Detect and quantify the amount of palmitoylated peptide product. This can be done using various methods, such as HPLC, mass spectrometry, or by using a tagged palmitoyl-CoA (e.g., fluorescent or radiolabeled) and measuring its incorporation into the peptide.
-
Calculate the percent inhibition of HHAT activity at each compound concentration and determine the IC50.
V. Conclusion
GDC-0449 (Vismodegib) is a well-characterized and clinically effective inhibitor of the Hedgehog signaling pathway with a clear mechanism of action targeting Smoothened. Its preclinical and clinical data provide a strong benchmark for the development of new Hedgehog pathway inhibitors.
In contrast, this compound remains a molecule of theoretical interest in the context of Hedgehog signaling. While its structure suggests a potential role in modulating the crucial lipidation of Hedgehog proteins, there is a clear and significant need for experimental data to validate this hypothesis. The experimental protocols outlined in this guide provide a roadmap for the necessary investigations to determine if this compound, or other N-acyl aspartates, represent a viable new class of Hedgehog pathway modulators. Future research in this area will be critical to understanding the full therapeutic potential of targeting different nodes within this important oncogenic pathway.
References
- 1. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Palmitoylation of Hedgehog Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smoothening out the Patches: New Patched structures suggest roles for cholesterol transport in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hedgehog Signaling Antagonist GDC-0449 (Vismodegib) Inhibits Pancreatic Cancer Stem Cell Characteristics: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Ligand-Binding Landscape of Smoothened: A Comparative Guide
While specific binding data for N-Palmitoyl-L-aspartate to the Smoothened (SMO) receptor is not available in published scientific literature, extensive research has characterized two principal ligand-binding sites on SMO that are crucial for its function in the Hedgehog signaling pathway. This guide provides a comprehensive comparison of these two sites: the Cysteine-Rich Domain (CRD) and the Transmembrane Domain (TMD), detailing the ligands that target them, the experimental methods used to confirm their binding, and the quantitative data supporting these interactions.
Smoothened, a Class F G-protein coupled receptor (GPCR), is a key transducer of the Hedgehog (Hh) signaling pathway, playing critical roles in embryonic development and adult tissue homeostasis.[1] Dysregulation of SMO activity is implicated in various cancers, making it a significant drug target.[1][2] Unlike many GPCRs that have a single orthosteric ligand-binding pocket, SMO possesses at least two distinct sites that bind different classes of molecules to modulate its activity.[2][3]
The Dual Binding Sites of Smoothened
The two well-characterized ligand-binding sites on Smoothened are located in its extracellular Cysteine-Rich Domain (CRD) and within its seven-transmembrane (7TM) helical bundle (TMD).[2][3] These sites are physically separate but allosterically linked, meaning that binding at one site can influence the conformation and activity of the other.[2][3]
-
Cysteine-Rich Domain (CRD): This extracellular domain is the binding site for endogenous sterols, such as cholesterol and certain oxysterols, which are considered to be the native activators of SMO.[4][5][6] The binding of these lipidic molecules to the CRD is thought to relieve the tonic inhibition imposed by the Patched (PTCH1) receptor, leading to SMO activation.[7]
-
Transmembrane Domain (TMD): Nestled within the 7TM helices is a pocket that serves as the binding site for a variety of synthetic small-molecule modulators.[3][8] This site is targeted by both agonists (e.g., SAG) and antagonists (e.g., cyclopamine, vismodegib).[3][8][9] The clinical relevance of this site is highlighted by the fact that several anti-cancer drugs target this pocket to inhibit SMO activity.[2]
Below is a comparative overview of the ligands that bind to these two distinct sites on the Smoothened receptor.
Comparative Analysis of Smoothened Ligands
| Feature | Cysteine-Rich Domain (CRD) Binders | Transmembrane Domain (TMD) Binders |
| Ligand Class | Endogenous Sterols | Synthetic Small Molecules |
| Examples | Cholesterol, Oxysterols (e.g., 20(S)-hydroxycholesterol) | Agonists: SAG (Smoothened Agonist) Antagonists: Cyclopamine, Vismodegib, Sonidegib, SANT-1 |
| Mode of Action | Activation of Smoothened signaling | Activation or Inhibition of Smoothened signaling |
| Binding Confirmation | X-ray crystallography, Photoaffinity labeling, Radioligand binding assays (with radiolabeled sterols) | X-ray crystallography, Radioligand competition binding assays, Site-directed mutagenesis |
Quantitative Binding Data for Smoothened Ligands
The following table summarizes key quantitative data for representative ligands that bind to the CRD and TMD sites of Smoothened. This data is essential for understanding the affinity and potency of these molecules.
| Ligand | Binding Site | Assay Type | Species | Affinity (Kd) / Potency (EC50/IC50) | Reference |
| Cholesterol | CRD | Cellular Activation Assay | Murine | EC50: ~1-5 µM | [5] |
| 20(S)-hydroxycholesterol | CRD | Cellular Activation Assay | Murine | EC50: ~300 nM | |
| SAG | TMD | Radioligand Binding (competition with ³H-cyclopamine) | Human | Ki: ~3 nM | [8] |
| Cyclopamine | TMD | Radioligand Binding | Human | Kd: ~20 nM | [9] |
| Vismodegib (GDC-0449) | TMD | Radioligand Binding (competition with ³H-cyclopamine) | Human | Ki: ~3 nM | [2] |
| SANT-1 | TMD | Radioligand Binding (competition with ³H-cyclopamine) | Human | Ki: ~50 nM | [8] |
Experimental Protocols for Binding Site Confirmation
The confirmation of ligand binding sites on Smoothened has been achieved through a combination of structural, biochemical, and cellular assays. Below are detailed methodologies for key experiments.
X-ray Crystallography
This technique provides high-resolution structural information about the interaction between a ligand and its binding site.
Protocol:
-
Protein Expression and Purification: The human Smoothened receptor, often with stabilizing mutations or fused to a soluble protein like BRIL, is expressed in insect or mammalian cells.[9] The receptor is then solubilized from the cell membrane using detergents and purified via affinity chromatography.
-
Complex Formation: The purified Smoothened protein is incubated with a high concentration of the ligand (e.g., cholesterol for the CRD or a small molecule for the TMD) to ensure saturation of the binding site.
-
Crystallization: The protein-ligand complex is subjected to crystallization screening using methods like vapor diffusion in a lipidic cubic phase.[9]
-
Data Collection and Structure Determination: The resulting crystals are exposed to X-rays, and the diffraction data is collected. This data is then used to solve the three-dimensional structure of the Smoothened-ligand complex, revealing the precise atomic interactions at the binding interface.[6][9]
Radioligand Binding Assays
These assays are used to determine the affinity and specificity of ligand binding to a receptor.
Protocol:
-
Membrane Preparation: Cells expressing the Smoothened receptor are harvested and lysed. The cell membranes containing the receptor are isolated by centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., ³H-cyclopamine for the TMD site).
-
Competition Assay: To determine the affinity of an unlabeled ligand, the membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data from competition assays are used to calculate the inhibition constant (Ki), which reflects the affinity of the competitor ligand for the receptor.
Site-Directed Mutagenesis
This method is used to identify key amino acid residues involved in ligand binding.
Protocol:
-
Mutant Generation: Specific amino acid residues within the putative binding site of Smoothened are mutated to other residues (e.g., alanine) using PCR-based methods.
-
Expression of Mutants: The mutant Smoothened constructs are expressed in cells.
-
Functional Assays: The effect of the mutation on ligand binding is assessed using radioligand binding assays or by measuring the cellular response to the ligand (e.g., activation of a downstream reporter gene).
-
Interpretation: A significant loss of binding or functional response for a particular mutant indicates that the mutated residue is important for the ligand interaction.
Visualizing Smoothened Signaling and Binding Sites
The following diagrams illustrate the Smoothened signaling pathway and the experimental workflow for confirming ligand binding sites.
Caption: The canonical Hedgehog signaling pathway.
Caption: Workflow for confirming a ligand binding site.
References
- 1. Hhat Is a Palmitoylacyltransferase with Specificity for N-Palmitoylation of Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Intimate Connection Between Lipids and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theordinary.com [theordinary.com]
- 6. A non-canonical mechanism of GPCR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitoylation as a Functional Regulator of Neurotransmitter Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osgear.to [osgear.to]
- 9. Identification of G Protein α Subunit-Palmitoylating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of N-Palmitoyl-L-aspartate: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate the mechanism of action of N-Palmitoyl-L-aspartate (NPLAS), a known inhibitor of the Hedgehog signaling pathway. While the direct molecular target of NPLAS is yet to be definitively identified, existing evidence suggests its intervention point is at or downstream of the Smoothened (SMO) receptor. This document outlines experimental approaches to confirm its inhibitory action on the Hedgehog pathway and offers a comparative analysis with other well-characterized pathway inhibitors.
This compound: Profile and Putative Mechanism of Action
This compound is a naturally occurring N-acylaspartate that has been shown to inhibit the Hedgehog signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in several cancers. The observation that NPLAS inhibits signaling even after stimulation with a Smoothened agonist (SAG) suggests that its mechanism of action may involve direct interaction with SMO, preventing its active conformation, or modulation of a downstream component of the pathway.[1]
Comparative Analysis of Hedgehog Pathway Inhibitors
To effectively validate the mechanism of NPLAS, a comparison with inhibitors that target different nodes of the Hedgehog pathway is essential.
| Inhibitor | Molecular Target | Mechanism of Action | Key Features |
| This compound (NPLAS) | Putatively SMO or downstream component | Inhibits Hedgehog signaling post-SMO activation.[1] | Natural N-acylaspartate; precise binding partner not fully elucidated. |
| Vismodegib (GDC-0449) | Smoothened (SMO) | A direct antagonist of the SMO receptor, preventing its ciliary translocation and subsequent signal transduction.[2][3] | FDA-approved for basal cell carcinoma; acts on a well-defined target.[3] |
| Sonidegib (LDE-225) | Smoothened (SMO) | Similar to Vismodegib, it is a direct inhibitor of the SMO receptor.[3] | FDA-approved for basal cell carcinoma, providing another well-characterized SMO antagonist for comparison.[3] |
| GANT61 | GLI1/2 | A direct inhibitor of the GLI transcription factors, the terminal effectors of the Hedgehog pathway.[4] | Acts downstream of SMO, making it a valuable tool to pinpoint the level of NPLAS intervention. |
| RU-SKI 43 | Hedgehog Acyltransferase (HHAT) | Inhibits the palmitoylation of the Sonic Hedgehog (Shh) ligand, which is essential for its signaling activity.[5][6] | Targets an upstream event in the pathway, providing a comparison for ligand-dependent inhibition. |
Orthogonal Assays to Validate the Mechanism of Action
A multi-pronged approach using a combination of target engagement, functional, and biophysical assays is recommended to robustly validate the mechanism of action of NPLAS.
Target Engagement Assays
These assays aim to confirm the direct binding of NPLAS to its molecular target.
-
Cellular Thermal Shift Assay (CETSA): This label-free method assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment. A shift in the melting temperature of a protein in the presence of NPLAS would provide strong evidence of direct engagement.
Functional Assays
These assays measure the biological consequences of NPLAS treatment on the Hedgehog signaling pathway.
-
GLI-Luciferase Reporter Assay: This is a quantitative method to measure the activity of the GLI transcription factors. A decrease in luciferase expression in response to NPLAS would confirm its inhibitory effect on the pathway.
-
Quantitative Real-Time PCR (qRT-PCR) for Hedgehog Target Genes: Measuring the mRNA levels of direct Hedgehog target genes, such as Ptch1 and Gli1, provides a direct readout of pathway activity. Inhibition of their expression by NPLAS would validate its mechanism.
-
SMO Ciliary Translocation Assay: This imaging-based assay visualizes the localization of SMO to the primary cilium, a key step in Hedgehog pathway activation. Observing the effect of NPLAS on SMO translocation can help determine if it acts at the level of SMO.[7]
Biophysical Assays
These in vitro assays can quantify the binding affinity and kinetics of NPLAS with its purified target protein, once identified.
-
Surface Plasmon Resonance (SPR): This technique provides real-time, label-free analysis of molecular interactions, allowing for the determination of binding affinity (KD), and association and dissociation rate constants.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells (e.g., NIH/3T3) to 80-90% confluency. Treat cells with NPLAS or vehicle control for a specified time.
-
Heating: Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Separate the soluble fraction by centrifugation. Quantify the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of NPLAS indicates target engagement.
GLI-Luciferase Reporter Assay Protocol
-
Cell Transfection: Co-transfect cells (e.g., Shh-LIGHT2 cells) with a GLI-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: Treat the transfected cells with NPLAS, a known Hedgehog pathway inhibitor (e.g., Vismodegib), or vehicle control. Stimulate the pathway with a SMO agonist like SAG.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity indicates inhibition of the Hedgehog pathway.
Visualizing the Pathways and Workflows
Hedgehog Signaling Pathway and Points of Inhibition
Caption: Canonical Hedgehog signaling pathway and the targets of various inhibitors.
Orthogonal Assay Workflow for NPLAS Mechanism Validation
References
- 1. caymanchem.com [caymanchem.com]
- 2. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. Small-molecule modulators of the Sonic Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]
A Literature-Based Comparison of N-Palmitoyl-L-aspartate and Other Lipid Modulators
This guide provides a detailed comparison of N-Palmitoyl-L-aspartate and other key classes of lipid modulators for researchers, scientists, and drug development professionals. The content is based on a comprehensive review of published experimental data, focusing on mechanisms of action, quantitative performance, and relevant experimental protocols.
Introduction to Lipid Modulators
Lipids are a diverse class of molecules that play critical roles beyond energy storage and membrane structure; they are pivotal signaling molecules that regulate a vast array of physiological processes.[1] Lipid modulators are compounds that influence these signaling pathways and are of significant interest as potential therapeutic agents for a wide range of diseases, including metabolic disorders, inflammatory conditions, and cancer.[1][2] This guide focuses on this compound and compares its function with other well-characterized lipid modulators, such as Short-Chain Fatty Acids (SCFAs) and Polyunsaturated Fatty Acids (PUFAs).
This compound: An Inhibitor of Hedgehog Signaling
This compound is a naturally occurring N-acylaspartate, a type of lipid molecule where a fatty acid (palmitic acid) is linked to an amino acid (L-aspartate). Its primary characterized function is the inhibition of the Hedgehog (Hh) signaling pathway.[3]
Mechanism of Action: The Hedgehog signaling pathway is crucial during embryonic development and can contribute to tumorigenesis when aberrantly reactivated in adults.[4] A key activation step for the Sonic Hedgehog (Shh) protein, the best-studied ligand of the pathway, is N-terminal palmitoylation.[5] This modification is catalyzed by the enzyme Hedgehog acyltransferase (Hhat) and is essential for the protein's signaling activity and potency.[4][5] Palmitoylated Shh is reported to be 30 to 160 times more active than its unmodified form.[4][5] this compound has been shown to inhibit Hh signaling that has been stimulated by agonists of Smoothened (Smo), a key transmembrane protein in the pathway.[3] While its precise mechanism is not fully detailed in the available literature, its action on this pathway suggests it interferes with the core signal transduction process. Unlike some other lipid amides, it does not appear to affect cannabinoid receptors or the enzyme fatty acid amide hydrolase (FAAH).[3]
Comparative Lipid Modulators
SCFAs, such as acetate, propionate, and butyrate, are produced by gut microbiota through the fermentation of dietary fiber.[6] They act as crucial signaling molecules, primarily through two mechanisms:
-
GPCR Activation: SCFAs activate G protein-coupled receptors, including FFAR2 (GPR43) and FFAR3 (GPR41).[7][8] This activation triggers intracellular signaling cascades, such as inhibiting adenylyl cyclase (via Gi/o) or increasing intracellular calcium (via Gq/11), which can modulate immune cell function and hormone secretion.[8]
-
HDAC Inhibition: Butyrate, in particular, is a known inhibitor of histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression that generally have anti-inflammatory effects.
Omega-3 PUFAs like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) are well-known for their anti-inflammatory properties.[9] Their mechanisms are multifaceted and include:
-
Altering Membrane Composition: Incorporation of PUFAs into cell membranes can change membrane fluidity and the function of membrane-bound proteins.
-
Modulating Inflammatory Pathways: PUFAs can directly inhibit key inflammatory signaling pathways. For instance, DHA has been shown to reduce the activity of the NF-κB (nuclear factor kappa B) complex and inhibit the phosphorylation of upstream kinases like IKBKB and TBK1, which are critical for the inflammatory response.[9]
-
Production of Pro-Resolving Mediators: PUFAs are precursors to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively resolve inflammation.
Data Presentation: Quantitative Comparison
The following tables summarize the primary mechanism of action and available quantitative performance data for this compound and comparative lipid modulators.
Table 1: Summary of Mechanisms of Action
| Lipid Modulator Class | Example(s) | Primary Mechanism(s) of Action | Key Molecular Target(s) |
| N-Acyl-Aspartates | This compound | Inhibition of developmental signaling pathway | Hedgehog Pathway (likely Smoothened or downstream)[3] |
| Short-Chain Fatty Acids (SCFAs) | Acetate, Propionate, Butyrate | GPCR agonism; Histone Deacetylase (HDAC) inhibition | FFAR2, FFAR3, GPR109a; HDACs[1][7] |
| Polyunsaturated Fatty Acids (PUFAs) | DHA, EPA | Inhibition of inflammatory transcription factors; Precursor to pro-resolving mediators | NF-κB and IRF3 signaling pathways[9] |
| Hedgehog Pathway Inhibitors (for comparison) | GDC-0449 (Vismodegib) | Direct antagonism of Smoothened | Smoothened (Smo)[10] |
Table 2: Quantitative Performance Data of Selected Lipid Modulators
Disclaimer: Direct quantitative data (e.g., IC50) for this compound was not available in the reviewed literature. Data for other Hedgehog pathway inhibitors are provided for context.
| Modulator | Target | Assay Type | Result (IC50 / EC50) |
| Hedgehog Pathway Modulators | |||
| GDC-0449 (Vismodegib) | Smoothened | β-arrestin2-GFP aggregation assay | IC50: 28 nM[10] |
| Compound 0025A | Smoothened | β-arrestin2-GFP aggregation assay | IC50: 1.7 nM[10] |
| SCFA Receptor Agonists (Human) | |||
| Propionate | FFAR3 (GPR41) | GPCR activation | EC50: ~30 µM[1] |
| Acetate | FFAR3 (GPR41) | GPCR activation | EC50: ~1.3 mM[1] |
| Acetate | FFAR2 (GPR43) | GPCR activation | EC50: ~50 µM[1] |
| Propionate | FFAR2 (GPR43) | GPCR activation | EC50: ~250 µM[1] |
| Butyrate | GPR109a | GPCR activation | EC50: ~0.7 mM[7] |
| NF-κB Pathway Inhibitors (for comparison) | |||
| IMD-0354 | IKKβ | NF-κB Luciferase Reporter | EC50: 292 nM[11] |
| TPCA-1 | IKKβ | NF-κB Luciferase Reporter | EC50: <1 nM[11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of common protocols used to assess the activity of lipid modulators.
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene (e.g., Luciferase) under the control of a Gli-responsive promoter.
-
Cell Culture: NIH/3T3 or C3H10T1/2 cells, which are responsive to Hedgehog signaling, are cultured in appropriate media.
-
Transfection: Cells are transfected with a plasmid containing a Gli-responsive promoter driving the expression of Firefly luciferase and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Cells are treated with the lipid modulator (e.g., this compound) at various concentrations for a predefined period.
-
Stimulation: The Hedgehog pathway is activated using a Smoothened agonist like SAG (100 nM) or Shh-conditioned medium.[10]
-
Lysis and Luminescence Reading: Cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated control (agonist only). IC50 values are determined by fitting the data to a dose-response curve.
This protocol assesses the ability of SCFAs to activate Gq-coupled receptors like FFAR2 by measuring changes in intracellular calcium concentrations.
-
Cell Culture: HEK293 cells stably expressing the human FFAR2 (or other GPCR of interest) are used.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Treatment: The loaded cells are exposed to various concentrations of the SCFA (e.g., acetate, propionate).
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorescence plate reader or microscope.
-
Data Analysis: The peak fluorescence response is normalized, and the data are plotted against the agonist concentration to determine the EC50 value.
The following diagram illustrates a general workflow for identifying and characterizing a novel lipid modulator.
Conclusion
This compound represents an intriguing class of lipid modulators that targets the developmentally crucial Hedgehog signaling pathway. Its function contrasts with other major lipid modulators like SCFAs and PUFAs, which primarily influence inflammatory and metabolic pathways through distinct molecular targets such as GPCRs and the NF-κB signaling cascade. While quantitative data on the potency of this compound is still emerging, the comparative analysis highlights the diverse and specific roles that different lipid structures can play in cellular regulation. Further research into the precise mechanism and potency of N-acyl-aspartates will be critical for evaluating their therapeutic potential.
References
- 1. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of Lipid Binding Modulators Using the Protein-Lipid Overlay Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylation of Hedgehog Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-3 PUFAs induce inflammatory tolerance by formation of KEAP1-containing SQSTM1/p62-bodies and activation of NFE2L2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for N-Palmitoyl-L-aspartate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the handling of N-Palmitoyl-L-aspartate, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal guidelines to foster a secure research environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body | Laboratory coat | A full-sleeved lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure adequate ventilation, preferably by using a chemical fume hood.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Store at room temperature.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Situation | First Aid Measures |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Spill | Use personal protective equipment.[1] Sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid dust formation.[1] |
Disposal Plan
All waste materials, including contaminated PPE and spilled substances, should be disposed of in accordance with institutional, local, state, and federal regulations. Place contaminated materials in a sealed, labeled container for hazardous waste disposal.
Experimental Workflow: Safe Handling of this compound
To ensure a systematic and safe approach to handling this compound in a laboratory setting, the following workflow diagram outlines the key procedural steps.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
